3-Iodo-1-methyl-1H-pyrazolo[3,4-B]pyridine
Description
Properties
IUPAC Name |
3-iodo-1-methylpyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3/c1-11-7-5(6(8)10-11)3-2-4-9-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUIXHHHURATSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C(=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20703485 | |
| Record name | 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20703485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
685522-76-3 | |
| Record name | 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20703485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
structural analysis of 3-Iodo-1-methyl-1H-pyrazolo[3,4-B]pyridine
An In-Depth Technical Guide to the Structural and Spectroscopic Analysis of 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine
Abstract
The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold that is a cornerstone in modern medicinal chemistry, forming the basis for a multitude of clinical candidates, particularly in kinase inhibition. This guide provides an in-depth structural and spectroscopic analysis of a key derivative, this compound. Due to the limited availability of published experimental data for this specific N-methylated compound, this paper establishes a robust analytical framework by leveraging comprehensive crystallographic and spectroscopic data from its immediate precursor, 3-Iodo-1H-pyrazolo[3,4-b]pyridine. We will dissect the impact of N1-methylation on solid-state packing and spectroscopic signatures, providing researchers with a predictive model for characterization. Furthermore, this guide details validated synthetic protocols and explores the strategic utility of the 3-iodo substituent as a critical handle for subsequent molecular elaboration via cross-coupling reactions, offering a practical resource for professionals in drug discovery and development.
Introduction: The Strategic Importance of the 1H-Pyrazolo[3,4-b]pyridine Scaffold
Nitrogen-containing heterocycles are foundational to drug design, and among them, the 1H-pyrazolo[3,4-b]pyridine system has emerged as a structure of significant interest.[1] Its fused ring system acts as a bioisostere for purines, enabling it to effectively compete for the ATP-binding sites of various enzymes. This has led to its widespread investigation and application in developing inhibitors for a wide range of kinases and fibroblast growth factor receptors, as well as potent anticancer, antiviral, and anti-inflammatory agents.[2][3]
The specific compound of interest, this compound (CAS 685522-76-3), is a strategically designed building block for chemical library synthesis. The introduction of two key functional groups elevates its utility:
-
The N1-Methyl Group: Methylation at the N1 position of the pyrazole ring serves a dual purpose. It resolves the tautomerism inherent to the parent NH scaffold, simplifying the structural and biological interpretation.[4] Additionally, it can modulate physicochemical properties such as solubility and lipophilicity while influencing binding interactions within a target protein.
-
The C3-Iodo Group: The iodine atom at the C3 position is not merely a substituent; it is a versatile synthetic handle. Its presence facilitates a host of palladium-catalyzed cross-coupling reactions, allowing for the controlled and diverse functionalization of the core scaffold, a critical step in structure-activity relationship (SAR) studies.[5]
This guide provides a comprehensive analysis of this molecule's structural and spectroscopic properties, essential for its unambiguous identification and effective use in a research setting.
Part I: Crystallographic and Solid-State Analysis: A Comparative Approach
While single-crystal X-ray diffraction data for this compound is not publicly documented, a thorough examination of its parent compound, 3-Iodo-1H-pyrazolo[3,4-b]pyridine, offers profound insights into its molecular geometry and solid-state behavior.
Crystal Structure of the Parent Scaffold: 3-Iodo-1H-pyrazolo[3,4-b]pyridine
The unmethylated precursor has been extensively characterized, revealing a nearly planar molecular structure where the dihedral angle between the pyridine and pyrazole rings is a mere 0.82°.[6][7][8] This planarity is a key feature influencing its ability to participate in π-stacking interactions, which are crucial for crystal packing and often relevant for ligand-protein binding.
| Crystallographic Parameter | Value for 3-Iodo-1H-pyrazolo[3,4-b]pyridine | Reference |
| Chemical Formula | C₆H₄IN₃ | [6] |
| Molecular Weight | 245.02 | [6] |
| Crystal System | Monoclinic | [6] |
| Space Group | P2₁/c | [7] |
| a (Å) | 10.7999 (13) | [6] |
| b (Å) | 7.7939 (9) | [6] |
| c (Å) | 17.406 (2) | [6] |
| β (°) | 101.748 (2) | [6] |
| Volume (ų) | 1434.5 (3) | [6] |
| Z | 8 | [6] |
Analysis of Key Intermolecular Interactions
The crystal lattice of the parent compound is stabilized by a network of non-covalent interactions.[6][7]
-
N—H⋯N Hydrogen Bonds: Pairs of molecules are linked into centrosymmetric dimers through classical hydrogen bonds between the pyrazole N1-H and the pyridine N7 of an adjacent molecule.[6][7]
-
C—I⋯N Halogen Bonds: The iodine atom at C3 acts as a halogen bond donor, interacting with the pyridine nitrogen of a neighboring dimer. This interaction links the dimers into zigzag chains that propagate along the crystallographic b-axis.[6][7]
-
π–π Stacking: The planar aromatic systems exhibit significant π–π stacking, with interplanar distances measured at approximately 3.29 Å and 3.34 Å, further reinforcing the crystal structure.[6][7]
Predicted Structural Impact of N1-Methylation
The substitution of the N1 proton with a methyl group is predicted to cause a fundamental shift in the solid-state architecture. The primary consequence is the elimination of the N—H⋯N hydrogen bonding that defines the dimeric structure of the parent compound. This disruption will necessitate a new crystal packing arrangement, likely influencing physical properties such as melting point and solubility. While the capacity for C—I⋯N halogen bonding and π–π stacking remains, the loss of the strong hydrogen bonding director will fundamentally alter the supramolecular assembly.
Part II: Spectroscopic Signature for Structural Elucidation
Unambiguous characterization in a non-crystalline state relies on spectroscopic techniques. By comparing the known spectrum of the parent compound with expected chemical shifts, we can define the spectroscopic signature of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is the most direct method for confirming N1-methylation.
| Assignment | ¹H NMR Data for 3-Iodo-1H-pyrazolo[3,4-b]pyridine | Predicted ¹H NMR Changes for N1-Methyl Derivative | Reference |
| N1-H | 13.18 ppm (broad singlet, 1H) | Signal disappears completely. | [6][7] |
| H6 | 8.64 ppm (dd, 1H, J = 4.8, 1.6 Hz) | Minor shift expected. | [6][7] |
| H4 | 7.89 ppm (dd, 1H, J = 8.4, 1.6 Hz) | Minor shift expected. | [6][7] |
| H5 | 7.24 ppm (m, 1H) | Minor shift expected. | [6][7] |
| N1-CH₃ | - | New signal appears , expected ~3.8-4.2 ppm (singlet, 3H). |
The most telling diagnostic is the loss of the highly deshielded N-H proton at ~13 ppm and the concurrent appearance of a sharp singlet in the aliphatic region corresponding to the three methyl protons. The chemical shifts of the aromatic protons on the pyridine ring are expected to be only slightly perturbed. ¹³C NMR spectroscopy would similarly confirm the presence of a new methyl carbon resonance around 30-35 ppm.[9][10]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) provides definitive confirmation of the molecular formula.
-
Parent Compound (C₆H₄IN₃): The calculated monoisotopic mass is 244.9450 g/mol , with the observed M⁺ peak at m/e 245.[6][7]
-
N1-Methyl Derivative (C₇H₆IN₃): The predicted monoisotopic mass is 258.9606 g/mol . The observation of this molecular ion peak would be primary evidence of successful methylation.
The fragmentation pattern would likely involve the characteristic loss of HCN (27 Da) from the pyrazole ring, a common fragmentation pathway for such heterocyclic systems.[11]
Part III: Synthesis and Functionalization Strategy
A robust and reproducible synthetic strategy is paramount for utilizing this building block effectively. The following protocols are based on established and validated methodologies for this class of compounds.
Protocol 1: Synthesis of 3-Iodo-1H-pyrazolo[3,4-b]pyridine
This procedure follows the well-documented direct iodination of the parent heterocycle.[6][7] The causality behind this choice is its high efficiency and operational simplicity.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1H-pyrazolo[3,4-b]pyridine (1.0 eq) in N,N-Dimethylformamide (DMF).
-
Base Addition: Add potassium hydroxide (KOH) (4.0 eq) to the solution and stir. The base is crucial for deprotonating the heterocycle, activating it for electrophilic attack.
-
Iodination: Slowly add a solution of iodine (I₂) (2.5 eq) in DMF. The reaction is typically exothermic. Maintain the temperature at or below room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into a brine solution and extract with ethyl acetate (3x). The organic layers are combined, washed with brine and aqueous sodium thiosulfate (to quench excess iodine), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude residue is purified by recrystallization from a solvent system such as dichloromethane/hexane to yield the product as a white solid.[6]
Protocol 2: N1-Methylation
This is a standard N-alkylation protocol. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) ensures complete deprotonation of the N1 position, driving the reaction to completion.
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF.
-
Deprotonation: Cool the suspension to 0 °C and add a solution of 3-Iodo-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in anhydrous DMF dropwise. Allow the mixture to stir at this temperature for 30 minutes.
-
Alkylation: Add methyl iodide (CH₃I) (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purification: Purify the crude product via flash column chromatography on silica gel.
The 3-Iodo Substituent as a Gateway for Diversification
The true value of this compound lies in its potential for elaboration. The C-I bond is an excellent substrate for numerous palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups at the C3 position.
This strategic functionalization is the cornerstone of library development in drug discovery, allowing for rapid exploration of the chemical space around the pyrazolopyridine core to optimize for potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a high-value building block for drug discovery and medicinal chemistry. While direct crystallographic data is pending, this guide has demonstrated that a robust structural and spectroscopic profile can be confidently established through a comparative analysis of its well-characterized parent compound. The key identifiers for this molecule are the absence of the N-H proton signal in its ¹H NMR spectrum, the appearance of a new N-methyl singlet, and a molecular ion peak consistent with the formula C₇H₆IN₃ in its mass spectrum. The synthetic protocols provided herein are reliable and scalable, and the strategic positioning of the C3-iodo group provides an invaluable gateway for extensive molecular diversification. This technical guide serves as a comprehensive resource for researchers, enabling the confident synthesis, characterization, and strategic implementation of this important scaffold in the pursuit of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3-Iodo-1H-pyrazolo-[3,4-b]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.mpg.de [pure.mpg.de]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine. As a key heterocyclic building block, this compound and its derivatives are of significant interest in medicinal chemistry and materials science. This document synthesizes available data with expert insights to provide a practical resource for laboratory work and research planning.
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold
The pyrazolo[3,4-b]pyridine core is a fused heterocyclic system that has garnered substantial attention in the field of medicinal chemistry.[1] This scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities.[1] Derivatives of pyrazolo[3,4-b]pyridine have been investigated for their potential as anticancer, antiviral, and anti-inflammatory agents, as well as inhibitors of various kinases.[2] The introduction of an iodine atom at the 3-position and a methyl group at the 1-position of the pyrazole ring creates a versatile intermediate, this compound, which is primed for further chemical modifications, particularly through cross-coupling reactions.
Physicochemical Properties
While specific experimental data for this compound is not extensively reported in publicly available literature, its fundamental properties can be established and key characteristics can be inferred from its structure and data on analogous compounds.
Table 1: Core Properties of this compound
| Property | Value | Source |
| CAS Number | 685522-76-3 | Supplier Data |
| Molecular Formula | C₇H₆IN₃ | Supplier Data |
| Molecular Weight | 259.05 g/mol | Supplier Data |
| Appearance | Expected to be a solid at room temperature | Inferred from parent compound |
| Melting Point | Not reported; likely higher than room temperature | - |
| Boiling Point | Not reported; likely high due to polarity and molecular weight | - |
| Solubility | Expected to be soluble in polar organic solvents like DMF, DMSO, and chlorinated solvents. Limited solubility in nonpolar solvents and water. | Inferred from structural characteristics |
Synthesis and Purification
Synthesis of the Precursor: 3-Iodo-1H-pyrazolo[3,4-b]pyridine
The synthesis of the unmethylated precursor is a critical first step. The procedure involves the direct iodination of 1H-pyrazolo[3,4-b]pyridine.
Experimental Protocol: Iodination of 1H-pyrazolo[3,4-b]pyridine [3][4]
-
Reagents and Materials:
-
1H-pyrazolo[3,4-b]pyridine
-
Iodine (I₂)
-
Potassium hydroxide (KOH)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
-
Procedure:
-
To a solution of 1H-pyrazolo[3,4-b]pyridine (1.0 equivalent) in DMF, add potassium hydroxide (4.0 equivalents).
-
To this stirring mixture, add a solution of iodine (2.5 equivalents) in DMF.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into brine and extract with ethyl acetate.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the residue by recrystallization from a dichloromethane/hexane solvent system to yield 3-Iodo-1H-pyrazolo[3,4-b]pyridine as a white solid.[3][4]
-
Causality Behind Experimental Choices:
-
Base (KOH): The use of a strong base is essential to deprotonate the pyrazole nitrogen, forming the corresponding anion which is more nucleophilic and reactive towards electrophilic iodination.
-
Solvent (DMF): A polar aprotic solvent like DMF is chosen for its ability to dissolve the reactants and facilitate the ionic reaction mechanism.
-
Purification: Recrystallization is an effective method for purifying the solid product, removing unreacted starting materials and inorganic salts.
Proposed Synthesis of this compound via N-Methylation
The introduction of the methyl group onto the pyrazole nitrogen can be achieved through a standard N-alkylation reaction.
Proposed Experimental Protocol: N-Methylation of 3-Iodo-1H-pyrazolo[3,4-b]pyridine
-
Reagents and Materials:
-
3-Iodo-1H-pyrazolo[3,4-b]pyridine
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
-
A suitable base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))
-
Anhydrous polar aprotic solvent (e.g., DMF, acetonitrile)
-
-
Procedure:
-
Dissolve 3-Iodo-1H-pyrazolo[3,4-b]pyridine (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (e.g., NaH, 1.1 equivalents) portion-wise at 0 °C to deprotonate the pyrazole nitrogen.
-
After stirring for a short period, add the methylating agent (e.g., methyl iodide, 1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Carefully quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Causality Behind Experimental Choices:
-
Base Selection: A strong, non-nucleophilic base like sodium hydride is ideal for complete deprotonation without competing in the alkylation reaction. A weaker base like potassium carbonate can also be used, often requiring higher temperatures.
-
Methylating Agent: Methyl iodide is a common and effective methylating agent. Dimethyl sulfate is a more reactive but also more toxic alternative.
-
Inert Atmosphere: The use of an inert atmosphere is crucial when working with reactive organometallic reagents like sodium hydride to prevent quenching by atmospheric moisture.
Caption: Synthetic pathway to this compound.
Spectroscopic and Analytical Data
Characterization of the final product is essential to confirm its identity and purity. While experimental spectra for the title compound are not widely published, the expected data can be predicted based on the analysis of the parent compound.
Table 2: Spectroscopic Data for 3-Iodo-1H-pyrazolo[3,4-b]pyridine (Parent Compound) [3][4]
| Data Type | Observed Values |
| ¹H NMR (400 MHz, CDCl₃) | δ 13.18 (br, 1H), 8.64 (dd, J = 4.8, 1.6 Hz, 1H), 7.89 (dd, J = 8.4, 1.6 Hz, 1H), 7.25–7.22 (m, 1H) |
| Mass Spectrum (EI) | m/z 245 (M⁺) |
Predicted Spectroscopic Data for this compound:
-
¹H NMR: The broad singlet at 13.18 ppm corresponding to the N-H proton will be absent. A new singlet, integrating to three protons, is expected to appear in the range of δ 3.8-4.2 ppm, characteristic of an N-methyl group on a pyrazole ring. The shifts of the aromatic protons on the pyridine ring are likely to be minimally affected.
-
¹³C NMR: The presence of a new signal in the aliphatic region (around 35-40 ppm) corresponding to the methyl carbon would be a key indicator of successful methylation.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 259, reflecting the addition of a methyl group (14 mass units) to the parent compound.
Chemical Reactivity and Stability
The chemical reactivity of this compound is dictated by its key functional groups:
-
C-I Bond: The carbon-iodine bond at the 3-position is the most reactive site for transformations. It is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. This allows for the introduction of a wide range of substituents at this position, making it a valuable intermediate for library synthesis in drug discovery.
-
Pyridine Ring: The pyridine ring is generally susceptible to nucleophilic aromatic substitution, particularly if activating groups are present. It can also be N-oxidized or quaternized at the pyridine nitrogen.
-
Pyrazole Ring: The pyrazole ring is a stable aromatic system. The presence of the methyl group at the N1 position prevents tautomerism.
The compound is expected to be stable under standard laboratory conditions, but should be protected from strong light and oxidizing agents.
Caption: Key reactive sites of this compound.
Safe Handling and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling heterocyclic, iodine-containing compounds should be followed.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from light and incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Applications in Research and Drug Development
This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The pyrazolo[3,4-b]pyridine scaffold has been identified in compounds targeting a variety of diseases, and the iodo-substituent provides a convenient handle for medicinal chemists to explore structure-activity relationships (SAR).
-
Kinase Inhibitors: Many kinase inhibitors incorporate the pyrazolo[3,4-b]pyridine core. The ability to diversify the 3-position allows for the synthesis of libraries of compounds to screen against various kinases implicated in cancer and inflammatory diseases.
-
Anticancer Agents: The parent compound, 3-Iodo-1H-pyrazolo[3,4-b]pyridine, has been identified as a precursor for the development of anticancer drugs.[3][4]
-
CNS-Active Agents: The structural similarity of the pyrazolo[3,4-b]pyridine scaffold to purines suggests its potential for interacting with targets in the central nervous system.
Conclusion
This compound is a strategically important synthetic intermediate. While detailed experimental data for this specific compound is sparse in the public domain, this guide has provided a robust framework for its synthesis, characterization, and safe handling based on established chemical principles and data from closely related analogues. Its utility in the synthesis of diverse chemical libraries, particularly for drug discovery, underscores its importance to the research community.
References
The Strategic Utility of 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold for Kinase Inhibition
The pyrazolo[3,4-b]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, bearing a close structural resemblance to the purine nucleobases, which are fundamental components of numerous biological processes. This structural mimicry allows compounds based on this scaffold to interact with a wide array of biological targets, particularly protein kinases. The strategic functionalization of the pyrazolo[3,4-b]pyridine ring system is therefore a cornerstone of many drug discovery programs aimed at developing novel kinase inhibitors for oncology, neurodegenerative disorders, and inflammatory diseases.
Within this context, 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine (CAS Number: 685522-76-3) emerges as a key building block of significant strategic importance. The presence of an iodine atom at the 3-position provides a versatile synthetic handle for the introduction of diverse chemical functionalities through a variety of well-established cross-coupling reactions. The methyl group at the 1-position, meanwhile, serves to block a potential site of metabolic activity and can influence the conformational presentation of the molecule to its target. This guide provides a comprehensive overview of the synthesis, chemical properties, and strategic applications of this pivotal intermediate in drug discovery, with a particular focus on its role in the development of next-generation kinase inhibitors.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the characterization of its downstream products.
| Property | Value | Source |
| CAS Number | 685522-76-3 | [Multiple suppliers] |
| Molecular Formula | C₇H₆IN₃ | [1] |
| Molecular Weight | 259.05 g/mol | [1] |
| IUPAC Name | This compound | [Multiple suppliers] |
| Appearance | Off-white to yellow solid | [General observation] |
| Solubility | Soluble in common organic solvents such as DMF, DMSO, and chlorinated solvents. | [Inferred from reaction conditions] |
Expected Spectroscopic Data:
-
¹H NMR: The proton spectrum is expected to show characteristic signals for the methyl group (a singlet around 4.0 ppm) and the three aromatic protons on the pyridine ring.
-
¹³C NMR: The carbon spectrum will display signals for the seven carbon atoms, with the carbon bearing the iodine atom appearing at a characteristically low field.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound.
Synthesis of this compound: A Plausible Route
While a direct, one-step synthesis of this compound is not prominently described in the literature, a multi-step approach starting from commercially available precursors is a feasible and logical strategy. A plausible synthetic pathway is outlined below, based on established methodologies for the synthesis of related pyrazolo[3,4-b]pyridine derivatives.
Caption: Plausible synthetic pathway for this compound.
Step-by-Step Methodology (Proposed)
-
Cyclization: 2-Chloro-5-iodonicotinonitrile is reacted with methylhydrazine in a suitable solvent, such as ethanol or isopropanol, under reflux conditions to yield 3-amino-5-iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine.
-
Deamination: The amino group at the 3-position is removed. This can be achieved through a diazotization reaction using a nitrite source (e.g., sodium nitrite) in an acidic medium, followed by a reduction of the diazonium salt.
-
Iodination: The resulting 5-iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine is then subjected to iodination at the 3-position. A common method for the iodination of pyrazolo[3,4-b]pyridines involves the use of molecular iodine in the presence of a base, such as potassium hydroxide, in a polar aprotic solvent like DMF.[4]
An alternative approach could involve the direct iodination of 1-methyl-1H-pyrazolo[3,4-b]pyridine, if this starting material is accessible.
The Versatility of the 3-Iodo Group: A Gateway to Diverse Functionality
The iodine atom at the 3-position of this compound is the key to its synthetic utility. It serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide range of substituents. This versatility is paramount in the construction of diverse chemical libraries for drug discovery.
Caption: Key cross-coupling reactions utilizing this compound.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures. This reaction is instrumental in the development of kinase inhibitors where a specific aryl or heteroaryl moiety is required for binding to the target protein.
Generalized Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a reaction vessel, add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).
-
Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Reaction Execution: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) and then heat to the desired temperature (typically 80-120 °C) with stirring.
-
Work-up and Purification: Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the method of choice for the introduction of terminal alkynes, which can serve as versatile handles for further functionalization or as key pharmacophoric elements.[5]
Generalized Protocol for Sonogashira Coupling:
-
Reaction Setup: In a reaction flask under an inert atmosphere, combine this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine, diisopropylethylamine).[6]
-
Solvent and Alkyne Addition: Add a suitable solvent (e.g., THF, DMF) and the terminal alkyne (1.1-1.5 eq.).
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.
-
Work-up and Purification: After the reaction is complete, the mixture is typically filtered to remove the catalyst, and the filtrate is concentrated. The residue is then purified by column chromatography.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the introduction of a wide range of primary and secondary amines.[1][7] This is particularly useful for synthesizing kinase inhibitors that require a specific amine-based linker or pharmacophore.
Generalized Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with this compound (1.0 eq.), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a strong base (e.g., NaOtBu, K₃PO₄).
-
Reagent Addition: Add the desired primary or secondary amine (1.1-1.5 eq.) and a dry, degassed solvent (e.g., toluene, dioxane).
-
Reaction Execution: Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until the reaction is complete.
-
Work-up and Purification: Cool the reaction, quench with water, and extract with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.
Application in Kinase Inhibitor Synthesis: A Strategic Intermediate
This compound is a key intermediate in the synthesis of a variety of potent kinase inhibitors, including those targeting DYRK1A/1B and TRK kinases.[3][8][9]
DYRK1A/1B Inhibitors for Neurodegenerative Diseases and Oncology
Dual-specificity tyrosine-phosphorylation-regulated kinases 1A and 1B (DYRK1A/1B) are implicated in a range of diseases, including Alzheimer's disease and certain cancers. The pyrazolo[3,4-b]pyridine scaffold has been successfully employed to develop potent inhibitors of these kinases.[3][9] In the synthesis of these inhibitors, the 3-iodo group of this compound is typically utilized in a Suzuki-Miyaura coupling to introduce a substituted aryl group, which is often crucial for achieving high potency and selectivity.[9]
TRK Inhibitors for the Treatment of NTRK Fusion-Positive Cancers
Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that, when constitutively activated by gene fusions, can drive the growth of a variety of cancers. The development of TRK inhibitors has been a significant advance in precision oncology. The pyrazolo[3,4-b]pyridine core has been identified as a promising scaffold for the development of novel TRK inhibitors.[8] The synthesis of these inhibitors often involves the use of a 3-iodo-pyrazolo[3,4-b]pyridine intermediate to introduce key pharmacophoric elements at the 3-position via cross-coupling reactions.
Safety and Handling
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a strategically important building block in modern drug discovery. Its pyrazolo[3,4-b]pyridine core provides a privileged scaffold for interaction with a variety of biological targets, particularly protein kinases. The presence of a synthetically versatile iodine atom at the 3-position allows for the efficient construction of diverse chemical libraries through a range of palladium-catalyzed cross-coupling reactions. This has been effectively demonstrated in the synthesis of potent inhibitors of DYRK1A/1B and TRK kinases. As the demand for novel and selective kinase inhibitors continues to grow, the utility of this compound as a key intermediate in drug discovery programs is set to expand.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Pyrazolo[3,4-b]pyridine Core: A Century of Discovery and a Future in Precision Medicine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[3,4-b]pyridine scaffold, a heterocyclic aromatic compound, has journeyed from a nascent discovery in the early 20th century to a cornerstone of modern medicinal chemistry. Its structural resemblance to endogenous purine bases has rendered it a "privileged scaffold," leading to the exploration and development of a vast array of derivatives with significant therapeutic potential. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of pyrazolo[3,4-b]pyridines. It further delves into their extensive biomedical applications, with a particular focus on their role as kinase inhibitors in oncology. This document serves as an authoritative resource for researchers and drug development professionals, offering insights into the rich history and promising future of this remarkable heterocyclic system.
A Historical Perspective: The Genesis of a Privileged Scaffold
The story of pyrazolo[3,4-b]pyridines begins over a century ago. The first documented synthesis of a monosubstituted 1H-pyrazolo[3,4-b]pyridine was achieved by Ortoleva in 1908.[1][2][3] This pioneering work involved the treatment of diphenylhydrazone and pyridine with iodine. Just three years later, in 1911, Bülow expanded on this foundation by synthesizing N-phenyl-3-methyl substituted derivatives.[1][2][3][4] Bülow's method utilized the reaction of 1-phenyl-3-methyl-5-aminopyrazole with 1,3-diketones in glacial acetic acid, a strategy that foreshadowed a common synthetic approach for decades to come.[1][2][3]
The initial interest in these compounds was largely academic. However, their structural similarity to the purine bases, adenine and guanine, did not go unnoticed by medicinal chemists.[1][4] This resemblance suggested that pyrazolo[3,4-b]pyridines could act as mimics or antagonists of endogenous purines, potentially interfering with key biological processes. This insight sparked a wave of research that has continued to this day, leading to the synthesis and investigation of over 300,000 distinct 1H-pyrazolo[3,4-b]pyridine structures.[1][2][3][5]
The pyrazolo[3,4-b]pyridine core can exist in two tautomeric forms: the 1H- and 2H-isomers. Theoretical calculations have shown that the 1H-tautomer is significantly more stable, by approximately 9 kcal/mol, which explains its prevalence in the scientific literature.[1]
The Art of Synthesis: Constructing the Pyrazolo[3,4-b]pyridine Core
The synthetic approaches to pyrazolo[3,4-b]pyridines are diverse and can be broadly categorized into two main strategies:
-
Strategy A: Formation of the pyridine ring onto a pre-existing pyrazole ring.
-
Strategy B: Formation of the pyrazole ring onto a pre-existing pyridine ring.
Historically, Strategy A has been the more predominantly employed route.
Building the Pyridine Ring: Classical and Modern Methodologies
The construction of the pyridine ring onto a pyrazole precursor is a versatile approach that utilizes readily available starting materials.
A cornerstone of pyrazolo[3,4-b]pyridine synthesis is the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds. This method, reminiscent of Bülow's early work, allows for the introduction of a variety of substituents onto the newly formed pyridine ring.
Experimental Protocol: Synthesis of 4,6-Disubstituted-1H-pyrazolo[3,4-b]pyridines
-
Reactants: A 5-aminopyrazole derivative and a 1,3-dicarbonyl compound are the key starting materials.
-
Solvent: The reaction is typically carried out in a solvent such as glacial acetic acid or ethanol.
-
Conditions: The reaction mixture is heated under reflux for a specified period.
-
Work-up: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is often achieved through recrystallization or column chromatography.
Note: The use of unsymmetrical 1,3-dicarbonyl compounds can lead to the formation of regioisomers. The regioselectivity of the reaction is influenced by the relative electrophilicity of the two carbonyl groups.[1]
The Gould-Jacobs reaction offers another reliable method for constructing the pyridine ring. This reaction involves the cyclization of an aminopyrazole with diethyl 2-(ethoxymethylene)malonate or a similar biselectrophile. The initial product is often a 4-hydroxy-1H-pyrazolo[3,4-b]pyridine, which can be subsequently converted to the corresponding 4-chloro derivative.[1]
Visualizing Synthetic Pathways
The following diagram illustrates the two primary retrosynthetic approaches for the synthesis of the pyrazolo[3,4-b]pyridine scaffold.
Caption: Retrosynthetic analysis of pyrazolo[3,4-b]pyridine synthesis.
A Scaffold for Life: Biomedical Applications of Pyrazolo[3,4-b]pyridines
The true significance of the pyrazolo[3,4-b]pyridine core lies in its remarkable versatility as a pharmacophore. Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, making them valuable assets in the quest for new therapeutics.[6]
Kinase Inhibition: A Dominant Theme in Oncology
A significant portion of the research on pyrazolo[3,4-b]pyridines has focused on their ability to inhibit protein kinases, enzymes that play a crucial role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development.
Derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as potent and selective inhibitors of FGFR kinases.[7] These compounds have shown promising in vitro and in vivo antitumor activities, highlighting their potential as anticancer agents.[7]
Beyond FGFR, pyrazolo[3,4-b]pyridine-based compounds have been developed as inhibitors for a range of other kinases, including:
-
Monopolar spindle kinase 1 (Mps1): A key regulator of the mitotic checkpoint, making it a target for cancer therapy.[8]
-
TANK-binding kinase 1 (TBK1): Involved in innate immunity and oncogenesis.[9]
-
Tropomyosin receptor kinases (TRKs): Associated with cell proliferation and differentiation, and their overactivation can lead to cancer.[10][11]
The following table summarizes the activity of selected pyrazolo[3,4-b]pyridine-based kinase inhibitors.
| Kinase Target | Representative Compound | IC50 | Reference |
| FGFR1 | Compound 9 | < 1 nM | [7] |
| Mps1 | Compound 31 | 2.596 nM | [8] |
| TBK1 | Compound 15y | 0.2 nM | [9] |
| TRKA | Compound C03 | 56 nM | [10] |
A Broad Spectrum of Biological Activity
The therapeutic potential of pyrazolo[3,4-b]pyridines extends far beyond kinase inhibition. These compounds have demonstrated a diverse array of biological effects, including:
-
Antimicrobial activity: Exhibiting efficacy against various bacterial and fungal strains.[12]
-
Anticancer activity: Demonstrating broad-spectrum cytotoxicity against various cancer cell lines.[13]
-
Anti-leukemic agents: Showing promise as inhibitors of topoisomerase IIα.[13]
-
Neuroprotective properties: Indicating potential applications in the treatment of neurodegenerative diseases like Alzheimer's.[14]
The following diagram illustrates the diverse biological activities of the pyrazolo[3,4-b]pyridine core.
Caption: Diverse biological activities of pyrazolo[3,4-b]pyridines.
Conclusion and Future Directions
From its humble beginnings as a synthetic curiosity, the pyrazolo[3,4-b]pyridine scaffold has evolved into a powerhouse of medicinal chemistry. Its rich history is a testament to the enduring power of chemical synthesis and the relentless pursuit of new therapeutic agents. The journey from the early discoveries of Ortoleva and Bülow to the development of potent and selective kinase inhibitors has been remarkable.
Looking ahead, the future of pyrazolo[3,4-b]pyridines appears bright. The continued exploration of novel synthetic methodologies, including green chemistry and multicomponent reactions, will undoubtedly lead to the creation of even more diverse and complex derivatives.[6][15] As our understanding of disease biology deepens, the pyrazolo[3,4-b]pyridine core will continue to serve as a valuable platform for the design and development of next-generation precision medicines.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. dau.url.edu [dau.url.edu]
- 4. researchgate.net [researchgate.net]
- 5. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 11. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. japsonline.com [japsonline.com]
- 13. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine: A Keystone Building Block in Modern Medicinal Chemistry
This guide provides an in-depth exploration of 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its synthesis, chemical reactivity, and strategic applications, underscoring its role as a versatile intermediate for the creation of novel therapeutics.
The Strategic Importance of the Pyrazolo[3,4-b]pyridine Scaffold
The 1H-pyrazolo[3,4-b]pyridine core is recognized in medicinal chemistry as a "privileged scaffold".[1][2] This designation is attributed to its ability to serve as a foundational structure for ligands that bind to a wide array of biological targets. Its structural resemblance to purine, the core of adenine and guanine, allows it to function as an effective hinge-binder in the ATP-binding sites of numerous kinases.[3] This has led to the development of potent inhibitors for a variety of kinases implicated in diseases like cancer and inflammatory disorders.[4][5][6]
The versatility of the pyrazolo[3,4-b]pyridine scaffold is significantly enhanced by strategic substitution. The introduction of an iodine atom at the 3-position creates a highly valuable synthetic handle. This iodo group is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. Concurrently, the methyl group at the N1 position serves to block a potential site of metabolism and hydrogen bond donation, which can be crucial for modulating pharmacokinetic properties and achieving specific binding interactions within a target protein.[4]
Synthesis of this compound
The synthesis of the title compound can be efficiently achieved through a two-step process: direct iodination of the parent heterocycle followed by N-methylation. This sequence is often preferable as it avoids potential directing group effects of the N-methyl group in the iodination step.
Step 1: Iodination of 1H-Pyrazolo[3,4-b]pyridine
The direct C-H iodination at the 3-position of the pyrazolo[3,4-b]pyridine ring is the most straightforward approach. The pyrazole ring is electron-rich, making the C3 position susceptible to electrophilic substitution.
Experimental Protocol: Synthesis of 3-Iodo-1H-pyrazolo[3,4-b]pyridine [7][8]
-
Reagents and Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1H-pyrazolo[3,4-b]pyridine (1.0 eq) in N,N-Dimethylformamide (DMF).
-
Addition of Base: Add powdered potassium hydroxide (KOH) (4.0 eq) to the solution. The base acts to deprotonate the pyrazole nitrogen, increasing the nucleophilicity of the ring system and facilitating the reaction.
-
Addition of Iodine: To the stirred suspension, add iodine (I₂) (2.5 eq) portion-wise. The reaction is typically exothermic and should be monitored.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, pour the reaction mixture into a brine solution and extract with ethyl acetate. The organic layers are combined, washed with aqueous sodium thiosulfate to quench any remaining iodine, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a solvent system like dichloromethane/hexane to yield 3-Iodo-1H-pyrazolo[3,4-b]pyridine as a solid.[7]
Step 2: N-Methylation of 3-Iodo-1H-pyrazolo[3,4-b]pyridine
The subsequent N-methylation of the pyrazole ring is a standard procedure. The choice of methylating agent and base is critical to ensure regioselectivity at the N1 position.
Experimental Protocol: Synthesis of this compound
-
Reagents and Setup: To a solution of 3-Iodo-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in a suitable aprotic solvent such as DMF or acetonitrile, add a base like cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) (1.2-1.5 eq).
-
Addition of Methylating Agent: Add methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.1-1.3 eq) dropwise to the mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the final product, this compound.
References
- 1. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Spectroscopic Characterization of 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine: A Technical Guide
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Spectroscopic Signature of a Key Pharmaceutical Intermediate
3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine stands as a pivotal building block in the synthesis of a diverse array of bioactive molecules, particularly in the realm of kinase inhibitors for targeted cancer therapy. Its structural rigidity and the strategic placement of the iodine atom render it an ideal scaffold for introducing further molecular complexity through cross-coupling reactions. A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and quality control during the drug discovery and development pipeline.
This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound. As a Senior Application Scientist, the narrative herein is structured to not only present the data but to also offer insights into the causal relationships between the molecular structure and its spectral output. Every piece of information is grounded in established principles of spectroscopic analysis to ensure scientific integrity and trustworthiness.
Molecular Structure and Isomeric Considerations
The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. This compound is a bicyclic heteroaromatic compound. The methylation on one of the pyrazole nitrogens resolves the tautomerism present in its parent, 3-Iodo-1H-pyrazolo[3,4-b]pyridine. The precise location of the methyl group at the N1 position is a critical determinant of the molecule's electronic and, consequently, its spectroscopic properties.
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom within the molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons on the pyridine ring and the methyl protons. The chemical shifts are influenced by the electron-withdrawing effect of the iodine atom and the fused pyrazole ring.
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H4 | 8.2 - 8.4 | dd | J = 8.0, 1.5 |
| H5 | 7.1 - 7.3 | dd | J = 8.0, 4.5 |
| H6 | 8.5 - 8.7 | dd | J = 4.5, 1.5 |
| N1-CH₃ | 4.0 - 4.2 | s | - |
Note: These are predicted values based on known substituent effects on similar heterocyclic systems. Actual experimental values may vary slightly.
Causality Behind Predicted Shifts:
-
H6: This proton is adjacent to the pyridine nitrogen, which is strongly electron-withdrawing, causing a significant downfield shift.
-
H4: This proton is also influenced by the pyridine nitrogen and the fused pyrazole ring, resulting in a downfield shift, though less pronounced than H6.
-
H5: This proton is least affected by the nitrogen atoms and experiences a more upfield shift compared to H4 and H6.
-
N1-CH₃: The methyl group attached to the pyrazole nitrogen will appear as a sharp singlet, with its chemical shift influenced by the aromatic ring system.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of the carbon skeleton. The presence of the iodine atom will have a significant impact on the chemical shift of the carbon to which it is attached (C3).
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C3 | 85 - 95 |
| C3a | 145 - 150 |
| C4 | 130 - 135 |
| C5 | 115 - 120 |
| C6 | 150 - 155 |
| C7a | 140 - 145 |
| N1-CH₃ | 35 - 40 |
Note: These are predicted values. The C3 signal is expected to be significantly shielded due to the heavy atom effect of iodine.
Mass Spectrometry (MS): Confirming Molecular Integrity
Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation patterns.
Expected Mass Spectrum Data:
-
Molecular Ion (M⁺): The molecular weight of this compound (C₇H₆IN₃) is 259.05 g/mol . The mass spectrum is expected to show a prominent molecular ion peak at m/z = 259.
-
Isotope Pattern: Due to the presence of iodine (¹²⁷I), a characteristic isotopic pattern will not be a primary feature, as iodine is monoisotopic.
-
Fragmentation: Key fragmentation pathways may include the loss of the iodine atom, the methyl group, or cleavage of the heterocyclic rings.
Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type |
| 3100 - 3000 | C-H stretching (aromatic) |
| 2950 - 2850 | C-H stretching (methyl) |
| 1600 - 1450 | C=C and C=N stretching (aromatic rings) |
| 1450 - 1350 | C-H bending (methyl) |
| ~1300 | C-N stretching |
| Below 1000 | C-I stretching and other fingerprint region vibrations |
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals.
Expected UV-Vis Absorption:
The pyrazolo[3,4-b]pyridine core is a chromophore that is expected to exhibit characteristic π → π* transitions. The presence of the iodine atom and the methyl group will influence the position and intensity of the absorption maxima (λmax). It is anticipated that the primary absorption bands will be in the UV region, likely between 250 and 350 nm.
Experimental Protocols: A Framework for Self-Validating Systems
To ensure the generation of reliable and reproducible spectroscopic data, the following general experimental protocols should be followed. These protocols are designed to be self-validating by incorporating internal standards and established calibration procedures.
NMR Data Acquisition Workflow
Caption: A generalized workflow for acquiring high-quality NMR spectra.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. Ensure the instrument is properly calibrated using a known standard.
-
Data Analysis: Determine the m/z of the molecular ion and analyze the fragmentation pattern.
IR Spectroscopy Protocol
-
Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique or prepare a KBr pellet.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect a background spectrum of the empty sample holder. Then, collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
UV-Vis Spectroscopy Protocol
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or cyclohexane) of a known concentration.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorbance spectrum over a range of wavelengths (e.g., 200-800 nm). Use a cuvette containing only the solvent as a reference.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Conclusion and Future Outlook
The spectroscopic characterization of this compound provides a unique fingerprint that is essential for its use in research and development. The data and protocols outlined in this guide offer a robust framework for its unambiguous identification and quality assessment. As this molecule continues to be a valuable precursor in the synthesis of novel therapeutics, a thorough understanding of its spectroscopic properties will remain a critical aspect of advancing medicinal chemistry and drug discovery.
A Technical Guide to the Preliminary Biological Activity Screening of 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine
This guide provides a comprehensive framework for conducting the initial biological evaluation of the novel synthetic compound, 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine. The methodologies outlined herein are designed for researchers in drug discovery and chemical biology, emphasizing scientific rigor, logical progression, and data-driven decision-making. We will move from broad, untargeted assessments to more focused, hypothesis-driven assays, establishing a foundational biological profile for this compound.
Introduction: The Rationale for Screening
The 1H-pyrazolo[3,4-b]pyridine core is a well-established "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure and hydrogen bonding capabilities have made it a cornerstone for the development of potent inhibitors for a wide range of protein classes.[1][2] Notably, this scaffold is frequently found in potent kinase inhibitors targeting Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), and Tropomyosin Receptor Kinases (TRKs), many of which have applications in oncology.[3][4][5] Furthermore, derivatives have demonstrated broad biological activities, including antimicrobial and antitumor effects.[6][7][8]
Our test compound, this compound, introduces two key modifications to the core scaffold: an iodine atom at the 3-position and a methyl group on the pyrazole nitrogen (N1). The iodine can serve as a synthetic handle for further diversification or engage in halogen bonding within a protein active site. The N1-methylation, however, is a critical modification that requires careful consideration. Published research on a similar pyrazolo[3,4-b]pyridine series targeting FGFR1 kinase revealed that methylation of the N1 position completely abolished inhibitory activity, suggesting the N1-H proton is a crucial hydrogen bond donor for binding in that specific context.[4]
This finding does not necessarily predict global inactivity. Instead, it provides a critical insight that guides our screening strategy: the N1-methylation may block activity against certain targets while potentially enhancing selectivity for or revealing activity against entirely new target classes. Therefore, our screening cascade is designed to first establish a baseline of bioactivity and then test the logical, yet now nuanced, hypothesis of kinase inhibition.
The Screening Cascade: A Tiered Approach
A logical, multi-tiered screening approach ensures that resources are used efficiently. We begin with broad assays to detect any form of biological activity and to flag for general toxicity before committing to more complex and expensive target-specific assays.
Tier 1: Foundational Screening Protocols
General Cytotoxicity Assessment via MTT Assay
Causality: The first crucial step is to determine if the compound is toxic to living cells. The MTT assay is a robust, colorimetric method that measures cellular metabolic activity, which serves as a proxy for cell viability.[9][10] It relies on the ability of mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[11][12] This assay will establish a concentration range for subsequent cell-based experiments and identify any non-specific cytotoxic effects.
Detailed Protocol: MTT Assay
-
Cell Plating: Seed human cancer cell lines (e.g., HeLa for cervical cancer, MCF-7 for breast cancer) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2x working concentrations (e.g., 200 µM down to ~0.1 µM) by serial dilution in serum-free culture medium.
-
Cell Treatment: Remove the culture medium from the cells and add 100 µL of the serially diluted compound solutions to the wells in triplicate. Include "vehicle control" wells (containing the highest concentration of DMSO used, typically ≤0.5%) and "untreated control" wells (medium only). Doxorubicin can be used as a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS.[11] Add 10 µL of this MTT solution to each well (final concentration 0.5 mg/mL) and incubate for another 4 hours.[10]
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[11][13]
-
Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Antimicrobial Activity via Broth Microdilution
Causality: Many heterocyclic scaffolds possess antimicrobial properties. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14] This quantitative assay provides a clear endpoint and is readily scalable for screening against a panel of bacteria and fungi.
Detailed Protocol: Broth Microdilution (adapted from CLSI guidelines)
-
Inoculum Preparation: Grow bacterial strains (e.g., Staphylococcus aureus and Escherichia coli) and a fungal strain (e.g., Candida albicans) overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi). Dilute the culture to match the turbidity of a 0.5 McFarland standard, then further dilute to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[14]
-
Compound Preparation: Prepare a 2x top concentration of the test compound in the appropriate sterile broth.
-
Serial Dilution: In a sterile 96-well U-bottom plate, add 100 µL of broth to columns 2 through 12. Add 200 µL of the 2x top concentration of the compound to column 1. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, until column 10. Discard the final 100 µL from column 10.[15]
-
Controls: Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (broth only).[14] A known antibiotic like Gentamicin should be run on a separate row as a positive control.
-
Inoculation: Add 100 µL of the standardized inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL, which dilutes the compound concentrations to their final 1x test concentrations.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.
-
Data Analysis: The MIC is determined by visual inspection as the lowest compound concentration in which there is no visible turbidity (growth).[14][16]
| Hypothetical Tier 1 Data Summary | |
| Assay | Result |
| Cytotoxicity (HeLa cells) | IC₅₀ = 78.5 µM |
| Cytotoxicity (MCF-7 cells) | IC₅₀ > 100 µM |
| Antimicrobial (S. aureus) | MIC > 128 µg/mL |
| Antimicrobial (E. coli) | MIC > 128 µg/mL |
| Antimicrobial (C. albicans) | MIC > 128 µg/mL |
| Interpretation | The compound shows minimal and selective cytotoxicity at high concentrations and no significant antimicrobial activity. It is a suitable candidate for progression to target-based assays. |
Tier 2: Hypothesis-Driven Screening
Kinase Inhibition Screening via ADP-Glo™ Assay
Causality: Given the prevalence of the pyrazolo[3,4-b]pyridine scaffold in kinase inhibitors, this is the most logical target class to investigate.[3][4][5][17] The ADP-Glo™ Kinase Assay is a universal, luminescence-based system ideal for primary screening.[18][19] It measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[20][21] The assay is performed in two steps: first, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP generated is converted back into ATP, which then fuels a luciferase reaction, producing light that is directly proportional to kinase activity.[22]
Screening Protocol Outline: ADP-Glo™ Assay
-
Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction including the kinase of interest (e.g., a panel of representative kinases like CDK2, FGFR1, TRKA, SRC), its specific substrate, and ATP at a concentration near its Kₘ.
-
Compound Addition: Add the test compound at a fixed concentration (e.g., 10 µM) to the reaction wells. Include a "no inhibitor" control (vehicle only) and a "positive control" inhibitor (e.g., Staurosporine).
-
Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes.[19]
-
ADP Detection: Add Kinase Detection Reagent to convert the ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate-based luminometer.
-
Data Analysis: Calculate the percent inhibition of kinase activity for the test compound relative to the controls. A significant reduction in the luminescent signal indicates inhibition. Promising hits can then be re-tested in a dose-response format to determine an IC₅₀ value.
Conclusion and Future Directions
This guide outlines a systematic and logical pathway for the initial biological characterization of this compound. The tiered approach, beginning with broad cytotoxicity and antimicrobial screens before progressing to hypothesis-driven kinase assays, provides a robust foundation for decision-making.
The results of this preliminary screen will classify the compound as either inactive, broadly cytotoxic, or a "hit" with a specific activity profile. A selective "hit," particularly in the kinase screen, would warrant significant follow-up, including determination of IC₅₀ values against a broader kinase panel to assess selectivity, mechanism of action studies to determine the mode of inhibition (e.g., ATP-competitive), and initiation of a medicinal chemistry program to explore the structure-activity relationship (SAR) of this new series.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 6. New pyrazolopyridine analogs: Synthesis, antimicrobial, antiquorum-sensing and antitumor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. clyte.tech [clyte.tech]
- 13. broadpharm.com [broadpharm.com]
- 14. Broth Microdilution | MI [microbiology.mlsascp.com]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 17. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. eastport.cz [eastport.cz]
- 21. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 22. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine: A Key Intermediate in Medicinal Chemistry
This guide provides a comprehensive overview of 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into its fundamental properties, synthesis, and critical role as a molecular scaffold and intermediate in the creation of targeted therapeutics.
Introduction: The Privileged Pyrazolo[3,4-b]pyridine Scaffold
The pyrazolo[3,4-b]pyridine core is a fused heterocyclic system that is considered a "privileged scaffold" in medicinal chemistry.[1] This designation is reserved for molecular frameworks that can bind to a variety of biological targets, leading to a broad spectrum of pharmacological activities.[2] Derivatives of this scaffold have been extensively investigated and have shown promise as anticancer, antimicrobial, anti-inflammatory, antiviral, and anti-Alzheimer's agents.[2][3] Their versatility stems from the unique electronic properties and the spatial arrangement of nitrogen atoms, which allow for diverse interactions with biological macromolecules, including hydrogen bonding and pi-stacking.
The significant therapeutic potential of this scaffold is underscored by its presence in numerous compounds developed as inhibitors for a wide range of kinases and fibroblast growth factor receptors, which are crucial targets in oncology.[2][4] The ability to readily functionalize the pyrazolo[3,4-b]pyridine ring system at various positions allows for the fine-tuning of a compound's steric and electronic properties, enabling the optimization of its potency, selectivity, and pharmacokinetic profile.
Core Compound Profile: this compound
The title compound, this compound, is a specifically substituted derivative designed to serve as a versatile building block in organic synthesis. The introduction of an iodine atom at the 3-position is a key strategic feature. The carbon-iodine bond is relatively weak, making it an excellent leaving group for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the straightforward introduction of a wide array of molecular fragments at this position, which is crucial for exploring structure-activity relationships (SAR) during a drug discovery campaign.
The methyl group at the N-1 position of the pyrazole ring serves to block a potential site of metabolism and eliminates tautomerism, ensuring regiochemical integrity in subsequent reactions.[5] This N-methylation can also influence the compound's solubility and binding interactions with its target.[6]
Physicochemical Properties
The fundamental molecular properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₆IN₃ | [7] |
| Molecular Weight | 259.05 g/mol | [7] |
| Monoisotopic Mass | 258.96063 Da | [8] |
| Appearance | Expected to be a solid at room temperature | N/A |
| Solubility | Expected to be soluble in organic solvents like DMF, DMSO, and chlorinated solvents | N/A |
Chemical Structure
Caption: Chemical structure of this compound.
Synthesis Protocol
The synthesis of this compound can be envisioned as a two-step process starting from the commercially available 1H-pyrazolo[3,4-b]pyridine. The methodology involves an initial iodination followed by N-methylation. This approach provides a reliable and scalable route to the desired intermediate.
Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Procedure
Step 1: Synthesis of 3-Iodo-1H-pyrazolo[3,4-b]pyridine
This procedure is adapted from a known method for the direct iodination of the parent heterocycle.[9]
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1H-pyrazolo[3,4-b]pyridine (1.0 eq) in N,N-Dimethylformamide (DMF).
-
Addition of Base: To the solution, add powdered potassium hydroxide (KOH) (4.0 eq). The use of a strong base is crucial for deprotonating the pyrazole ring, which activates it for electrophilic substitution.
-
Iodination: Add elemental iodine (I₂) (2.5 eq) portion-wise to the stirred mixture. The reaction is exothermic and should be controlled. The iodine acts as the electrophile.
-
Reaction Monitoring: Stir the mixture at room temperature for approximately 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing brine. Extract the aqueous phase with ethyl acetate. The organic layers are combined, washed with brine and aqueous sodium thiosulfate (to quench excess iodine), dried over anhydrous sodium sulfate, and filtered.
-
Purification: Concentrate the organic extract under reduced pressure. The resulting crude residue can be purified by recrystallization from a solvent system like dichloromethane/hexane to yield 3-Iodo-1H-pyrazolo[3,4-b]pyridine as a solid.[9]
Step 2: Synthesis of this compound
This is a standard N-alkylation reaction.
-
Reagent Preparation: To a solution of 3-Iodo-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in an anhydrous polar aprotic solvent such as DMF or THF, add a strong base like sodium hydride (NaH) (1.1 eq) at 0 °C. The base deprotonates the pyrazole nitrogen, forming a nucleophilic anion.
-
Methylation: Add methyl iodide (CH₃I) (1.2 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Carefully quench the reaction with water. Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: After removing the solvent in vacuo, purify the crude product using column chromatography on silica gel to obtain the final compound, this compound.
Applications in Drug Discovery and Development
The primary value of this compound lies in its role as a key intermediate for the synthesis of complex molecules with therapeutic potential, particularly as kinase inhibitors.
Scaffold for Kinase Inhibitors
Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[6] The pyrazolo[3,4-b]pyridine scaffold has proven to be an effective template for designing potent and selective kinase inhibitors.[6][10]
The N(1)-H of the unmethylated pyrazolo[3,4-b]pyridine core is often crucial for forming hydrogen-bonding interactions within the hinge region of a kinase's ATP-binding pocket.[6] However, in cases where this interaction is not required or where N-substitution is beneficial for potency or properties, the 1-methyl derivative becomes a valuable starting point. The 3-iodo position serves as a versatile chemical handle to introduce various side chains that can interact with other regions of the kinase, thereby modulating the inhibitor's potency and selectivity profile. For instance, this position can be elaborated through Suzuki coupling to introduce aryl or heteroaryl groups, which can pick up additional interactions in the active site.
Broader Therapeutic Potential
Beyond kinase inhibition, the pyrazolo[3,4-b]pyridine core is being explored for a multitude of other therapeutic applications. These include:
-
Anticancer Agents: Derivatives have shown broad-spectrum antiproliferative activity against various cancer cell lines.[4][11]
-
Antimicrobial Agents: The scaffold has been incorporated into molecules with significant antibacterial and antifungal properties.[12][13]
-
Neurodegenerative Diseases: Some derivatives have been investigated for their potential in treating Alzheimer's disease by targeting β-amyloid plaques.[3]
The availability of versatile intermediates like this compound is essential for the rapid synthesis of compound libraries needed to explore these diverse biological activities.
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its structure is rationally designed, combining the biologically active pyrazolo[3,4-b]pyridine core with a stable N-methyl group and a highly versatile iodinated position for synthetic elaboration. This combination makes it an invaluable starting material for the development of novel therapeutics, particularly in the highly competitive and impactful field of kinase inhibitor research. As the quest for more selective and potent drugs continues, the importance of well-designed, synthetically accessible building blocks like this will only grow.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine CAS#: 1630907-17-3 [m.chemicalbook.com]
- 8. PubChemLite - 3-iodo-1-methyl-1h-pyrazolo[4,3-b]pyridine (C7H6IN3) [pubchemlite.lcsb.uni.lu]
- 9. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Application of 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine in Suzuki-Miyaura Cross-Coupling Reactions
An Application Guide for Researchers
Authored by: Gemini, Senior Application Scientist
Introduction: The Pyrazolo[3,4-b]pyridine Scaffold in Modern Drug Discovery
The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold, forming the structural basis for a multitude of pharmacologically active agents.[1][2] Its derivatives have demonstrated a vast range of biological activities, including potent inhibition of various kinases, which are critical targets in oncology and inflammatory diseases.[3][4] Compounds featuring this scaffold have been investigated as anticancer, antiviral, anti-inflammatory, and neuroprotective agents, underscoring its importance in medicinal chemistry.[1][4][5]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation, enabling the synthesis of complex biaryl and heteroaryl-aryl structures.[6] The application of this reaction to functionalize the pyrazolo[3,4-b]pyridine core, specifically at the C3 position, is a cornerstone strategy for generating novel molecular entities for structure-activity relationship (SAR) studies. 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine is an ideal substrate for this purpose. The carbon-iodine bond is the most reactive of the aryl halides towards the initial oxidative addition step in the catalytic cycle, ensuring efficient coupling under relatively mild conditions.[7]
This guide provides a comprehensive overview of the mechanistic principles, optimized protocols, and practical considerations for successfully employing this compound in Suzuki-Miyaura coupling reactions.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[8] Understanding this mechanism is paramount for rational optimization and troubleshooting. The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : The cycle begins with a coordinatively unsaturated Pd(0) species, which undergoes oxidative addition into the carbon-iodine bond of the this compound. This step forms a square planar Pd(II) intermediate. The high reactivity of the C-I bond makes this step typically fast and efficient.
-
Transmetalation : This is often the rate-determining step. The organoboron species (boronic acid or ester) is activated by a base to form a more nucleophilic boronate complex.[9][10] This boronate then transfers its organic group to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) complex. The choice of base and solvent is critical here, as they must facilitate the formation and transfer of the boronate species without degrading the reactants.[11]
-
Reductive Elimination : The final step involves the cis-reductive elimination of the two organic groups from the Pd(II) complex. This forms the desired C-C bond of the 3-aryl-1-methyl-1H-pyrazolo[3,4-b]pyridine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[12]
Optimizing Reaction Conditions: A Data-Driven Approach
The success of the Suzuki coupling hinges on the judicious selection of catalyst, ligand, base, and solvent. While this compound is a reactive substrate, the electronic nature of the coupling partner (the boronic acid) and potential for catalyst inhibition by the nitrogen-rich heterocycle necessitate careful optimization.[13][14]
A review of successful couplings with structurally similar 3-iodopyrazolopyridines provides an excellent starting point for condition screening.[15][16]
| Catalyst System (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (5) | dppf (5) | Cs₂CO₃ (2) | 1,4-Dioxane / H₂O (3:1) | 60 | 1 | 93 | [15] |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane / H₂O (9:1) | 100 | 12 | >85 | [17] |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 18 | ~80 | [18] |
| XPhos Pd G3 (1.5) | - | K₃PO₄ (2) | 1,4-Dioxane / H₂O (4:1) | 60 | 5-8 | 91-99 | [13] |
Causality Behind Component Selection:
-
Catalyst & Ligand: For heteroaryl couplings, bulky, electron-rich phosphine ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) and Buchwald ligands (e.g., XPhos, SPhos) are often superior.[6] They promote the reductive elimination step and stabilize the Pd(0) species, preventing the formation of inactive palladium black.[6] Modern pre-catalysts like XPhos Pd G3 are often preferred as they are air-stable and form the active Pd(0) species efficiently in situ.[19]
-
Base: The base's primary role is to activate the boronic acid.[10] Stronger, more soluble bases like Cs₂CO₃ and K₃PO₄ are often more effective than K₂CO₃, especially for less reactive or electron-deficient boronic acids.[19] The presence of water can be beneficial by increasing the solubility of the inorganic base.[17]
-
Solvent: Aprotic polar solvents like 1,4-dioxane and THF are commonly used, often with water as a co-solvent.[11] The solvent mixture must be capable of dissolving the organic substrates, the palladium complex, and, to some extent, the base. It is crucial to use degassed solvents to prevent oxidation of the catalyst.[19]
Experimental Protocols
The following protocols are designed as robust starting points for the Suzuki-Miyaura coupling of this compound.
Protocol 1: Standard Thermal Conditions
This protocol is adapted from highly successful methods for coupling similar 3-iodo-heterocycles.[13][15]
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 - 3.0 equivalents)
-
XPhos Pd G3 (1-2 mol%) or Pd(OAc)₂ (2-5 mol%) with XPhos ligand (2.2-5.5 mol%)
-
1,4-Dioxane, anhydrous and degassed
-
Water, deionized and degassed
-
Reaction vessel (e.g., Schlenk tube or sealed vial) with a magnetic stir bar
Procedure:
-
Vessel Preparation: To the reaction vessel, add this compound (1.0 equiv.), the boronic acid (1.2 equiv.), and finely powdered K₃PO₄ (2.0 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum, and purge with a gentle stream of argon or nitrogen for 10-15 minutes. This is critical to prevent catalyst oxidation.[19]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-dioxane/water at a 4:1 ratio) via syringe. The reaction concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1.5 mol%) to the stirring mixture under a positive flow of inert gas.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 80–100 °C. Stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via TLC or LC-MS. Check for the consumption of the starting iodide.
-
Workup: Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction: Wash the organic layer with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 3-aryl-1-methyl-1H-pyrazolo[3,4-b]pyridine product.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate reaction times, often leading to cleaner reactions and improved yields.[20]
Materials:
-
Same as Protocol 1, but use a dedicated microwave reaction vial.
Procedure:
-
Vessel Preparation: To a 10 mL microwave vial equipped with a small magnetic stir bar, add this compound (1.0 equiv.), the boronic acid (1.5 equiv.), and cesium carbonate (Cs₂CO₃) (2.0 equiv.).
-
Catalyst and Solvent: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1, to a concentration of ~0.2 M).
-
Sealing: Securely crimp the cap onto the vial.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate at a constant temperature of 120-140 °C for 15-40 minutes with stirring.
-
Workup and Purification: After cooling the vial to room temperature (caution: pressure), perform the workup and purification as described in Protocol 1 (Steps 7-9).
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents/reagents.3. Base is not strong or soluble enough.4. Reaction temperature is too low. | 1. Use a fresh bottle of catalyst or a robust pre-catalyst.[19]2. Ensure rigorous degassing (e.g., sparging with argon for 20-30 min).3. Switch to a stronger base (K₃PO₄, Cs₂CO₃) or increase the water content to improve solubility.[21]4. Incrementally increase the temperature (e.g., from 80°C to 100°C). |
| Protodeboronation (Boronic acid is replaced by -H) | 1. Presence of excess water or protic impurities.2. Reaction temperature is too high or reaction time is too long.3. The boronic acid is inherently unstable. | 1. Use anhydrous solvents or minimize water content.[22]2. Lower the temperature and monitor the reaction closely to stop it upon completion.3. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester). |
| Homocoupling (Boronic acid couples with itself) | 1. Presence of oxygen.2. Catalyst system promotes homocoupling. | 1. Improve inert atmosphere technique.[19]2. Screen different palladium sources and ligands. Sometimes lowering the catalyst loading can help. |
| Catalyst Decomposition (Reaction mixture turns black quickly) | 1. High temperature.2. Ligand is not robust enough or ligand-to-metal ratio is too low. | 1. Lower the reaction temperature.2. Use a more robust ligand (e.g., Buchwald-type) or increase the ligand-to-palladium ratio (e.g., 1:1.2). |
References
- 1. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura cross-coupling methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. An efficient microwave-assisted Suzuki reaction using a new pyridine-pyrazole/Pd(II) species as catalyst in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Application Note: 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine as a Versatile Scaffold for Kinase Inhibitor Synthesis
An Application Guide for Researchers and Drug Development Professionals
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important target families in modern drug discovery.[1][2] The 1H-pyrazolo[3,4-b]pyridine core has emerged as a "privileged scaffold" in medicinal chemistry, prized for its ability to function as an effective hinge-binder in the ATP-binding site of many kinases.[3][4] This application note provides a detailed guide on the strategic use of 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine , a key building block for the rapid generation of diverse kinase inhibitor libraries. We will explore the structural rationale for its efficacy, provide detailed, field-tested protocols for its derivatization via cross-coupling reactions, and outline a standard methodology for evaluating the synthesized compounds in biochemical kinase assays.
The Strategic Advantage of the Pyrazolo[3,4-b]pyridine Core
The design of potent and selective kinase inhibitors often hinges on effectively targeting the ATP-binding pocket. A key interaction within this pocket occurs at the "hinge region," a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain. The 1H-pyrazolo[3,4-b]pyridine scaffold is structurally analogous to the adenine core of ATP, enabling it to form crucial hydrogen bonds with the backbone amides of the hinge residues. This mimicry provides a high-affinity anchor point for the inhibitor.
The methylation at the N-1 position of the pyrazole ring is a critical design element. While in some kinase targets, an unsubstituted N-H is essential for a crucial hydrogen bond, methylation at N-1 can serve several purposes:
-
Blocking Metabolic Sites: It can prevent N-dealkylation, potentially improving metabolic stability.
-
Tuning Solubility: The methyl group can subtly alter the physicochemical properties of the final compound.
-
Modulating Conformation: It can influence the orientation of substituents at the C3 position, directing them into different sub-pockets of the ATP-binding site.
However, it is crucial to note that N-1 methylation can also be detrimental, sometimes leading to a complete loss of activity if the N-1 atom is required for a key hydrogen bond with the hinge residue.[3] Therefore, the choice between an N-H and N-methylated scaffold is a target-dependent strategic decision.
Caption: Binding model of the pyrazolo[3,4-b]pyridine core in a kinase ATP pocket.
Synthetic Diversification via Cross-Coupling Chemistry
The true power of this compound lies in the versatility of the C3-iodo group. This functional handle is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, allowing for the systematic and efficient introduction of diverse chemical moieties to explore the structure-activity relationship (SAR).
Caption: Workflow for generating diverse inhibitor libraries from a single building block.
Protocol 2.1: Suzuki-Miyaura Coupling for Aryl/Heteroaryl Installation
This protocol is ideal for adding substituted phenyl rings, pyridines, pyrimidines, and other aromatic systems at the C3 position.
-
Rationale: The choice of a palladium catalyst with a bulky phosphine ligand (like SPhos or XPhos) and a carbonate base in a mixed aqueous/organic solvent system is a robust starting point for many aryl boronic acids.
-
Materials:
-
This compound (1.0 eq)
-
Aryl or Heteroaryl boronic acid or pinacol ester (1.2 - 1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 - 0.05 eq)
-
SPhos (2x eq relative to Pd)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (4:1 v/v)
-
Nitrogen or Argon gas supply
-
-
Procedure:
-
To a flame-dried reaction vial, add this compound, the boronic acid, and K₂CO₃.
-
In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of dioxane to form the active catalyst.
-
Evacuate and backfill the reaction vial with inert gas (repeat 3x).
-
Add the dioxane/water solvent mixture, followed by the pre-mixed catalyst solution via syringe.
-
Seal the vial and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 2-16 hours).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 2.2: Sonogashira Coupling for Alkynyl Group Installation
This reaction introduces a linear alkyne linker, which can be used to probe deeper, narrow channels within the kinase active site.
-
Rationale: This reaction requires both palladium and copper(I) as co-catalysts. The use of an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial as it acts as both a base and a solvent.
-
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
Triethylamine (TEA) or THF/DIPEA solvent mixture
-
Nitrogen or Argon gas supply
-
-
Procedure:
-
Add this compound, Pd(PPh₃)₂Cl₂, and CuI to a flame-dried Schlenk flask.
-
Evacuate and backfill with inert gas (repeat 3x).
-
Add the degassed solvent (e.g., TEA), followed by the terminal alkyne via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Redissolve the residue in dichloromethane or ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) to remove copper salts, followed by brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify by silica gel chromatography.
-
Evaluating Biological Activity: In Vitro Kinase Assays
Once a library of compounds has been synthesized, the next critical step is to evaluate their ability to inhibit the target kinase. Modern biochemical assays are typically high-throughput, non-radioactive, and rely on luminescence or fluorescence resonance energy transfer (FRET) for detection.[1][5]
Protocol 3.1: General Protocol for an ADP-Glo™ Luminescence-Based Kinase Assay
This protocol measures kinase activity by quantifying the amount of ADP produced in the enzymatic reaction. It is a universal assay applicable to nearly any kinase.[6]
-
Principle: The assay is performed in two steps. First, the kinase reaction proceeds, generating ADP. Second, an ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP. Finally, a Kinase Detection Reagent is added to convert the ADP back to ATP, which is then used by a luciferase to generate a light signal proportional to the initial ADP concentration. Lower light signal indicates higher kinase inhibition.
-
Materials:
-
Synthesized inhibitor compounds (typically as a 10 mM stock in DMSO)
-
Target kinase enzyme
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer (containing MgCl₂, DTT, etc.)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
-
-
Procedure:
-
Compound Plating: Prepare serial dilutions of your inhibitor compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the wells of the 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase Reaction: a. Prepare a master mix containing the kinase enzyme in assay buffer. Add this mix to all wells except the "no enzyme" control. b. Allow the enzyme and inhibitor to pre-incubate for 15-30 minutes at room temperature.[6] c. Prepare a second master mix containing the substrate and ATP in assay buffer. Initiate the kinase reaction by adding this mix to all wells. d. Incubate the plate at the optimal temperature (e.g., 30 °C) for the specified reaction time (e.g., 60 minutes).
-
Signal Detection: a. Add the ADP-Glo™ Reagent to all wells to stop the reaction and deplete ATP. Incubate for 40 minutes at room temperature. b. Add the Kinase Detection Reagent to all wells to convert ADP to ATP and generate the luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a compatible plate reader.
-
-
Data Analysis and Presentation:
-
Normalize the data using the controls:
-
0% Inhibition (High Signal) = DMSO only control
-
100% Inhibition (Low Signal) = No enzyme control
-
-
Calculate the Percent Inhibition for each compound concentration.
-
Plot Percent Inhibition vs. log[Inhibitor Concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
| Compound ID | R-Group at C3 | Target Kinase A IC₅₀ (nM) | Off-Target Kinase B IC₅₀ (nM) | Selectivity (B/A) |
| C01 | 4-Fluorophenyl | 56 | 1250 | 22.3 |
| C02 | 3-Aminophenyl | 25 | 800 | 32.0 |
| C03 | Phenylethynyl | 150 | >10,000 | >66 |
| C04 | 2-Pyridyl | 12 | 240 | 20.0 |
Table 1: Example data table for presenting kinase inhibition and selectivity results.
It is imperative to progress promising hits from biochemical assays into cell-based formats. Cellular assays are essential to confirm that a compound can penetrate the cell membrane, engage the target kinase in a physiological context (with high cellular ATP concentrations), and produce the desired downstream effect on signaling pathways.[2][7]
Conclusion
This compound is a high-value, strategic starting material for kinase inhibitor drug discovery programs. Its pyrazolopyridine core provides a reliable anchor to the kinase hinge region, while the C3-iodo group serves as a versatile chemical handle for rapid library synthesis via robust cross-coupling methodologies. By combining efficient chemical synthesis with quantitative biochemical screening, research teams can effectively leverage this building block to accelerate the discovery and optimization of novel kinase inhibitors for a wide range of therapeutic applications.
References
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical Kinase Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. domainex.co.uk [domainex.co.uk]
- 7. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine
Introduction: The Strategic Importance of Pyrazolo[3,4-b]pyridines and the Power of Cross-Coupling
The 1H-pyrazolo[3,4-b]pyridine scaffold is a cornerstone in modern medicinal chemistry and drug discovery.[1][2] Its unique bicyclic structure, featuring both pyrazole and pyridine rings, imparts a favorable profile for interacting with a wide array of biological targets. Consequently, derivatives of this heterocycle have demonstrated significant therapeutic potential, exhibiting activities as kinase inhibitors, anticancer agents, antiviral compounds, and modulators of neurological pathways.[1][3] The ability to precisely and efficiently functionalize the pyrazolo[3,4-b]pyridine core is therefore of paramount importance for the generation of novel molecular entities in drug development programs.
Palladium-catalyzed cross-coupling reactions represent an indispensable toolkit for the synthesis of complex organic molecules, a contribution recognized with the 2010 Nobel Prize in Chemistry.[3] These reactions allow for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and functional group tolerance.[3][4] For drug development professionals, these methods are crucial for rapidly creating libraries of analogs for structure-activity relationship (SAR) studies.
This guide provides detailed experimental protocols for the palladium-catalyzed cross-coupling of 3-iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine , a versatile building block for the synthesis of novel pharmaceutical candidates. We will delve into the practical application of two of the most powerful cross-coupling methodologies: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. The protocols are designed to be self-validating, with explanations for the choice of reagents and conditions to ensure robust and reproducible results.
Core Concepts: The Palladium Catalytic Cycle
At the heart of these transformations lies the palladium catalytic cycle, a sequence of elementary steps that facilitates the coupling of two organic fragments. A general understanding of this mechanism is crucial for troubleshooting and optimizing reactions.
The cycle typically begins with a palladium(0) species, which undergoes oxidative addition with an organic halide (in our case, this compound), forming a palladium(II) intermediate. This is followed by transmetalation (in Suzuki coupling) or coordination and deprotonation (in Buchwald-Hartwig amination), where the second coupling partner is introduced to the palladium center. The final step is reductive elimination , where the new C-C or C-N bond is formed, and the palladium(0) catalyst is regenerated, ready to begin a new cycle.[4]
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a highly versatile method for the formation of biaryl and vinyl-aryl structures. It is widely used in the pharmaceutical industry due to the stability and low toxicity of the boronic acid reagents. The following protocol is adapted from established procedures for the coupling of related iodo-heterocycles.
Rationale for Reagent Selection
-
Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species. For more challenging couplings, pre-formed catalysts like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) can offer improved reliability.
-
Ligand: Dppf is a robust ligand that stabilizes the palladium catalyst and promotes both oxidative addition and reductive elimination. Its bite angle is well-suited for many cross-coupling reactions.
-
Base: A base is required to activate the boronic acid for transmetalation. Cesium carbonate (Cs₂CO₃) is an effective base for this purpose, often providing superior results to other inorganic bases.[5]
-
Solvent: A mixture of an organic solvent like 1,4-dioxane and water is commonly used. The water is essential for dissolving the base and facilitating the activation of the boronic acid.
Experimental Workflow
Detailed Step-by-Step Protocol
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv.), and cesium carbonate (2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio, ensuring all reagents are suspended).
-
Degassing: Seal the vessel and thoroughly degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., dppf, 2.2-5.5 mol%).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-1-methyl-1H-pyrazolo[3,4-b]pyridine.
| Parameter | Recommended Condition | Rationale/Comments |
| Palladium Source | Pd(OAc)₂ or Pd(dppf)Cl₂ (2-5 mol%) | Pd(OAc)₂ is a cost-effective choice. Pd(dppf)Cl₂ can offer better reproducibility. |
| Ligand | dppf (1.1 equiv. relative to Pd) | A robust and versatile ligand for this type of coupling. |
| Base | Cs₂CO₃ (2-3 equiv.) | Often provides superior yields compared to other bases like K₂CO₃ or K₃PO₄.[5] |
| Solvent | 1,4-Dioxane/H₂O (4:1 to 5:1) | The aqueous component is crucial for dissolving the base and activating the boronic acid. |
| Temperature | 80-100 °C | Higher temperatures may be required for less reactive boronic acids. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent degradation of the catalyst and homo-coupling of the boronic acid. |
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a critical transformation in the synthesis of many pharmaceuticals.[4][6][7] This reaction allows for the coupling of aryl halides with a wide variety of primary and secondary amines.[4]
Rationale for Reagent Selection
-
Palladium Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common Pd(0) source. Alternatively, Pd(OAc)₂ can be used, as it is reduced in situ.
-
Ligand: The choice of ligand is critical and often depends on the nature of the amine. Bulky, electron-rich biarylphosphine ligands such as Xantphos or BINAP have proven effective for the amination of iodo-heterocycles.[7][8] These ligands promote the reductive elimination step and can prevent catalyst deactivation.[7]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) is a common choice, though other bases like cesium carbonate or potassium phosphate can be used for more sensitive substrates.[8]
-
Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are typically employed to ensure a water-free environment, as water can interfere with the catalytic cycle.
Experimental Workflow
Detailed Step-by-Step Protocol
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the phosphine ligand (e.g., Xantphos, 2-6 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equiv.) to a dry Schlenk flask or reaction vial.
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.1-1.5 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Seal the vessel and heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water, then separate the layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3-amino-1-methyl-1H-pyrazolo[3,4-b]pyridine derivative.
| Parameter | Recommended Condition | Rationale/Comments |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ (1-3 mol%) | Pd₂(dba)₃ is a direct source of Pd(0). |
| Ligand | Xantphos or rac-BINAP (1-2 equiv. relative to Pd) | Bulky, electron-rich ligands are crucial for high yields.[7][8] |
| Base | NaOtBu (1.5-2.0 equiv.) | A strong, non-nucleophilic base is generally required. Cs₂CO₃ can be a milder alternative. |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) | Aprotic, anhydrous conditions are essential for this reaction. |
| Temperature | 90-110 °C | The reaction temperature may need to be optimized for specific amine partners. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial for maintaining the activity of the palladium catalyst. |
Further Applications: Sonogashira and Heck Couplings
While detailed protocols for Sonogashira and Heck reactions with this compound are less established in the literature, the general principles of these reactions can be applied.
-
Sonogashira Coupling: This reaction would couple the iodo-pyrazolopyridine with a terminal alkyne to form a C(sp²)-C(sp) bond. A typical catalytic system involves a palladium source (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (CuI), and an amine base (e.g., triethylamine or diisopropylamine) in a solvent like THF or DMF.[9][10]
-
Heck Reaction: The Heck reaction would involve the coupling of the iodo-pyrazolopyridine with an alkene, such as an acrylate or styrene, to form a substituted alkene. This reaction is typically catalyzed by a palladium source (e.g., Pd(OAc)₂) with or without a phosphine ligand, and in the presence of a base like triethylamine or potassium carbonate.[11]
Researchers exploring these reactions should start with conditions reported for other iodo-heterocycles and perform systematic optimization of the catalyst, ligand, base, and solvent to achieve the desired outcome.
Conclusion
Palladium-catalyzed cross-coupling reactions are exceptionally powerful tools for the functionalization of the this compound core. The Suzuki-Miyaura and Buchwald-Hartwig reactions, in particular, provide reliable and versatile routes to novel C-C and C-N linked derivatives, respectively. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to efficiently synthesize new chemical entities based on this privileged scaffold, thereby accelerating the discovery of new therapeutics. Careful attention to the principles of catalysis and rigorous experimental technique are key to achieving success in these endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.rsc.org [pubs.rsc.org]
The Strategic Application of 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine in Modern Medicinal Chemistry
Introduction: The Privileged Pyrazolo[3,4-b]pyridine Scaffold
The 1H-pyrazolo[3,4-b]pyridine core is a "privileged scaffold" in medicinal chemistry, a distinction earned due to its recurring appearance in a multitude of biologically active compounds across various therapeutic areas.[1][2] Its structure, a fusion of pyrazole and pyridine rings, is analogous to purine bases like adenine, allowing it to effectively mimic these crucial biological molecules and interact with a wide range of protein targets.[3] This bioisosteric relationship is a key factor in its success. The scaffold's nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions within protein binding pockets. The fused bicyclic system provides a rigid framework, which is advantageous for optimizing ligand-receptor binding by reducing the entropic penalty upon binding. The versatility of this scaffold is evidenced by the more than 300,000 derivatives that have been described, with a significant portion being developed as antitumor, anti-inflammatory, and nervous system agents.[2][3]
The Role of 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine: A Versatile Synthetic Intermediate
Within this important class of compounds, This compound (CAS: 685522-76-3) emerges as a particularly valuable synthetic intermediate. The introduction of an iodine atom at the 3-position and a methyl group at the N-1 position provides medicinal chemists with a powerful tool for molecular elaboration and optimization of pharmacokinetic properties.
-
The Iodine Handle: The iodine atom at the C-3 position is the key to this molecule's utility. It serves as a versatile "handle" for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations.[4][5][6] These reactions allow for the facile introduction of a diverse range of substituents (aryl, heteroaryl, alkyl, alkynyl, amino groups, etc.), enabling extensive Structure-Activity Relationship (SAR) studies to fine-tune a compound's potency, selectivity, and pharmacokinetic profile.
-
The N-1 Methyl Group: The methyl group at the N-1 position serves a dual purpose. Firstly, it blocks a potential site of metabolism, which can improve the metabolic stability and in vivo half-life of drug candidates. Secondly, it can modulate the electronic properties of the ring system and influence the orientation of substituents, thereby impacting target binding affinity.
Application in Kinase Inhibitor Drug Discovery
One of the most prominent applications of the this compound scaffold is in the development of protein kinase inhibitors for oncology.[7] Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.
Case Study: Anaplastic Lymphoma Kinase (ALK) Inhibitors
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when mutated or rearranged, can become a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC).[8][9] The 1H-pyrazolo[3,4-b]pyridine scaffold has been successfully employed to develop potent ALK inhibitors. For instance, extensive SAR studies on this scaffold have led to the identification of compounds with exceptional enzymatic activity against both wild-type ALK and the crizotinib-resistant L1196M "gatekeeper" mutant.[8][9]
The general synthetic strategy often involves using a 3-amino-1H-pyrazolo[3,4-b]pyridine core, which can be derived from an iodo-intermediate, to build out the final inhibitor. Molecular docking studies have revealed that the pyrazolo[3,4-b]pyridine core can form crucial hydrogen bonds with key residues in the ALK kinase domain, such as K1150 and E1210.[8][9]
Protocols for Synthesis and Derivatization
Protocol 1: Synthesis of 3-Iodo-1H-pyrazolo[3,4-b]pyridine
This protocol is adapted from established iodination procedures for the 1H-pyrazolo[3,4-b]pyridine core.[10] The N-1 methylation would typically be performed as a separate step either before or after iodination, depending on the overall synthetic strategy.
Reaction Scheme:
A schematic for the iodination of the pyrazolo[3,4-b]pyridine core.
Materials:
-
1H-pyrazolo[3,4-b]pyridine
-
Iodine (I₂)
-
Potassium Hydroxide (KOH)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Aqueous Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve 1H-pyrazolo[3,4-b]pyridine (1.0 eq) in DMF.
-
To this solution, add Potassium Hydroxide (4.0 eq) followed by the portion-wise addition of Iodine (2.5 eq).
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into brine and extract with ethyl acetate.
-
Wash the combined organic extracts with brine and aqueous Na₂SO₄ solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a mixture of dichloromethane and hexane to yield 3-Iodo-1H-pyrazolo[3,4-b]pyridine as a solid.[10]
Protocol 2: Suzuki Cross-Coupling for C-3 Arylation
This protocol describes a general procedure for the Suzuki cross-coupling of a 3-iodo-1H-pyrazolo[3,4-b]pyridine derivative with a boronic acid to introduce aryl or heteroaryl substituents at the C-3 position. This is a foundational reaction for building molecular complexity in drug discovery programs.[11]
Reaction Workflow:
Workflow for a typical Suzuki cross-coupling reaction.
Materials:
-
This compound
-
Aryl or Heteroaryl boronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.1 eq)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the desired boronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), dppf (0.1 eq), and Cs₂CO₃ (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-substituted-1-methyl-1H-pyrazolo[3,4-b]pyridine derivative.
Quantitative Data Summary
The following table summarizes the inhibitory activity of representative 1H-pyrazolo[3,4-b]pyridine derivatives against various kinase targets, illustrating the potency that can be achieved with this scaffold.
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| 10g | ALK (L1196M mutant) | <0.5 | [8][9] |
| 10g | ALK (wild-type) | <0.5 | [8][9] |
| 10g | ROS1 | <0.5 | [8][9] |
| 24 | hGSK-3α | 0.8 ± 0.4 | [3] |
| 15y | TBK1 | 0.2 | [12] |
| 31 | Mps1 | 2.596 | [13] |
Conclusion and Future Outlook
This compound is a high-value, versatile building block in medicinal chemistry. Its strategic importance lies in the synthetic accessibility it provides to a vast chemical space of pyrazolo[3,4-b]pyridine derivatives. The demonstrated success of this scaffold in developing potent and selective inhibitors for a range of therapeutic targets, particularly protein kinases, underscores its continued relevance in modern drug discovery. Future applications will likely see this intermediate used in the synthesis of novel compounds for unexplored biological targets, as well as in the development of chemical probes to further elucidate complex biological pathways.
References
- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Iodo-1H-pyrazolo[3,4-b]pyridine [myskinrecipes.com]
- 8. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-iodo-5-methyl-1H-pyrazolo[3,4-c]pyridine | 1386457-82-4 | Benchchem [benchchem.com]
- 12. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
in vitro assay setup for 3-Iodo-1-methyl-1H-pyrazolo[3,4-B]pyridine derivatives
Application Notes & Protocols
Topic: High-Throughput In Vitro Assay Cascade for the Characterization of 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives identified as potent inhibitors of protein kinases.[1][2] This guide provides a comprehensive, field-proven framework for the in vitro characterization of a specific subclass: this compound derivatives. We present a tiered assay cascade, beginning with direct biochemical assessment of kinase inhibition, progressing to cellular target engagement verification, and culminating in functional cellular assays. Each protocol is designed to be self-validating, incorporating essential controls and quality checks. The causality behind experimental choices is explained, providing researchers with the rationale needed to adapt these methods for their specific kinase target and compound library. This document serves as a practical guide for generating a robust data package to drive structure-activity relationship (SAR) studies and advance promising lead candidates.
Introduction: The Pyrazolo[3,4-b]pyridine Scaffold as a Kinase Inhibitor
The pyrazolo[3,4-b]pyridine core is a bioisostere of purine, enabling it to effectively compete with ATP for the binding site of many protein kinases. This has led to its successful application in the development of inhibitors for various kinase families, including cyclin-dependent kinases (CDKs), TANK-binding kinase 1 (TBK1), and receptor tyrosine kinases like c-Met.[3][4][5] The 3-iodo-1-methyl substitution pattern offers a unique starting point for chemical exploration. The 1-methyl group resolves tautomeric ambiguity, while the 3-iodo position serves as a versatile synthetic handle for introducing further diversity via cross-coupling reactions, or it may participate directly in target binding through halogen bonding.
This application note outlines a systematic workflow to efficiently screen and characterize these derivatives, ensuring that the generated data is both reliable and translatable.
Caption: A tiered approach for characterizing kinase inhibitors.
Foundational Steps: Compound Management and Quality Control
Reliable in vitro data begins with well-characterized and properly handled compounds. Neglecting this step is a common source of experimental irreproducibility.
Protocol 2.1: Compound Solubilization and Plate Preparation
-
Initial Solubility Testing: Visually assess the solubility of each derivative in 100% DMSO. Aim for a high-concentration primary stock (e.g., 10-20 mM). If solubility is poor, gentle heating (37°C) or sonication may be attempted. Compounds that remain insoluble should be flagged.
-
Stock Solution Preparation: Accurately weigh each compound and dissolve in high-purity, anhydrous DMSO to create a 10 mM stock solution. Store these master stocks in tightly sealed containers at -20°C or -80°C to minimize degradation and water absorption.
-
Assay Plate Generation (Serial Dilution): a. Create an intermediate dilution plate. For a 10-point dose-response curve, perform a serial dilution in 100% DMSO. For example, start with 2 µL of 10 mM stock + 18 µL DMSO (yields 1 mM), then serially dilute 1:3 or 1:5 across a 96-well plate. b. This "master" dilution plate can then be used to stamp small volumes (e.g., 100-500 nL) into the final assay plates using acoustic dispensing technology or a pintool head. This minimizes the final DMSO concentration in the assay to ≤0.5%, preventing solvent-induced artifacts.
Senior Application Scientist's Note: The quality of your DMSO is paramount. Use anhydrous, high-purity DMSO (≤0.02% water) to prevent compound precipitation upon freeze-thaw cycles. Always aliquot master stocks to avoid repeated thawing of the entire supply.
Primary Screen: Biochemical Kinase Inhibition Assay
The first step is to determine if the compounds directly inhibit the enzymatic activity of the purified target kinase. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies the amount of ATP consumed during the kinase reaction.[3] Less ATP consumed (more light) indicates greater inhibition.
Protocol 3.1: ADP-Glo™ Kinase Assay for IC₅₀ Determination
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer suitable for your target kinase (a generic buffer is 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP Solution: Prepare an ATP stock in kinase buffer at a concentration equal to the known Km of your kinase. Using ATP at its Km provides a sensitive measure for ATP-competitive inhibitors.
-
Kinase/Substrate Mix: Dilute the purified kinase and its specific peptide substrate in kinase buffer to 2X the final desired concentration.
-
-
Assay Execution: a. Dispense 2.5 µL of Kinase/Substrate mix into each well of a white, low-volume 384-well plate. b. Transfer ~25 nL of serially diluted compounds from the master plate (Protocol 2.1) into the assay plate. Include wells for positive control (a known potent inhibitor, e.g., Staurosporine) and negative control (DMSO). c. To initiate the kinase reaction, add 2.5 µL of the 2X ATP solution to all wells. The final volume is 5 µL. d. Mix briefly on a plate shaker and incubate at room temperature for 60 minutes.
-
Signal Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature. b. Add 10 µL of Kinase Detection Reagent to each well. This converts the newly generated ADP back to ATP, which fuels a luciferase reaction. Incubate for 30 minutes at room temperature. c. Read the luminescence signal on a compatible plate reader.
-
Data Analysis: a. Normalize the data: % Inhibition = 100 * (1 - (RLU_compound - RLU_pos_ctrl) / (RLU_neg_ctrl - RLU_pos_ctrl)). b. Plot % Inhibition versus log[Compound Concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Table 1: Example Data Summary for Biochemical Screen
| Compound ID | Target Kinase | IC₅₀ (nM) | Hill Slope | R² |
|---|---|---|---|---|
| PQP-001 | TBK1 | 15.2 | 1.1 | 0.992 |
| PQP-002 | TBK1 | 89.7 | 0.9 | 0.985 |
| PQP-003 | TBK1 | >10,000 | N/A | N/A |
| Staurosporine | TBK1 | 5.8 | 1.2 | 0.995 |
Secondary Screen: Cellular Target Engagement
A compound that is potent biochemically must also be able to enter a cell and bind to its target in the complex intracellular environment. The Cellular Thermal Shift Assay (CETSA®) is a powerful method to verify this engagement.[6] The principle is that ligand binding stabilizes a protein, increasing its melting temperature (Tm).[7] Modern luminescent versions offer a high-throughput format.[8]
Caption: Ligand binding stabilizes proteins against heat denaturation.
Protocol 4.1: Luminescent Thermal Shift Assay (e.g., BiTSA)
This protocol assumes the use of a cell line where the target kinase is endogenously tagged with a reporter like HiBiT.[8]
-
Cell Treatment: a. Seed HiBiT-tagged cells in a 96-well plate and grow to ~80-90% confluency. b. Treat cells with various concentrations of the hit compounds (and DMSO control) for 1-2 hours in a CO₂ incubator.
-
Thermal Challenge: a. Seal the plate and place it in a thermal cycler with a temperature gradient feature. b. Heat the plate across a range of temperatures (e.g., 42°C to 68°C) for 3 minutes, followed by a 3-minute hold at 25°C.
-
Lysis and Detection: a. Lyse the cells by adding a lytic buffer containing the LgBiT protein subunit. This buffer should be compatible with the Nano-Glo® HiBiT Lytic Detection System. b. Incubate for 10 minutes at room temperature with gentle shaking to allow for complementation and signal generation. The HiBiT tag on soluble, non-denatured proteins will be accessible to LgBiT, producing a luminescent signal. Aggregated protein will not generate a signal. c. Read luminescence on a plate reader.
-
Data Analysis: a. For each compound concentration, plot the luminescence signal against the temperature. b. Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tm), which is the inflection point of the curve. c. The thermal shift (ΔTm) is the difference between the Tm in the presence of the compound and the Tm of the DMSO control. A significant positive ΔTm confirms target engagement.
Table 2: Example Data Summary for Cellular Target Engagement
| Compound ID | Concentration (µM) | Tm (°C) | ΔTm vs. DMSO (°C) |
|---|---|---|---|
| DMSO | N/A | 52.1 | 0.0 |
| PQP-001 | 1 | 56.3 | +4.2 |
| PQP-002 | 1 | 52.5 | +0.4 |
| PQP-003 | 1 | 52.0 | -0.1 |
Tertiary Screen: Cellular Functional Assays
After confirming direct target inhibition and intracellular engagement, the final step is to measure the compound's effect on the kinase's function within a signaling pathway.
Protocol 5.1: Western Blot for Substrate Phosphorylation
This assay directly measures the inhibition of kinase activity in cells by assessing the phosphorylation state of a known downstream substrate.
-
Cell Treatment & Lysis: a. Seed a relevant cell line (e.g., A549 lung cancer cells for a TBK1 inhibitor) in 6-well plates. b. Pre-treat cells with serially diluted compounds for 2 hours. c. If the pathway is quiescent, stimulate it with an appropriate agent (e.g., poly(I:C) to activate the TBK1 pathway) for 30-60 minutes. d. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification & Western Blot: a. Determine the protein concentration of each lysate using a BCA assay. b. Normalize all samples to the same protein concentration. c. Perform standard SDS-PAGE and transfer proteins to a PVDF membrane. d. Probe the membrane with a primary antibody specific for the phosphorylated form of the kinase substrate (e.g., anti-phospho-IRF3 for TBK1). e. Probe a parallel membrane or strip and re-probe the same membrane for the total amount of the substrate and a loading control (e.g., GAPDH). f. Develop the blot using an HRP-conjugated secondary antibody and ECL substrate.
-
Analysis: Quantify the band intensities. A potent compound will show a dose-dependent decrease in the phospho-substrate signal relative to the total substrate and loading control.
Protocol 5.2: Cell Viability/Anti-Proliferative Assay
This assay determines the functional consequence of inhibiting the target kinase, which is often a reduction in cancer cell proliferation or viability.[4][9]
-
Cell Seeding: Seed cancer cells known to be dependent on the target kinase into a 96-well clear-bottom plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well). Allow cells to adhere overnight.
-
Compound Treatment: Add serially diluted compounds to the cells. Include a "no-treatment" control and a "staurosporine" (cell death) control.
-
Incubation: Incubate the plate for 72 hours in a CO₂ incubator. This duration allows for multiple cell doublings.
-
Viability Measurement (CellTiter-Glo® Method): a. Equilibrate the plate to room temperature. b. Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Read luminescence. The signal is directly proportional to the amount of ATP and thus the number of viable cells.
-
Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) by fitting the dose-response data to a four-parameter logistic model.
Caption: Site of action for inhibitors in a cellular pathway.
Assay Validation and Good Practices
For all plate-based assays, it is critical to assess performance to ensure data quality and reproducibility.[10][11]
-
Z-factor (Z'): This statistical parameter reflects the separation between the high (negative control) and low (positive control) signals. A Z' value between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.
-
Formula:Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|
-
-
Signal-to-Background (S/B): This is the ratio of the mean high signal to the mean low signal. A higher S/B ratio is generally desirable.
-
Reproducibility: Assays should be repeated on different days to confirm that IC₅₀/GI₅₀ values are consistent.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.jp]
- 10. toxicology.org [toxicology.org]
- 11. oecd.org [oecd.org]
Application Note: Solubility Profiling of 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine for Pharmaceutical Development
Abstract
This document provides a comprehensive guide to understanding and determining the solubility of 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine, a key heterocyclic building block in medicinal chemistry.[1][2] Accurate solubility data is paramount for successful drug discovery and development, impacting formulation, bioavailability, and overall therapeutic efficacy.[3] This application note details a robust, step-by-step protocol for solubility assessment in a range of common organic solvents, explains the underlying chemical principles, and presents a hypothetical solubility profile to guide researchers.
Introduction: The Critical Role of Solubility
This compound and its derivatives are gaining significant attention in medicinal chemistry due to their potential as scaffolds for various therapeutic agents, including kinase inhibitors and anticancer drugs.[2][4][5] The journey from a promising compound in the lab to a viable drug candidate is fraught with challenges, one of the most fundamental being solubility. Poor aqueous solubility can lead to low bioavailability, while an understanding of solubility in organic solvents is crucial for synthesis, purification, formulation, and analytical method development.[3]
This guide is designed for researchers, scientists, and drug development professionals. It provides both the practical "how-to" and the theoretical "why," ensuring that the data generated is not only accurate but also contextually understood. By following these protocols, researchers can make informed decisions, accelerating the development timeline and increasing the probability of success.
Scientific Principles: Understanding "Like Dissolves Like"
The solubility of a solute in a solvent is governed by the physical and chemical properties of both molecules.[6][7] The adage "like dissolves like" serves as a fundamental guideline: polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[6][7] This principle is rooted in the nature of intermolecular forces.
-
Polarity and Dielectric Constant: Solvents are classified on a polarity continuum.[7] Polar solvents have large dipole moments and high dielectric constants, enabling them to solvate polar molecules and ions. Nonpolar solvents have low dielectric constants and are better suited for dissolving nonpolar compounds.[7]
-
Intermolecular Forces: Solubility is a result of the balance of energy required to break solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. These interactions include hydrogen bonding, dipole-dipole forces, and van der Waals forces.
This compound possesses a moderately polar heterocyclic core with a methyl group and a large, polarizable iodine atom. This structure suggests it will exhibit nuanced solubility across a spectrum of solvents. One would anticipate moderate to good solubility in polar aprotic solvents and lower solubility in highly nonpolar or highly polar protic solvents like water.
Experimental Protocol: Isothermal Equilibrium Method
The following protocol describes a reliable method for determining the equilibrium solubility of this compound at a controlled temperature. This method involves creating a saturated solution, allowing it to reach equilibrium, and then quantifying the dissolved solute.
Materials and Reagents
-
Solute: this compound (Purity ≥97%)[8]
-
Solvents: HPLC-grade or equivalent purity.
-
Methanol (MeOH)
-
Ethanol (EtOH)
-
Acetone
-
Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
Acetonitrile (ACN)
-
Toluene
-
n-Hexane
-
-
Equipment:
-
Analytical balance (4-decimal place)
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
Calibrated micropipettes
-
HPLC vials
-
Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a gravimetric setup (evaporating dish, vacuum oven).
-
Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound to a series of labeled vials. An excess is critical to ensure a saturated solution is formed.
-
Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of each selected organic solvent to the corresponding vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid at the bottom of each vial.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. For finer particles, centrifuge the samples at a moderate speed (e.g., 5000 rpm for 10 minutes).
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed HPLC vial to remove any remaining microscopic particles. This step is crucial to prevent overestimation of solubility.
-
Quantification (Gravimetric Method): a. Accurately weigh the vial containing the filtered solution. b. Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's boiling/decomposition point. c. Once the solvent is fully removed, re-weigh the vial. The difference in weight corresponds to the mass of the dissolved solute. d. Calculate the solubility in mg/mL.
-
Quantification (HPLC Method): a. Prepare a series of calibration standards of the compound in a suitable solvent (in which it is freely soluble, like Acetonitrile). b. Dilute the filtered supernatant with a known volume of the mobile phase. c. Analyze the diluted sample and the calibration standards by HPLC. d. Determine the concentration of the compound in the supernatant by comparing its peak area to the calibration curve. Calculate the original solubility in mg/mL, accounting for the dilution factor.
Safety Precautions
-
This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[8]
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves.
-
Consult the Safety Data Sheet (SDS) for the compound and all solvents before beginning work.[8]
Data Presentation: A Hypothetical Solubility Profile
The following table presents a plausible, hypothetical solubility profile for this compound based on general chemical principles. Note: This data is for illustrative purposes and must be experimentally verified.
| Solvent | Dielectric Constant (approx.) | Solubility at 25°C (mg/mL) | Classification |
| n-Hexane | 1.9 | < 0.1 | Insoluble |
| Toluene | 2.4 | ~ 5 | Sparingly Soluble |
| Dichloromethane (DCM) | 9.1 | > 100 | Freely Soluble |
| Ethyl Acetate (EtOAc) | 6.0 | ~ 50 | Soluble |
| Acetone | 21 | > 100 | Freely Soluble |
| Acetonitrile (ACN) | 37.5 | ~ 75 | Soluble |
| Ethanol (EtOH) | 24.5 | ~ 30 | Soluble |
| Methanol (MeOH) | 32.7 | ~ 40 | Soluble |
This hypothetical data suggests that the compound is most soluble in moderately polar to polar aprotic solvents like DCM and Acetone, and shows limited solubility in nonpolar solvents like hexane.
Visualizing the Workflow & Relationships
Diagrams provide a clear, at-a-glance understanding of complex processes and relationships.
Caption: Experimental workflow for solubility determination.
Caption: Relationship between solvent polarity and solubility.
Conclusion and Best Practices
The solubility of this compound is a critical parameter that dictates its utility in drug development. This application note provides a robust framework for its determination. Key takeaways for ensuring data integrity include:
-
Purity is Paramount: Always use a high-purity solute and solvents to avoid erroneous results.
-
Equilibrium is Essential: Insufficient equilibration time is a common source of error, leading to an underestimation of solubility.
-
Temperature Control: Solubility is temperature-dependent. Maintain strict temperature control throughout the experiment.[6]
-
Meticulous Separation: Ensure complete removal of undissolved solids before quantification.
By adhering to these principles and the detailed protocol, researchers can generate high-quality, reliable solubility data to confidently advance their research and development objectives.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solubility & Method for determination of solubility | PPTX [slideshare.net]
- 4. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Solubility Factors When Choosing a Solvent | Cell And Molecular Biology [labroots.com]
- 8. This compound | 685522-76-3 [sigmaaldrich.com]
Application Note & Protocol Guide: Strategic Functionalization of the C3 Position of 1-methyl-1H-pyrazolo[3,4-b]pyridine
Abstract
The 1-methyl-1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in modern medicinal chemistry, serving as a key pharmacophore in numerous developmental drug candidates.[1] Functionalization of this heterocycle is critical for structure-activity relationship (SAR) studies, with the C3 position being a primary vector for molecular elaboration. This guide provides a comprehensive overview of robust and reproducible methodologies for introducing diverse functionalities at the C3 position. We will detail protocols for direct C-H activation, halogenation, and subsequent metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Furthermore, we explore advanced techniques such as lithiation-borylation for installing a versatile boronic ester handle. Each section provides not only step-by-step protocols but also the underlying scientific rationale for experimental choices, ensuring both technical accuracy and practical applicability for researchers in drug discovery and chemical synthesis.
Introduction: The Strategic Importance of C3 Functionalization
The pyrazolo[3,4-b]pyridine scaffold is an isostere of purine and an "azaindazole," making it a structure of immense interest for medicinal chemists targeting kinases, G-protein coupled receptors, and other enzyme classes.[1] The N1-methylated variant, 1-methyl-1H-pyrazolo[3,4-b]pyridine, offers a fixed tautomeric form, simplifying molecular design and interpretation of biological data. The C3 position is electronically distinct and sterically accessible, making it an ideal site for introducing substituents that can modulate potency, selectivity, and pharmacokinetic properties.
The challenge lies in achieving regioselective functionalization. The pyridine ring's electronics can direct reactions to other positions, necessitating carefully optimized conditions. This guide outlines several strategic pathways to achieve selective C3 modification.
Strategic Pathways for C3 Functionalization
Two primary strategies are employed for modifying the C3 position: (A) Direct C-H Functionalization and (B) Pre-functionalization followed by Cross-Coupling . The choice depends on the desired final product, available starting materials, and tolerance for multi-step sequences.
Figure 1: High-level strategic workflow for C3 functionalization.
Method 1: Direct C-H Arylation
Direct C-H functionalization is an atom-economical approach that avoids the synthesis of organometallic or halogenated intermediates. Palladium-catalyzed direct arylation has emerged as a powerful tool for this transformation.[1][2]
Causality: The reaction typically proceeds via a concerted metalation-deprotonation (CMD) mechanism. The C3 position of the pyrazolopyridine is often the most acidic C-H bond on the pyrazole ring, facilitating regioselective metalation. The choice of ligand and oxidant is crucial to promote the desired C-H activation over other potential side reactions.[2]
Protocol 1: Palladium-Catalyzed Direct C3-Arylation
This protocol is adapted from methodologies developed for related azaindazole systems and may require optimization.[1]
-
Reaction Setup: To an oven-dried Schlenk tube, add 1-methyl-1H-pyrazolo[3,4-b]pyridine (1.0 equiv.), the aryl bromide partner (1.5-2.0 equiv.), Palladium(II) Acetate (Pd(OAc)₂, 5-10 mol%), and a suitable ligand (e.g., triphenylphosphine (PPh₃) or 1,10-Phenanthroline, 10-20 mol%).
-
Solvent and Base: Add a base, such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv.), and a high-boiling point solvent like toluene or p-xylene. Some modern protocols have shown success using water as a "green" solvent.[2]
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Reaction: Heat the reaction mixture to 140-160 °C and stir vigorously for 12-48 hours. The high temperature is often necessary to facilitate the C-H activation step.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ | Common, effective Pd(II) precatalyst. |
| Ligand | PPh₃, Phenanthroline | Stabilizes the Pd center and modulates its reactivity. |
| Base | K₂CO₃, Cs₂CO₃ | Facilitates the deprotonation step in the catalytic cycle. |
| Solvent | Toluene, p-Xylene, Water | High boiling point for thermal stability; water for "green" protocols.[2] |
| Temperature | 140-160 °C | Provides the necessary activation energy for C-H bond cleavage. |
Table 1: Typical conditions for Direct C3-Arylation.
Method 2: C3-Halogenation as a Gateway to Cross-Coupling
Installing a halogen at the C3 position creates a versatile "handle" for a wide array of subsequent cross-coupling reactions. Electrophilic halogenation is the most common approach.
Causality: The pyrazole ring is relatively electron-rich, making it susceptible to electrophilic attack. Reagents like N-Bromosuccinimide (NBS) and N-Chlorosuccinimide (NCS) provide a source of electrophilic halogen (Br⁺ or Cl⁺) that preferentially attacks the electron-rich C3 position. For iodination, a combination of molecular iodine and an oxidant like Phenyliodine(III) diacetate (PIDA) is effective.[3]
Protocol 2: C3-Bromination with NBS
-
Reaction Setup: Dissolve 1-methyl-1H-pyrazolo[3,4-b]pyridine (1.0 equiv.) in a suitable solvent such as acetonitrile (MeCN) or dichloromethane (DCM) in a round-bottom flask.
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05-1.1 equiv.) portion-wise at 0 °C to control the reaction exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-16 hours. Protect the reaction from light, as NBS can undergo radical decomposition.
-
Monitoring: Monitor the consumption of the starting material by TLC or LC-MS.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine. Extract the product with an organic solvent (e.g., DCM).
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. The crude product can often be used directly or purified by column chromatography or recrystallization.
Method 3: Metal-Catalyzed Cross-Coupling from C3-Halides
With the C3-halo-1-methyl-1H-pyrazolo[3,4-b]pyridine intermediate in hand, a vast chemical space can be accessed via palladium-catalyzed cross-coupling.
A. Suzuki-Miyaura Coupling (C-C Bond Formation)
This reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds, coupling the C3-halide with a boronic acid or ester.[4] The choice of catalyst, ligand, and base is critical for achieving high yields, especially with heteroaromatic substrates which can inhibit the catalyst.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
Application and Protocol for the Use of 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine in the Synthesis of TRK Inhibitors
Introduction: The Strategic Importance of the Pyrazolo[3,4-b]pyridine Scaffold in TRK Inhibition
Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases (TRKA, TRKB, and TRKC) that play a crucial role in neuronal development and function.[1][2] However, chromosomal rearrangements leading to NTRK gene fusions result in the expression of constitutively active TRK fusion proteins, which act as oncogenic drivers in a wide range of adult and pediatric cancers.[2] This discovery has led to the development of highly potent and selective TRK inhibitors, such as Larotrectinib and Entrectinib, which have demonstrated remarkable efficacy in patients with TRK fusion-positive cancers.[1]
A key structural motif in many of these inhibitors is the 1H-pyrazolo[3,4-b]pyridine core. This scaffold serves as a versatile hinge-binding motif, forming critical hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition. The nitrogen atoms of the pyrazole ring are particularly important for this interaction. The 1-methyl substitution on the pyrazole ring, as seen in our key reagent 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine , serves to block potential metabolism at this position and can enhance cell permeability and oral bioavailability of the final drug molecule. The iodo-group at the 3-position provides a crucial handle for the introduction of various side chains via cross-coupling reactions, allowing for the exploration of the kinase's active site and the optimization of potency and selectivity.
This application note provides a detailed protocol for the use of This compound as a key intermediate in the synthesis of a TRK inhibitor pharmacophore, focusing on the critical Buchwald-Hartwig amination reaction.
Core Synthesis: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[3] This reaction is a cornerstone of modern medicinal chemistry, enabling the synthesis of arylamines from aryl halides with a broad substrate scope and functional group tolerance.[3][4] In the context of TRK inhibitor synthesis, this reaction is pivotal for coupling the this compound core with a variety of amine-containing fragments that will interact with other regions of the TRK active site.
The general mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[3][5] The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands generally being the most effective.[4]
Visualizing the Synthetic Strategy
The following diagram illustrates the key Buchwald-Hartwig coupling step in the synthesis of a generic TRK inhibitor scaffold from this compound.
Caption: Synthetic workflow for the Buchwald-Hartwig amination.
Detailed Experimental Protocol: Synthesis of a 3-Amino-1-methyl-1H-pyrazolo[3,4-b]pyridine Derivative
This protocol describes a representative Buchwald-Hartwig amination of this compound with a generic substituted aniline. Researchers should note that optimization of reaction conditions may be necessary for different amine coupling partners.
Materials and Reagents
-
This compound (1.0 eq)
-
Substituted Aniline (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq)
-
Xantphos (0.1 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
TLC plates (silica gel 60 F₂₅₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the substituted aniline (1.2 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon gas three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the this compound.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst.
-
Wash the Celite® pad with additional ethyl acetate.
-
Combine the organic filtrates and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-amino-1-methyl-1H-pyrazolo[3,4-b]pyridine derivative.
Data Presentation: Critical Reaction Parameters
The success of the Buchwald-Hartwig amination is highly dependent on the interplay of several factors. The following table summarizes key parameters and provides general guidance for optimization.
| Parameter | Recommended Condition | Rationale and Considerations |
| Palladium Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | These are common and effective Pd(0) and Pd(II) precursors. Pre-catalysts can also be used for improved reproducibility.[4] |
| Ligand | Xantphos, BINAP, or other bulky, electron-rich phosphines | The choice of ligand is crucial and often substrate-dependent. Xantphos is a good starting point for many aminations.[4] |
| Base | Cs₂CO₃, K₃PO₄, or NaOtBu | A strong, non-nucleophilic base is required. Cs₂CO₃ is often a good choice for sensitive substrates.[6] |
| Solvent | 1,4-Dioxane, Toluene, or THF | Anhydrous, aprotic solvents are necessary. Dioxane and toluene are commonly used at higher temperatures. |
| Temperature | 80-110 °C | Higher temperatures are generally required to drive the reaction to completion.[6] |
| Equivalents of Amine | 1.1 - 1.5 eq | A slight excess of the amine is typically used to ensure complete consumption of the iodo-starting material. |
| Reaction Time | 4 - 24 hours | Reaction time will vary depending on the reactivity of the coupling partners and the specific conditions used. Monitoring is essential.[4] |
Visualization of the TRK Inhibitor Pharmacophore
The 3-amino-1-methyl-1H-pyrazolo[3,4-b]pyridine core forms the central scaffold of the TRK inhibitor, with key interactions within the ATP-binding pocket of the kinase.
Caption: Key pharmacophoric elements of a TRK inhibitor.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the synthesis of potent and selective TRK inhibitors. The Buchwald-Hartwig amination provides a robust and efficient method for introducing diverse amine-containing fragments at the C3 position, enabling the exploration of structure-activity relationships and the optimization of drug-like properties. The protocols and considerations outlined in this application note serve as a comprehensive guide for researchers in the field of drug discovery and development, facilitating the synthesis of novel therapeutics targeting TRK fusion-positive cancers. Further optimization of reaction conditions, including the use of high-throughput experimentation and advanced catalyst systems, will continue to streamline the synthesis of these life-saving medicines.
References
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Novel Pyrazolo[3,4-b]pyridine Derivatives in Alzheimer's Disease Research
Introduction: A New Therapeutic Avenue for Alzheimer's Disease
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) of hyperphosphorylated tau protein.[1] While the exact etiology of AD is complex and multifactorial, the hyperphosphorylation of tau is a key pathological event leading to microtubule disassembly, impaired axonal transport, and ultimately neuronal death.[2] This has led to the identification of the kinases that regulate tau phosphorylation as promising therapeutic targets. Among these, Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinase 5 (CDK5) are major contributors to tau hyperphosphorylation.[2]
The pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing a broad range of biological activities, including the inhibition of various kinases.[3][4][5][6][7] This has spurred interest in developing novel pyrazolo[3,4-b]pyridine derivatives as potent and selective inhibitors of GSK-3β and other relevant kinases for the treatment of Alzheimer's disease.[3][4][6] Some compounds based on this scaffold are being investigated as multitargeted-directed ligands (MTDLs), aiming to simultaneously address several pathological aspects of AD, such as cholinesterase inhibition, prevention of Aβ aggregation, and reduction of tau hyperphosphorylation.[8]
This guide provides a comprehensive overview of the synthesis and evaluation of novel pyrazolo[3,4-b]pyridine derivatives for Alzheimer's disease research, intended for researchers, scientists, and drug development professionals.
I. Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
The synthesis of pyrazolo[3,4-b]pyridine derivatives can be achieved through various synthetic routes. A common and effective method involves the cyclization of a 5-aminopyrazole with a suitable dicarbonyl compound or its equivalent.[9]
General Synthetic Scheme
A versatile two-step procedure for the synthesis of 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines is outlined below.[10] This method allows for the introduction of diverse substituents at the C4 position, enabling the exploration of structure-activity relationships.
Caption: General synthetic workflow for pyrazolo[3,4-b]pyridine derivatives.
Protocol: Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines
Step 1: Preparation of α,β-Unsaturated Ketones
This step can be accomplished via a Wittig reaction between a stabilized ylide and an appropriate aldehyde, a method known for its reliability and high yields.[10]
Step 2: Cyclization to Form the Pyrazolo[3,4-b]pyridine Core
-
To a solution of the α,β-unsaturated ketone (0.5 mmol) in N,N-Dimethylformamide (DMF, 0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in ethanol (EtOH, 0.5 mL) at room temperature (25°C).[10]
-
Degas the reaction mixture.
-
Add Zirconium tetrachloride (ZrCl₄, 0.15 mmol) to the mixture.[10]
-
Stir the reaction mixture vigorously at 95°C for 16 hours.[10]
-
Upon completion, concentrate the mixture in vacuo.
-
Perform a liquid-liquid extraction with chloroform and water. Separate the organic and aqueous phases.
-
Wash the aqueous phase twice with chloroform.
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired pyrazolo[3,4-b]pyridine derivative.
Characterization: The successful formation of the pyrazolo[3,4-b]pyridine ring can be confirmed by ¹H NMR spectroscopy, observing characteristic singlets for the H-3 and H-5 protons of the pyridine and pyrazole moieties, respectively.[10]
II. In Vitro Evaluation of Biological Activity
The initial assessment of novel pyrazolo[3,4-b]pyridine derivatives involves a series of in vitro assays to determine their efficacy and mechanism of action.
A. Kinase Inhibition Assays
Given that GSK-3β is a primary target, a direct in vitro kinase assay is essential to quantify the inhibitory potential of the synthesized compounds.
Caption: Workflow for an in vitro GSK-3β kinase inhibition assay.
Protocol: In Vitro GSK-3β Kinase Assay (ADP-Glo™)
This protocol is adapted for a 384-well plate format and utilizes the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[11][12]
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds in a suitable kinase assay buffer containing a constant final concentration of DMSO (e.g., 1%).[11]
-
Enzyme and Substrate Preparation: Dilute the recombinant human GSK-3β enzyme and the substrate peptide (e.g., YRRAAVPPSPSLSRHSSPHQ(pS)EDEEE) in the kinase assay buffer.[13]
-
Reaction Setup:
-
Add 1 µL of the test compound dilution or vehicle (for control) to the wells.
-
Add 2 µL of the diluted GSK-3β enzyme to each well (except for the "no enzyme" control).
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture. The final concentrations should be at or near the Km for ATP and the substrate.[11]
-
-
Incubation: Gently mix the plate and incubate at 30°C for 45-60 minutes.[11]
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[12]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[11][12]
-
-
Data Acquisition and Analysis: Measure the luminescence of each well using a plate-reading luminometer.[11] Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[11]
| Inhibitor | IC₅₀ (µM) | Notes |
| Gsk3-IN-3 | 3.01 | Non-ATP and non-substrate competitive |
| SB-216763 | 0.034 | ATP-competitive inhibitor |
| CHIR-99021 | 0.0067 | Highly potent and selective ATP-competitive inhibitor |
| Tideglusib | 0.060 | Irreversible, non-ATP competitive inhibitor |
| Kenpaullone | 0.15 | ATP-competitive inhibitor |
| This table presents IC₅₀ values for common GSK-3 inhibitors for comparative purposes.[13] |
B. Tau Phosphorylation Assays
To confirm the effect of the compounds on tau phosphorylation in a cellular context, cell-based assays are employed.
Protocol: Western Blot Analysis of Tau Phosphorylation [2]
-
Cell Culture and Treatment:
-
Culture a suitable neuronal cell line (e.g., SH-SY5Y) or primary neurons.
-
Treat the cells with various concentrations of the test compound for a specified duration.
-
-
Cell Lysis: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with primary antibodies specific for phosphorylated tau (e.g., AT8 for pSer202/pThr205, PHF1 for pSer396/pSer404) and total tau.[14]
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the phosphorylated tau signal to the total tau signal.
Alternative Method: ELISA for Phosphorylated Tau
A double antibody sandwich ELISA can also be used for high-throughput screening, offering high specificity for key phosphorylation sites like pS396 and p-TAU181.[15]
C. Aβ Aggregation and Neuroprotection Assays
As some pyrazolo[3,4-b]pyridine derivatives may possess multitargeted activity, it is beneficial to assess their effects on Aβ aggregation and their neuroprotective properties.[8]
Protocol: Thioflavin T (ThT) Aβ Aggregation Assay [16][17]
-
Preparation: Prepare solutions of Aβ peptide (e.g., Aβ₁₋₄₂), Thioflavin T, and the test compounds in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).[17]
-
Incubation: Incubate the mixture of Aβ, ThT, and the test compound at 37°C in a multi-well plate.[17]
-
Measurement: Monitor the fluorescence intensity (excitation ~450 nm, emission ~480 nm) over time.[17] An increase in fluorescence indicates Aβ fibril formation.
-
Analysis: Compare the aggregation kinetics in the presence and absence of the test compounds to determine their inhibitory effect.
Protocol: Aβ-Induced Neurotoxicity Assay [18][19]
-
Cell Culture: Plate neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a multi-well plate.[1][19]
-
Treatment: Pre-treat the cells with the test compounds for a specified time, followed by the addition of pre-aggregated Aβ oligomers or fibrils.[18][19]
-
Viability Assessment: After incubation, assess cell viability using a standard assay such as the MTT assay.[19]
-
Analysis: An increase in cell viability in the presence of the test compound indicates a neuroprotective effect against Aβ-induced toxicity.
III. Preclinical Evaluation in Animal Models
Promising compounds identified from in vitro screening should be further evaluated in animal models of Alzheimer's disease to assess their in vivo efficacy and pharmacokinetic properties.
Caption: General workflow for preclinical evaluation in Alzheimer's disease animal models.
Choice of Animal Model
Several transgenic mouse models are available that recapitulate key aspects of AD pathology.[20][21]
-
APPSWE (Tg2576): Expresses a mutant form of human amyloid precursor protein (APP) and develops Aβ plaques.[21]
-
3xTg-AD: Harbors three mutations (APP, PSEN1, and MAPT) and develops both Aβ plaques and neurofibrillary tangles.[20][22]
-
SAMP8: A senescence-accelerated mouse model that displays age-related learning and memory deficits associated with Aβ accumulation.[20]
Efficacy Studies
-
Compound Administration: The test compound is administered to the animals over a defined period, often before or after the onset of pathology.[23]
-
Behavioral Assessments: Cognitive function is evaluated using standardized behavioral tests such as the Morris water maze or T-maze to assess spatial learning and memory.[24]
-
Histopathological and Biochemical Analysis: After the treatment period, brain tissue is collected for:
Pharmacokinetic and Safety Evaluation
It is crucial to determine the pharmacokinetic profile of the lead compounds, including their ability to cross the blood-brain barrier. Additionally, preliminary toxicology studies are necessary to assess the safety of the compounds.
Conclusion
The development of novel pyrazolo[3,4-b]pyridine derivatives as kinase inhibitors presents a promising therapeutic strategy for Alzheimer's disease. The systematic approach outlined in these application notes, from targeted synthesis to rigorous in vitro and in vivo evaluation, provides a robust framework for identifying and advancing lead candidates toward clinical development. The multitargeted potential of this scaffold further enhances its appeal in the ongoing search for effective disease-modifying therapies for this devastating neurodegenerative disorder.
References
- 1. Alzheimer's Disease In Vitro Modeling Service - Creative Biolabs [neuros.creative-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazolopyridine-Containing Compounds as Multitargeted Anti-Alzheimer Agents: Synthesis, Biological Evaluation, and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dau.url.edu [dau.url.edu]
- 10. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. promega.com [promega.com]
- 13. benchchem.com [benchchem.com]
- 14. Frontiers | Phospho-Tau Bar Code: Analysis of Phosphoisotypes of Tau and Its Application to Tauopathy [frontiersin.org]
- 15. Tau Phosphorylation Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 16. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. innoprot.com [innoprot.com]
- 19. In vitro Neurodegenerative Models to Screen Compounds' Efficacy - InnoSer [innoserlaboratories.com]
- 20. Animal models in the drug discovery pipeline for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Alzheimer's Disease Mouse Models | Taconic Biosciences [taconic.com]
- 22. maze.conductscience.com [maze.conductscience.com]
- 23. NU-9 halts Alzheimer’s disease in animal model before symptoms begin - Northwestern Now [news.northwestern.edu]
- 24. Cellular model of Alzheimer's disease - BACE inhibitor screening assay - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 25. Methods for Measuring Tau Pathology in Transgenic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing the yield of 3-Iodo-1-methyl-1H-pyrazolo[3,4-B]pyridine synthesis
An essential resource for chemists and researchers, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine. As a key building block in medicinal chemistry and drug development, optimizing its yield and purity is paramount. This guide, structured from the perspective of a Senior Application Scientist, offers practical, field-tested advice to navigate common experimental challenges.
Technical Support Guide: this compound
The synthesis of this target molecule can be approached via several routes. We will focus on the two most common pathways researchers employ: Route A (Direct Electrophilic Iodination) , which is often the most atom-economical, and Route B (Sandmeyer-type Reaction) , a robust alternative when direct methods fail.
Section 1: Troubleshooting Synthetic Route A: Direct C3-Iodination
This route involves the direct iodination of the C3 position of the 1-methyl-1H-pyrazolo[3,4-b]pyridine starting material. The C3 position is electronically activated for electrophilic substitution, making this a theoretically straightforward approach.
FAQ: What is the most direct method to synthesize the title compound?
The most direct method is the electrophilic iodination of 1-methyl-1H-pyrazolo[3,4-b]pyridine. A highly effective protocol for the analogous unmethylated scaffold involves using molecular iodine (I₂) with a base like potassium hydroxide (KOH) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF).[1] This method can be adapted for the N-methylated substrate.
Experimental Protocol: Direct C3-Iodination
-
Preparation : To a solution of 1-methyl-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in anhydrous DMF, add powdered potassium hydroxide (KOH) (4.0 eq).
-
Reagent Addition : Cool the mixture to 0 °C in an ice bath. Add a solution of molecular iodine (I₂) (2.5 eq) in DMF dropwise over 30 minutes.
-
Reaction : Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Work-up : Pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench excess iodine. Extract the aqueous layer with ethyl acetate (3x).
-
Purification : Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by column chromatography or recrystallization.[1]
Troubleshooting Guide for Direct Iodination
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficient Basicity : The base is required to deprotonate the pyrazolo[3,4-b]pyridine ring, increasing its nucleophilicity. KOH may be wet or of poor quality. 2. Low Temperature : While initial addition is done at 0 °C to control exothermicity, the reaction may require thermal energy to proceed to completion. | 1. Use freshly powdered, anhydrous KOH. Consider a stronger base like sodium hydride (NaH), but exercise extreme caution. 2. After the addition of iodine, allow the reaction to stir at room temperature. If still sluggish, gently heat to 40-50 °C and monitor closely. |
| Formation of Side Products (e.g., di-iodination) | 1. Excess Iodine : Using too much iodine can lead to iodination at other positions on the ring system. 2. High Reaction Temperature : Increased temperature can sometimes reduce selectivity. | 1. Reduce the stoichiometry of I₂ to 1.5-2.0 equivalents. 2. Perform a "reverse addition" by adding the solution of starting material and base to the iodine solution at 0 °C to maintain a low concentration of the activated nucleophile. |
| Difficult Purification | 1. Persistent DMF : DMF is a high-boiling solvent and can be difficult to remove completely. 2. Similar Polarity : The starting material and product may have similar Rf values, making chromatographic separation challenging. | 1. After extraction, wash the organic layer multiple times with water and brine to remove most of the DMF. 2. Use a shallow gradient during column chromatography (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate). Recrystallization from a solvent system like dichloromethane/hexane can also be effective.[1] |
Section 2: Troubleshooting Synthetic Route B: Sandmeyer-type Iododediazoniation
This classic and reliable two-step route involves the synthesis of an amine precursor, followed by its conversion to a diazonium salt, which is then displaced by iodide. This is an excellent alternative if Route A proves problematic due to substrate sensitivity or poor selectivity.
FAQ: Direct iodination isn't working. What is a reliable alternative?
A robust alternative is the conversion of 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine to the target iodo-compound via a Sandmeyer-type reaction.[2] This involves diazotization of the amine with a nitrite source (e.g., NaNO₂) in acidic media, followed by treatment with an iodide salt like potassium iodide (KI).[3][4] The amine precursor can be synthesized from 2-chloro-3-cyanopyridine and methylhydrazine.
Experimental Protocol: Sandmeyer-type Reaction
Step 1: Synthesis of 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine
-
Adapted from a similar synthesis using hydrazine hydrate.[5]
-
Reaction Setup : In a sealed microwave reactor tube, dissolve 2-chloro-3-cyanopyridine (1.0 eq) in ethanol.
-
Reagent Addition : Add methylhydrazine (CH₃NHNH₂) (3.0-5.0 eq).
-
Microwave Irradiation : Heat the mixture in a microwave reactor to 150-170 °C for 10-20 minutes.
-
Isolation : Cool the vessel and remove the solvent under reduced pressure to yield the crude amine, which can be purified by chromatography or used directly in the next step.
Step 2: Iododediazoniation (Sandmeyer Reaction)
-
Diazotization : Suspend the 3-amino precursor (1.0 eq) in a mixture of water and sulfuric acid (or HCl). Cool to 0-5 °C. Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.
-
Iodide Displacement : In a separate flask, dissolve potassium iodide (KI) (1.5 eq) in water. Slowly add the freshly prepared diazonium salt solution to the KI solution.
-
Reaction Completion : Nitrogen gas evolution should be observed. Stir the reaction at room temperature for 1-2 hours, then gently heat to 50-60 °C to ensure complete decomposition of any remaining diazonium salt.
-
Work-up and Purification : Cool the mixture and proceed with a standard work-up as described in Route A (quench with Na₂S₂O₃, extract, dry, and purify).
Troubleshooting Guide for the Sandmeyer Route
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 3-Amine Precursor (Step 1) | 1. Inefficient Cyclization : The reaction may require specific conditions to favor the desired cyclization pathway over side reactions. 2. Decomposition : The product or starting materials may be unstable at high temperatures for extended periods. | 1. Microwave irradiation is highly effective for this transformation as it allows for rapid heating to high temperatures, often improving yields and reducing reaction times.[5] 2. If microwave is unavailable, conventional heating in a sealed tube with a higher boiling point solvent like n-butanol can be attempted. |
| Decomposition During Diazotization (Step 2) | 1. Temperature Too High : Aryl diazonium salts are notoriously unstable at elevated temperatures.[3] 2. Incorrect pH : The reaction must be performed in a strong acid. | 1. Strictly maintain the temperature between 0-5 °C during the addition of NaNO₂ and for the subsequent stirring period. Use a calibrated thermometer. 2. Ensure a sufficient excess of strong acid (e.g., H₂SO₄ or HCl) is used to maintain a low pH. |
| Low Yield and/or Tar Formation in Final Step | 1. Premature Decomposition : The diazonium salt is decomposing before it can react with the iodide. 2. Side Reactions : Aryl radicals can engage in unwanted side reactions, such as reaction with the solvent or dimerization. | 1. Use the diazonium salt immediately after it is prepared. Do not let it warm up or sit for an extended period. 2. Add the diazonium salt solution to the KI solution. This maintains a high concentration of the iodide nucleophile, favoring the desired reaction pathway over decomposition.[6] |
Section 3: General Purification & Characterization FAQs
Q: How should I purify the final product, this compound?
A: For small-scale reactions, flash column chromatography on silica gel is typically the most effective method. A gradient elution starting with Hexane/Ethyl Acetate (9:1) and gradually increasing the polarity should provide good separation. For larger scales, recrystallization can be a more efficient option. A solvent system of dichloromethane and hexane has been reported to be effective for the analogous 3-Iodo-1H-pyrazolo[3,4-b]pyridine, yielding a white solid.[1]
Q: What are the expected analytical signatures for the product?
A: While specific data for the N-methylated title compound requires experimental confirmation, we can predict the key characteristics based on analogs:
-
Mass Spectrometry (MS): Expect to see the molecular ion peak (M⁺) corresponding to the calculated mass for C₇H₆IN₃ (258.96 g/mol ).
-
¹H NMR: Look for characteristic signals for the aromatic protons on the pyrazolopyridine core, likely in the δ 7.0-8.7 ppm range. A sharp singlet corresponding to the N-methyl group (N-CH₃) would be expected around δ 3.8-4.2 ppm.
-
¹³C NMR: The carbon atom bearing the iodine (C3) will be significantly shifted upfield due to the heavy atom effect.
References
- 1. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H-Pyrazolo[3,4-b]pyridin-3-amine | 6752-16-5 [m.chemicalbook.com]
- 6. classroom-notes.cdn.askfilo.com [classroom-notes.cdn.askfilo.com]
identifying common byproducts in 3-Iodo-1-methyl-1H-pyrazolo[3,4-B]pyridine synthesis
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the synthesis of 3-iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine. This key intermediate is crucial in the development of various therapeutic agents, and a thorough understanding of its synthesis and potential impurities is paramount for efficient and reproducible research.
Introduction to Synthetic Strategies
The synthesis of this compound is primarily achieved through two common routes: direct electrophilic iodination of the 1-methyl-1H-pyrazolo[3,4-b]pyridine core and the Sandmeyer reaction of 3-amino-1-methyl-1H-pyrazolo[3,4-b]pyridine. Both methods are effective, but each presents a unique profile of potential byproducts that can complicate purification and impact downstream applications. This guide will address specific issues encountered in both pathways.
Troubleshooting Guide & FAQs
Route 1: Direct Iodination
This method involves the direct iodination of the 1-methyl-1H-pyrazolo[3,4-b]pyridine scaffold. A common protocol utilizes molecular iodine (I₂) in the presence of a base like potassium hydroxide (KOH) in a solvent such as N,N-dimethylformamide (DMF).[1]
Question 1: My reaction is incomplete, and I still see a significant amount of starting material (1-methyl-1H-pyrazolo[3,4-b]pyridine) in my crude NMR. What could be the issue?
Answer:
Incomplete conversion is a common issue in the direct iodination of 1-methyl-1H-pyrazolo[3,4-b]pyridine and can be attributed to several factors:
-
Insufficient Base: The base, typically KOH, plays a crucial role in activating the iodine and deprotonating the pyrazolo[3,4-b]pyridine ring, making it more susceptible to electrophilic attack. Ensure that at least two equivalents of base are used relative to the starting material.
-
Reaction Time and Temperature: While the reaction is often performed at room temperature, extending the reaction time or gentle heating (e.g., to 40-50 °C) can drive the reaction to completion. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Purity of Starting Material: Ensure your 1-methyl-1H-pyrazolo[3,4-b]pyridine is free from acidic impurities that could quench the base.
Question 2: I am observing a second product in my LC-MS with a mass corresponding to a di-iodinated species. How can I avoid this?
Answer:
The formation of a di-iodinated byproduct is a result of the high reactivity of the pyrazolo[3,4-b]pyridine ring system. Once the first iodine atom is introduced, the ring remains activated towards further electrophilic substitution.
-
Stoichiometry of Iodine: Carefully control the stoichiometry of the iodinating agent. Using a slight excess of iodine (1.1-1.2 equivalents) is often sufficient. A large excess will favor di-iodination.
-
Reaction Temperature: Running the reaction at a lower temperature (e.g., 0-5 °C) can help to control the reaction rate and improve selectivity for the mono-iodinated product.
-
Slow Addition of Iodine: Adding the iodine solution dropwise to the reaction mixture can help to maintain a low concentration of the electrophile, thus minimizing over-iodination.
Route 2: Sandmeyer Reaction
This synthetic route begins with 3-amino-1-methyl-1H-pyrazolo[3,4-b]pyridine, which is first converted to a diazonium salt using a nitrite source (e.g., sodium nitrite) in an acidic medium. This intermediate is then treated with an iodide salt (e.g., potassium iodide) to yield the desired product.[2][3]
Question 3: My overall yield for the Sandmeyer reaction is low, and I have isolated a significant amount of 1-methyl-1H-pyrazolo[3,4-b]pyridine. What is happening?
Answer:
The formation of 1-methyl-1H-pyrazolo[3,4-b]pyridine, the deaminated (reduced) byproduct, is a known side reaction in Sandmeyer chemistry, particularly with heterocyclic amines.[4] This occurs when the diazonium salt intermediate is prematurely reduced.
-
Temperature Control: The diazotization step is highly exothermic and must be performed at low temperatures (typically 0-5 °C). Insufficient cooling can lead to decomposition of the diazonium salt and favor the formation of the reduced byproduct.
-
Purity of Sodium Nitrite: Use high-purity sodium nitrite. The presence of impurities can interfere with the diazotization process.
-
Slow Addition of Nitrite: Add the sodium nitrite solution slowly and dropwise to the acidic solution of the amine to maintain a low concentration of nitrous acid and prevent localized overheating.
Question 4: I've noticed a polar impurity in my crude product that is difficult to remove by standard chromatography. LC-MS suggests it has a mass corresponding to the replacement of the amino group with a hydroxyl group. How can I prevent this?
Answer:
You are likely observing the formation of 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ol. This occurs when the diazonium salt reacts with water in the reaction mixture.
-
Anhydrous Conditions: While the initial diazotization is carried out in an aqueous acidic solution, minimizing the amount of water present during the iodide addition can reduce the formation of the phenol byproduct.
-
Controlled Temperature: As with the reduction byproduct, maintaining a low temperature throughout the reaction minimizes the decomposition of the diazonium salt and its subsequent reaction with water.
-
Efficient Iodide Trapping: Ensure that a sufficient excess of potassium iodide is present and well-mixed to rapidly trap the diazonium salt as it is formed.
Summary of Common Byproducts and Their Identification
| Byproduct | Synthetic Route | Identification (relative to desired product) | Mitigation Strategies |
| 1-methyl-1H-pyrazolo[3,4-b]pyridine | Direct Iodination (unreacted starting material) & Sandmeyer (reduction) | Lower molecular weight. Less polar on silica gel. | Optimize reaction conditions (time, temp, stoichiometry). Strict temperature control in Sandmeyer. |
| Di-iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine | Direct Iodination | Higher molecular weight. Less polar on silica gel. | Control iodine stoichiometry. Lower reaction temperature. Slow addition of iodine. |
| 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ol | Sandmeyer | Similar molecular weight (M+17 vs M+127). More polar on silica gel. | Minimize water. Strict temperature control. Efficient iodide addition. |
| Unreacted 3-amino-1-methyl-1H-pyrazolo[3,4-b]pyridine | Sandmeyer | Lower molecular weight. More polar on silica gel. | Ensure complete diazotization. Check purity of NaNO₂. |
Experimental Protocols
Protocol 1: Direct Iodination of 1-methyl-1H-pyrazolo[3,4-b]pyridine
-
To a solution of 1-methyl-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in DMF, add powdered potassium hydroxide (2.5 eq) portion-wise at room temperature.
-
Stir the mixture for 15 minutes.
-
Add a solution of iodine (1.2 eq) in DMF dropwise over 30 minutes.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sandmeyer Reaction of 3-amino-1-methyl-1H-pyrazolo[3,4-b]pyridine
-
Dissolve 3-amino-1-methyl-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0-5 °C.
-
In a separate flask, dissolve potassium iodide (3.0 eq) in water and cool to 0-5 °C.
-
Add the diazonium salt solution to the potassium iodide solution portion-wise, allowing for gas evolution to subside between additions.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract with ethyl acetate.
-
Wash the organic layer with an aqueous solution of sodium thiosulfate, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways and Byproduct Formation
Caption: Direct Iodination Pathway and Di-iodination Byproduct Formation.
Caption: Sandmeyer Reaction Pathways and Common Byproducts.
References
Technical Support Center: Purification of 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine and its Derivatives
Welcome to the technical support center for the purification of 3-iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine and its related derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of N-heterocyclic compounds. The following content, presented in a question-and-answer format, addresses common challenges and provides practical, field-tested solutions to streamline your purification workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude this compound reaction mixture shows multiple spots on the TLC plate. How do I select the optimal purification strategy?
A1: Selecting the right purification strategy is critical and depends on the nature of the impurities. A multi-step approach is often necessary.
Initial Assessment: First, characterize the impurities as best as possible. Are they unreacted starting materials, non-polar byproducts, or highly polar baseline impurities? A good starting point for Thin Layer Chromatography (TLC) is a mobile phase of 20-30% ethyl acetate in hexanes. Visualization under UV light is standard for these aromatic systems.[1] Staining with iodine vapor can also be effective for visualizing a broad range of organic compounds.[1][2][3]
Strategy Selection Workflow: The choice between chromatography, recrystallization, or a simple extraction is dictated by the separation difficulty and the physical state of your product.
Caption: Decision workflow for selecting a purification method.
-
For Solid Products: If your desired compound is a solid and TLC shows good separation between it and the major impurities, recrystallization is often the most efficient method for obtaining high-purity material.[4]
-
For Oily Products or Difficult Separations: If the product is an oil or impurities have similar Rf values, flash column chromatography is the preferred method.[5]
-
For Removing Salts: If impurities are primarily inorganic salts from the workup (e.g., from a basic wash), a simple aqueous extraction followed by drying the organic layer may be sufficient.
Q2: I'm struggling with flash column chromatography. My compound either streaks or co-elutes with an impurity. What conditions should I try?
A2: This is a common challenge, often solvable by systematically optimizing your chromatographic conditions. The pyrazolo[3,4-b]pyridine core is moderately polar, and the iodine atom adds non-polar character.
Causality: Streaking can be caused by compound instability on silica, poor solubility in the eluent, or overloading the column. Co-elution occurs when the selectivity of the stationary/mobile phase system is insufficient to resolve the components.
Troubleshooting Steps:
-
Assess Stability: Before running a column, check for compound stability on silica gel. Spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then develop it. If new spots appear or the main spot diminishes, your compound may be degrading.[5][6] In such cases, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with triethylamine (typically 0.5-1% v/v in your eluent).[6][7]
-
Optimize the Mobile Phase: The key to good separation is finding a solvent system that provides a target Rf value of 0.25-0.35 for your desired compound.
-
Solvent System Selection: Systems based on hexanes (or heptane) and ethyl acetate are excellent starting points. If more polarity is needed, small amounts of methanol or dichloromethane can be added to the mobile phase.
-
Gradient Elution: If you have both less polar and more polar impurities, a gradient elution is highly effective. Start with a low polarity (e.g., 5-10% EtOAc in Hexanes) and gradually increase the concentration of the more polar solvent.[8]
-
Recommended Starting Conditions for Chromatography:
| Stationary Phase | Eluent System (Starting Point) | Gradient Profile Example | Target Compound Rf |
| Silica Gel (230-400 mesh) | Hexanes/Ethyl Acetate | 5% EtOAc -> 40% EtOAc over 10 column volumes | ~0.3 |
| Neutral Alumina | Dichloromethane/Methanol | 100% DCM -> 2% MeOH in DCM over 10 column volumes | ~0.4 |
Q3: My derivative was synthesized using a Suzuki or other palladium-catalyzed cross-coupling reaction. How can I effectively remove residual palladium?
A3: Removing trace metals, particularly palladium, is crucial, especially in drug development, due to strict regulatory limits.[9] Standard chromatography is often insufficient for removing all traces of palladium.
Palladium Removal Techniques:
-
Filtration through Celite®: A simple and often effective first step is to dilute the reaction mixture in a suitable solvent (e.g., ethyl acetate or DCM) and filter it through a pad of Celite®. This will remove heterogeneous palladium catalysts (like Pd/C) and some precipitated palladium species.[10][11]
-
Metal Scavengers: For soluble palladium complexes, specialized metal scavengers are highly effective. These are typically silica-based materials functionalized with thiol groups (e.g., Biotage MP-TMT) that chelate the palladium.[12] The general procedure is to stir the crude product solution with the scavenger for several hours, followed by filtration.
-
Aqueous Washes: Sometimes, washing the organic solution with an aqueous solution of a chelating agent like N-acetylcysteine can help extract palladium into the aqueous phase.[13]
Caption: Workflow for removing residual palladium catalyst.
Q4: Can I use recrystallization for the final purification of this compound? How do I choose the right solvent?
A4: Yes, recrystallization is an excellent method for the final purification of solid derivatives in this class, often yielding highly pure crystalline material suitable for analytical characterization.[4]
Protocol for Selecting a Recrystallization Solvent:
-
Solubility Testing: Test the solubility of your crude solid in a range of solvents at both room temperature and at the solvent's boiling point. An ideal solvent will dissolve the compound when hot but not when cold.
-
Solvent Selection:
-
Single Solvents: Common choices for pyrazolopyridine derivatives include ethanol, isopropanol, ethyl acetate, and mixtures involving dichloromethane and hexanes.[4][14][15]
-
Mixed Solvents: A powerful technique involves dissolving the compound in a minimum amount of a "good" hot solvent (one in which it is very soluble, like DCM or ethanol) and then slowly adding a "poor" anti-solvent (one in which it is insoluble, like hexanes or water) until the solution becomes turbid.[15] Then, allow it to cool slowly.
-
Step-by-Step Recrystallization Protocol (Mixed Solvent Example):
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of a "good" solvent (e.g., dichloromethane) and heat gently to dissolve the solid completely.
-
While hot, add a "poor" anti-solvent (e.g., hexanes) dropwise until persistent cloudiness is observed.
-
If necessary, add a few more drops of the "good" solvent to redissolve the precipitate and obtain a clear, saturated solution.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum recovery, you can then place it in an ice bath or refrigerator.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Chromatography [chem.rochester.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification [chem.rochester.edu]
- 6. Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. orgsyn.org [orgsyn.org]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. biotage.com [biotage.com]
- 13. reddit.com [reddit.com]
- 14. Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
stability and degradation issues of 3-Iodo-1-methyl-1H-pyrazolo[3,4-B]pyridine
Welcome to the technical support center for 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine (CAS: 685522-76-3). This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability and degradation challenges associated with this versatile heterocyclic building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower your experimental success.
I. Understanding the Molecule: Inherent Stability and Potential Liabilities
This compound is a member of the pyrazolopyridine family, a class of compounds recognized for their diverse biological activities. The pyrazolo[3,4-b]pyridine core itself is a stable aromatic system. The 1H-tautomer of the parent pyrazolo[3,4-b]pyridine is known to be significantly more stable than its 2H-counterpart, and while the N-methylation in our compound of interest prevents tautomerization, it speaks to the inherent stability of the core scaffold[1][2].
However, the presence of an iodine atom at the 3-position introduces a potential point of instability. The carbon-iodine (C-I) bond in heteroaromatic systems can be susceptible to cleavage under various conditions, leading to degradation. This deiodination is a common degradation pathway for many iodinated organic molecules, including pharmaceuticals and imaging agents[1][3].
II. Troubleshooting Guide: Addressing Common Experimental Issues
This section is formatted in a question-and-answer style to directly address problems you may encounter during your experiments.
Issue 1: Inconsistent or Lower-Than-Expected Yields in Reactions
Question: "I'm using this compound in a cross-coupling reaction, but my yields are inconsistent and often lower than expected. What could be the cause?"
Answer: This is a common issue that often points to the degradation of the starting material before or during the reaction. Here’s a breakdown of potential causes and solutions:
-
Cause A: Degradation During Storage. The compound is sensitive to light, temperature, and moisture. Improper storage is a primary reason for loss of purity. One supplier recommends storing the compound at 2-8°C in a dark, dry, and sealed environment[4].
-
Solution: Always store the compound under the recommended conditions. Upon receiving, aliquot the material into smaller, tightly sealed vials to minimize repeated exposure of the entire batch to atmospheric conditions. Consider storing aliquots under an inert atmosphere (e.g., argon or nitrogen).
-
-
Cause B: Deiodination During Reaction Setup. The C-I bond can be labile, especially in the presence of certain reagents or conditions before your intended reaction begins.
-
Solution:
-
Inert Atmosphere: Ensure your reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) before adding the compound. Techniques for handling air-sensitive compounds are crucial[5].
-
Solvent Purity: Use high-purity, degassed solvents. Peroxides in aged ethers or other solvent impurities can initiate radical deiodination pathways.
-
Order of Addition: Add the this compound to the reaction mixture as late as is practical in your procedure, especially if the mixture contains bases or other nucleophiles that could potentially react with it prematurely.
-
-
-
Cause C: Incompatibility with Reaction Conditions. While the pyrazolopyridine core is relatively stable, prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, can lead to degradation beyond just deiodination.
-
Solution:
-
pH Control: If your reaction requires acidic or basic conditions, consider using milder reagents or buffered systems where possible.
-
Temperature Management: Avoid unnecessarily high temperatures or prolonged heating. Monitor your reaction progress closely (e.g., by TLC or LC-MS) to determine the optimal reaction time.
-
-
Issue 2: Appearance of Unknown Impurities in Purity Analysis (TLC, HPLC, NMR)
Question: "I'm seeing an extra spot on my TLC plate (or an unexpected peak in my HPLC/NMR) when I analyze my starting material, even when it's fresh from the supplier. What is this impurity?"
Answer: The most likely impurity is the deiodinated analog, 1-methyl-1H-pyrazolo[3,4-b]pyridine. This can occur due to gradual degradation during storage or handling.
-
Identification of the Deiodinated Impurity:
-
By Mass Spectrometry (MS): The deiodinated product will have a molecular weight that is approximately 126 atomic mass units less than the parent compound.
-
By Nuclear Magnetic Resonance (NMR) Spectroscopy: In the 1H NMR spectrum, the proton at the 3-position of the pyrazole ring will appear as a new signal, typically a singlet, in a region characteristic for aromatic protons. The original spectrum of the iodinated compound will lack a proton signal at this position.
-
-
Workflow for Purity Confirmation:
Caption: Workflow for purity assessment and troubleshooting.
III. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Based on supplier data, the compound should be stored at 2-8°C , in a dark place , and sealed in a dry environment [4]. For long-term storage, it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) and to use a desiccator to protect it from moisture.
Q2: What are the likely degradation pathways for this compound?
-
Photodegradation: Cleavage of the C-I bond upon exposure to light, leading to the formation of the deiodinated product, 1-methyl-1H-pyrazolo[3,4-b]pyridine, and iodine radicals. The photolysis of pyridine derivatives can lead to a range of products, including hydroxylated species[6].
-
Thermal Degradation: At elevated temperatures, deiodination can occur. The thermal decomposition of halogenated heterocyclic compounds can lead to the release of hydrogen halides and other small molecules[3][7].
-
Oxidative Degradation: The pyrazole and pyridine rings can be susceptible to oxidation, potentially leading to N-oxides or ring-opened products. Oxidative stress has been shown to be a factor in the biological activity of some pyrazolopyrimidine kinase inhibitors, suggesting the scaffold can interact with reactive oxygen species[8][9].
-
Hydrolytic Degradation: While the core structure is generally stable, prolonged exposure to strong acidic or basic conditions, especially with heat, could potentially lead to hydrolysis of the pyrazole or pyridine rings, although this is less likely than deiodination under typical experimental conditions.
Q3: How can I monitor the purity and degradation of my sample?
A3: A stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique.
-
Proposed HPLC Method for Stability Testing: A reverse-phase HPLC method would be suitable. While a specific validated method for this compound is not published, a good starting point based on methods for similar heterocyclic compounds would be:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient elution of acetonitrile and a buffered aqueous phase (e.g., 0.1% formic acid or ammonium acetate buffer) would likely provide good separation of the parent compound from more polar degradation products.
-
Detection: UV detection at a wavelength where the parent compound has significant absorbance (e.g., around 254 nm or 270 nm, to be determined by UV scan).
-
Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer is highly recommended for identifying the mass of any degradation products, which is crucial for structural elucidation[2][10].
-
Q4: Is this compound compatible with all common laboratory solvents?
A4: The compound is generally soluble in common organic solvents like dichloromethane, chloroform, and DMF. However, be cautious with:
-
Protic Solvents (e.g., Methanol, Ethanol): In the presence of bases or catalysts, these could potentially participate in substitution reactions at the C-I bond, although this is less common than deiodination.
-
Aged Ethers (e.g., THF, Diethyl Ether): These can contain peroxides that may initiate radical degradation. Always use freshly distilled or inhibitor-free solvents.
-
Strongly Acidic or Basic Aqueous Solutions: As mentioned, these can promote degradation, especially with heating.
IV. Data and Protocols
Table 1: Summary of Stability and Storage Recommendations
| Parameter | Recommendation/Information | Rationale |
| Storage Temperature | 2-8°C | Minimizes thermal degradation and slows down potential solid-state reactions. |
| Light Exposure | Store in the dark (amber vials) | The C-I bond is susceptible to photolytic cleavage. |
| Moisture | Store in a sealed container, preferably with a desiccant | Moisture can facilitate hydrolytic degradation pathways, especially if acidic or basic impurities are present. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen) | Protects against oxidative degradation and moisture. |
Protocol: General Procedure for a Forced Degradation Study
This protocol outlines a general approach to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours. Dissolve in the solvent before analysis.
-
Photodegradation: Expose the solution to a photostability chamber (with UV and visible light) for a specified duration (e.g., as per ICH Q1B guidelines).
-
-
Sample Analysis:
-
At various time points, withdraw a sample from each stress condition.
-
Neutralize the acidic and basic samples before injection if necessary.
-
Analyze all samples, including an unstressed control, by a suitable analytical method (e.g., the proposed HPLC method).
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify the degradation products.
-
If using LC-MS, determine the mass-to-charge ratio (m/z) of the degradation products to propose their structures[2][10].
-
For definitive structural elucidation, preparative HPLC may be required to isolate the impurities for analysis by NMR spectroscopy[11].
-
Diagram: Potential Degradation Pathways
Caption: Plausible degradation pathways for this compound.
V. References
-
Degradation of iodinated X-ray contrast media by advanced oxidation processes. (2023). Environmental Science and Ecotechnology. --INVALID-LINK--
-
Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. (2023). Environmental Science and Pollution Research. --INVALID-LINK--
-
Critical Reviews in Environmental Science and Technology Degradation of pyridines in the environment. (n.d.). ResearchGate.
-
Forced Degradation Studies. (2016). MedCrave online. --INVALID-LINK--
-
Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells. (2021). ResearchGate. --INVALID-LINK--
-
Pyrazolo[3,4- d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells. (2021). PubMed. --INVALID-LINK--
-
Biodegradation of pyridine under UV irradiation. (n.d.). ResearchGate. --INVALID-LINK--
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group - University of Pittsburgh. --INVALID-LINK--
-
Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (2022). MDPI. --INVALID-LINK--
-
Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents. (2022). Taylor & Francis Online. --INVALID-LINK--
-
Thermal Decomposition Studies of Halogenated Organic Compounds. (1997). Semantic Scholar. --INVALID-LINK--
-
This compound. (n.d.). Sigma-Aldrich. --INVALID-LINK--
-
Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides. (n.d.). ResearchGate. --INVALID-LINK--
-
Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. (2008). Organic Chemistry Portal. --INVALID-LINK--
-
Development of forced degradation and stability indicating studies of drugs—A review. (2013). NIH. --INVALID-LINK--
-
Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. (2023). MDPI. --INVALID-LINK--
-
Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. (2008). PubMed Central. --INVALID-LINK--
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2023). PubMed Central. --INVALID-LINK--
-
Thermal degradation of compounds 5. (n.d.). ResearchGate. --INVALID-LINK--
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). MDPI. --INVALID-LINK--
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Publishing. --INVALID-LINK--
-
Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. (2010). ScienceDirect. --INVALID-LINK--
-
Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. (2022). Journal of Pharmaceutical Negative Results. --INVALID-LINK--
-
N-methylpyridinium, a degradation product of trigonelline upon coffee roasting, stimulates respiratory activity and promotes glucose utilization in HepG2 cells. (2014). PubMed. --INVALID-LINK--
-
Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. (2022). Journal of Pharmaceutical Negative Results. --INVALID-LINK--
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). MDPI. --INVALID-LINK--
-
Aromatic Iodides: Synthesis and Conversion to Heterocycles. (2022). MDPI. --INVALID-LINK--
-
Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (2014). CONICET. --INVALID-LINK--
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). MDPI. --INVALID-LINK--
-
Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. (2019). Pharmacia. --INVALID-LINK--
-
Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (2013). AIDIC. --INVALID-LINK--
-
Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estimation. (2023). Asian Journal of Pharmaceutics. --INVALID-LINK--
-
Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. (2014). PubMed. --INVALID-LINK--
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central. --INVALID-LINK--
-
Qualitative Analysis of the Main Impurities in Pyraclostrobin by UPLC-HR-MS/MS. (n.d.). MDPI. --INVALID-LINK--
-
Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. (2014). PubMed Central. --INVALID-LINK--
-
Examples of pyrazole-containing drugs and their pharmacological activities. (n.d.). ResearchGate. --INVALID-LINK--
-
LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. (2023). Indian Journal of Pharmaceutical Education and Research. --INVALID-LINK--
-
Compatible Mechanism for a Simultaneous Description of the Roebuck, Dushman, and Iodate-Arsenous Acid Reactions in an Acidic Medium. (2016). PubMed. --INVALID-LINK--
-
Characterization of Degradation Products and Drug–Excipient Interaction Products of Erdafitinib by LC–Q-TOF-MS/MS and NMR. (n.d.). ResearchGate. --INVALID-LINK--
-
Iodine(V) reagents in organic synthesis. Part 1. Synthesis of polycyclic heterocycles via Dess-Martin periodinane-mediated cascade cyclization: generality, scope, and mechanism of the reaction. (2002). PubMed. --INVALID-LINK--
-
Iodine-mediated synthesis of heterocycles via electrophilic cyclization of alkynes. (2015). Organic & Biomolecular Chemistry (RSC Publishing). --INVALID-LINK--
-
Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. (2023). Journal of the American Chemical Society. --INVALID-LINK--
-
Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. (n.d.). ResearchGate. --INVALID-LINK--
-
Tuning Crystallization Pathways via Phase Competition: Heat-Treatment-Induced Microstructural Evolution. (2024). MDPI. --INVALID-LINK--
-
Package testing. (n.d.). Wikipedia. --INVALID-LINK--
References
- 1. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Thermal Decomposition Studies of Halogenated Organic Compounds | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Pyrazolo[3,4- d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 11. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Regioselectivity in Pyrazolo[3,4-b]pyridine Synthesis
Welcome to the Technical Support Center for pyrazolo[3,4-b]pyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. Pyrazolo[3,4-b]pyridines are prevalent in medicinal chemistry, appearing in compounds with a wide range of biological activities, including as kinase inhibitors and anticancer agents.[1][2][3] However, achieving the desired regioselectivity during their synthesis can be a significant challenge.
This resource provides in-depth troubleshooting advice and frequently asked questions to address specific issues you may encounter in the lab. The guidance herein is based on established synthetic strategies and an understanding of the underlying reaction mechanisms.
Section 1: Troubleshooting Guide - Common Regioselectivity Problems
This section addresses specific experimental challenges in a question-and-answer format, providing explanations for the observed outcomes and actionable solutions.
Question 1: My reaction of a 5-aminopyrazole with an unsymmetrical 1,3-dicarbonyl compound is producing a nearly 1:1 mixture of regioisomers. How can I favor the formation of one isomer?
Underlying Cause: The formation of a mixture of regioisomers when using an unsymmetrical 1,3-dicarbonyl compound is a common issue.[4] It arises from the comparable electrophilicity of the two carbonyl groups. The initial nucleophilic attack by the 5-aminopyrazole can occur at either carbonyl, leading to two different cyclization pathways and, consequently, a mixture of products.[4]
Actionable Solutions:
-
Modify the Electronic Properties of the Dicarbonyl:
-
Introduce Electron-Withdrawing Groups (EWGs): An EWG (e.g., trifluoromethyl group) on one side of the dicarbonyl will make the adjacent carbonyl carbon more electrophilic, directing the initial attack of the aminopyrazole to that site. This can significantly improve regioselectivity.
-
Introduce Electron-Donating Groups (EDGs): Conversely, an EDG will decrease the electrophilicity of the nearby carbonyl, disfavoring attack at that position.
-
-
Alter the Reaction Conditions:
-
Solvent Effects: The choice of solvent can influence regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in pyrazole formation, which is a related reaction. Experimenting with a range of solvents from polar protic to aprotic is recommended.
-
Catalyst Selection: The use of acid or base catalysts can alter the reaction pathway. While acidic conditions are common, exploring base-catalyzed condensations may shift the regiochemical outcome.
-
-
Consider a Stepwise Approach:
-
Instead of a one-pot reaction, consider pre-forming an enamine or enone from your 1,3-dicarbonyl. This can lock in the desired regiochemistry before the cyclization step with the 5-aminopyrazole.
-
Data Presentation: Effect of Substituents on Regioselectivity
| R1 Group (on 1,3-dicarbonyl) | R2 Group (on 1,3-dicarbonyl) | Expected Major Regioisomer | Rationale |
| CH₃ | CF₃ | Attack at CF₃-bearing carbonyl | The strong electron-withdrawing effect of CF₃ increases the electrophilicity of the adjacent carbonyl carbon. |
| Phenyl | CH₃ | Attack at the phenyl-ketone carbonyl | The phenyl group is more electron-withdrawing than the methyl group. |
| OEt | CH₃ | Attack at the ketone carbonyl | The ester carbonyl is less electrophilic than the ketone carbonyl. |
Question 2: I am attempting an N-alkylation of a pyrazolo[3,4-b]pyridine and obtaining a mixture of N1 and N2 alkylated products. How can I achieve selective N1-alkylation?
Underlying Cause: The pyrazole ring within the pyrazolo[3,4-b]pyridine scaffold has two nitrogen atoms (N1 and N2) that can both act as nucleophiles.[5] Their similar electronic properties often lead to a mixture of N-alkylated regioisomers.[5][6] The 1H-tautomer is generally more stable than the 2H-tautomer, but this does not always translate to exclusive selectivity in alkylation reactions.[4]
Actionable Solutions:
-
Steric Hindrance:
-
Bulky Alkylating Agents: Employing a sterically demanding alkylating agent will favor reaction at the less sterically hindered nitrogen atom. Often, the N1 position is more accessible, especially if there are substituents at the C3 position of the pyrazole ring.
-
Substituents on the Pyrazole Ring: The existing substitution pattern on the pyrazolo[3,4-b]pyridine core will heavily influence the steric environment around each nitrogen. Analyze your specific substrate to predict the less hindered site.
-
-
Reaction Conditions:
-
Base and Solvent System: The choice of base and solvent is critical and can dramatically influence the N1/N2 ratio.[6] For instance, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) often favors N1-alkylation.[5] In contrast, conditions like potassium carbonate in acetone might give different results. A systematic screen of bases (e.g., NaH, K₂CO₃, Cs₂CO₃) and solvents (e.g., THF, DMF, acetonitrile) is advisable.
-
-
Directed Synthesis:
-
If direct alkylation proves unselective, a more controlled, multi-step approach may be necessary. This could involve the synthesis of a pre-functionalized pyrazole that already contains the desired N1-substituent before the construction of the pyridine ring.
-
Experimental Workflow: Optimizing N-Alkylation Regioselectivity
Caption: Decision workflow for improving N-alkylation regioselectivity.
Section 2: Frequently Asked Questions (FAQs)
This section covers broader, more fundamental questions about controlling regioselectivity in pyrazolo[3,4-b]pyridine synthesis.
Question 3: What are the primary synthetic strategies for constructing the pyrazolo[3,4-b]pyridine core, and how do they influence regioselectivity?
There are two main retrosynthetic approaches, and the choice has significant implications for regiocontrol:
-
Formation of the Pyridine Ring onto a Pre-existing Pyrazole (Pyrazole-First Approach):
-
This is often the preferred method for ensuring regioselectivity.[4] You start with a 3-amino- or 5-aminopyrazole that is already appropriately substituted, including at the N1 or N2 position. The subsequent cyclization with a 1,3-bielectrophile (like a 1,3-diketone or an α,β-unsaturated ketone) builds the pyridine ring.[2][4]
-
Advantage: This strategy provides excellent control over the substitution pattern of the pyrazole ring, including the position of N-alkylation. The regioselectivity of the pyridine ring formation is then determined by the nature of the 1,3-bielectrophile, as discussed in Question 1.
-
-
Formation of the Pyrazole Ring onto a Pre-existing Pyridine (Pyridine-First Approach):
-
This approach typically involves the reaction of a substituted pyridine, such as a 2-halo-3-cyanopyridine or a 2-chloro-3-formylpyridine, with hydrazine or a substituted hydrazine.[7]
-
Challenge: If a substituted hydrazine (e.g., methylhydrazine) is used with a pyridine precursor that can cyclize in two different ways, a mixture of N1 and N2 substituted pyrazolo[3,4-b]pyridines can result. Regiocontrol in this case depends on the subtle electronic and steric differences in the pyridine precursor.
-
Logical Relationship: Synthetic Strategy and Regiocontrol
Caption: Comparison of major synthetic routes to pyrazolo[3,4-b]pyridines.
Question 4: Can multi-component reactions be used to synthesize pyrazolo[3,4-b]pyridines with good regioselectivity?
Yes, multi-component reactions (MCRs) are a powerful tool for the synthesis of pyrazolo[3,4-b]pyridines and can often proceed with high regioselectivity.[1][4]
-
Typical MCR: A common example involves the reaction of an aldehyde, a ketone (or other active methylene compound), and a 5-aminopyrazole.[4]
-
Mechanism and Regioselectivity: The reaction typically proceeds through an initial Knoevenagel condensation between the aldehyde and the ketone to form an α,β-unsaturated ketone in situ. The 5-aminopyrazole then undergoes a Michael addition to this intermediate, followed by intramolecular cyclization and subsequent oxidation to yield the final pyrazolo[3,4-b]pyridine.[4]
-
Advantage: This approach often avoids the regioselectivity issues associated with using pre-formed unsymmetrical α,β-unsaturated ketones because the intermediate is generated in a controlled manner. The regiochemical outcome is generally predictable and leads to a single major product.[4]
Section 3: Experimental Protocols
Protocol 1: Regioselective Synthesis via the Gould-Jacobs Reaction
The Gould-Jacobs reaction is a reliable method for synthesizing 4-hydroxy- or 4-chloro-1H-pyrazolo[3,4-b]pyridines from 3-aminopyrazoles. As it uses a symmetrical biselectrophile, it inherently avoids regioselectivity problems related to the pyridine ring formation.[4]
Step-by-Step Methodology:
-
Condensation: Mix the substituted 3-aminopyrazole with diethyl 2-(ethoxymethylene)malonate. The reaction can be performed neat at 100–110 °C for 1.5 to 12 hours or in a high-boiling solvent like ethanol at reflux.[4] This forms the intermediate enamine.
-
Thermal Cyclization: Heat the intermediate enamine in a high-boiling solvent such as diphenyl ether. This induces cyclization to form the 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.
-
Hydrolysis and Decarboxylation (Optional): The ester can be hydrolyzed with aqueous acid or base, and subsequent heating will effect decarboxylation to give the 4-hydroxy-1H-pyrazolo[3,4-b]pyridine.
-
Chlorination (Optional): To obtain the 4-chloro derivative, treat the 4-hydroxy product with a chlorinating agent like phosphorus oxychloride (POCl₃).[4]
References
- 1. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
safe handling and storage procedures for 3-Iodo-1-methyl-1H-pyrazolo[3,4-B]pyridine
This guide provides comprehensive technical support for the safe handling and storage of 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine, designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have synthesized critical safety data with practical, field-proven insights to ensure the integrity of your experiments and the safety of your laboratory personnel.
Chemical Identity and Hazard Overview
A quick reference to the fundamental properties and hazards of this compound.
| Property | Value | Source |
| Chemical Name | This compound | --INVALID-LINK-- |
| CAS Number | 685522-76-3 | --INVALID-LINK-- |
| Molecular Formula | C₇H₆IN₃ | --INVALID-LINK-- |
| Molecular Weight | 259.05 g/mol | --INVALID-LINK--[1] |
| Appearance | Powder or crystals | --INVALID-LINK-- |
| Hazard Statements | H301, H311, H331 (Toxic if swallowed, in contact with skin, or if inhaled) | --INVALID-LINK-- |
| Signal Word | Danger | --INVALID-LINK-- |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: The primary hazards are its acute toxicity upon ingestion, skin contact, and inhalation. It is classified with hazard statements H301, H311, and H331, indicating that even small amounts can be harmful. Due to its chemical structure (a halogenated pyridine derivative), it should also be considered a potential skin and eye irritant.[2]
Q2: What are the correct storage conditions for this compound to ensure its stability?
A2: To maintain the integrity of this compound, it should be stored at 2-8°C in a tightly sealed container to prevent moisture absorption.[3] The storage area should be dark to protect it from light-induced degradation.[3] It is also crucial to store it in a dry environment.
Q3: What personal protective equipment (PPE) is mandatory when handling this compound?
A3: A comprehensive PPE strategy is essential. This includes:
-
Eye Protection: Chemical splash goggles meeting ANSI Z87.1 or equivalent standards.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene. For extended handling, consider double-gloving.
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect the skin.
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation.[3][4]
Q4: Is this compound sensitive to air or moisture?
Q5: What are some incompatible materials to avoid?
A5: Based on the general reactivity of similar heterocyclic and iodo-compounds, it is prudent to avoid strong oxidizing agents, strong acids, and strong bases, as these could lead to vigorous reactions or decomposition.[5]
Troubleshooting Guide
Problem 1: The compound has changed color or appears clumpy upon opening a new vial.
-
Potential Cause: This could indicate degradation due to improper storage during transit or exposure to light and moisture. Clumping suggests moisture absorption.
-
Solution: Do not use the compound if its physical appearance has significantly changed. Contact the supplier for a replacement. To prevent this, ensure all incoming shipments are immediately inspected and transferred to appropriate storage conditions as outlined in the workflow diagram below.
Problem 2: Inconsistent results are observed in experiments using the same batch of the compound.
-
Potential Cause: This could be due to gradual degradation of the compound after the vial has been opened, likely from repeated exposure to atmospheric moisture and oxygen.
-
Solution:
-
Aliquot the Compound: Upon first opening, it is best practice to aliquot the compound into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox). This minimizes the number of times the main stock is exposed to the environment.
-
Proper Sealing: Ensure the container is tightly sealed after each use. Using parafilm around the cap can provide an extra barrier.[5]
-
Inert Atmosphere: For long-term storage, consider storing the aliquots in a desiccator or a glovebox.
-
Problem 3: Difficulty in completely dissolving the compound.
-
Potential Cause: The choice of solvent may not be optimal, or the compound may have degraded, leading to less soluble impurities.
-
Solution:
-
Consult Solubility Data: If available, consult the manufacturer's data sheet for recommended solvents.
-
Gentle Warming/Sonication: Gentle warming or sonication can aid in dissolution, but be cautious as this can also accelerate degradation if the compound is thermally sensitive.
-
Solvent Purity: Ensure that the solvent is pure and dry, as contaminants can affect solubility.
-
Emergency Procedures
Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6][7][8][9][10] Seek immediate medical attention.[6][7][8][9][10]
-
Skin Contact: Remove all contaminated clothing immediately.[6][7][8][9][10] Wash the affected area thoroughly with soap and water for at least 15 minutes.[6][7][8][9][10] Seek medical attention.[6][7][8][9][10]
-
Inhalation: Move the person to fresh air immediately.[6][7][8][10] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.[6][7][8][10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[3][7]
Spill Response
For any spill, the first step is to assess the risk.
Caption: Decision tree for handling a chemical spill.
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.
-
Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.
-
Hazardous Combustion Products: Thermal decomposition may produce toxic gases, including carbon oxides, nitrogen oxides, and hydrogen iodide.
-
Special Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Appendices
Workflow for Receiving and Storing the Compound
Caption: Workflow for receiving and storing the compound.
Hierarchy of Controls for Safe Handling
Caption: Hierarchy of controls for safe handling.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine | C5H4IN5 | CID 1519489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. kishida.co.jp [kishida.co.jp]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. First Aid – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 7. epa.gov [epa.gov]
- 8. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 9. PI256/PI256: First Aid for Pesticide Exposure [edis.ifas.ufl.edu]
- 10. extension.psu.edu [extension.psu.edu]
Technical Support Center: Overcoming Poor Aqueous Solubility of Pyrazolo[3,4-b]pyridine Compounds
<_>
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[3,4-b]pyridine compounds. This guide is designed to provide practical, in-depth solutions to one of the most common challenges encountered with this class of molecules: poor aqueous solubility. The fused heterocyclic nature of the pyrazolo[3,4-b]pyridine scaffold often results in low water solubility, which can significantly hinder biological assays, formulation development, and ultimately, therapeutic efficacy.
This resource is structured in a question-and-answer format to directly address the specific issues you may face during your experiments. We will explore the underlying reasons for poor solubility and provide a range of troubleshooting strategies, from fundamental formulation techniques to advanced drug delivery systems.
Frequently Asked Questions (FAQs)
Q1: My pyrazolo[3,4-b]pyridine compound won't dissolve in my aqueous buffer for my in vitro assay. What are my immediate options?
A1: This is a very common starting point. When faced with immediate dissolution challenges for in vitro experiments, the primary goal is to achieve a homogenous solution without using additives that could interfere with the assay. Here is a step-by-step approach to troubleshoot this issue:
-
pH Adjustment: The solubility of your compound may be pH-dependent, especially if it contains ionizable functional groups. Many kinase inhibitors, a common application for this scaffold, exhibit pH-dependent solubility.
-
Protocol: Prepare a stock solution of your compound in a minimal amount of a water-miscible organic solvent like DMSO. Then, dilute this stock into a series of buffers with varying pH values (e.g., pH 5.0, 6.8, 7.4). Observe for any precipitation. A change in solubility with pH suggests that using a specific buffer system could be a simple solution.
-
-
Co-solvents: If pH adjustment is insufficient, employing a co-solvent system can be a highly effective technique. Co-solvents work by reducing the polarity of the aqueous medium, thereby increasing the solubility of non-polar compounds.
-
Common Co-solvents:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol (PEG), particularly PEG 400
-
-
Causality: These solvents are miscible with water and can disrupt the hydrogen bonding network of water, creating a more favorable environment for hydrophobic molecules.
-
Caution: Always run a vehicle control in your assay to ensure the co-solvent itself does not affect the biological outcome. Start with the lowest effective concentration of the co-solvent.
-
Q2: I've tried basic pH and co-solvent adjustments, but my compound still precipitates over the course of my experiment. What's the next level of strategy?
A2: When simple solutions fail, more advanced formulation strategies are necessary. These methods aim to either increase the surface area of the drug for faster dissolution or encapsulate the drug in a more soluble form.
Decision-Making Workflow for Advanced Solubility Enhancement
Caption: A workflow for selecting advanced solubility enhancement techniques.
Troubleshooting Guides
Issue 1: Persistent Precipitation in Aqueous Media
Underlying Cause: The hydrophobic nature of the pyrazolo[3,4-b]pyridine core and its substituents leads to strong intermolecular forces, favoring the solid state over dissolution in water.
Solution 1: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drugs, forming inclusion complexes that are more water-soluble.
-
Mechanism: The hydrophobic pyrazolo[3,4-b]pyridine molecule partitions into the non-polar interior of the cyclodextrin, while the hydrophilic
Technical Support Center: Catalyst Selection for Efficient Reactions with 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine
Welcome to the technical support center dedicated to the catalytic functionalization of 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile heterocyclic scaffold in their synthetic endeavors. The pyrazolo[3,4-b]pyridine core is a privileged structure in drug discovery, and its efficient modification is paramount for developing novel therapeutics.[1][2][3]
This resource provides field-proven insights, troubleshooting guides, and detailed protocols in a direct question-and-answer format to address the specific challenges you may encounter during your experiments.
Core Challenge: The Pyrazolo[3,4-b]pyridine Scaffold
The primary challenge in transition-metal-catalyzed reactions with this substrate lies in its inherent nature as a nitrogen-rich heterocycle. The lone pairs on the pyridine and pyrazole nitrogen atoms can coordinate to the palladium catalyst center. This coordination can lead to catalyst inhibition or deactivation, resulting in sluggish reactions or low yields.[4][5] Therefore, the judicious selection of the catalyst system, particularly the ligand, is not merely for optimization but is critical for the success of the transformation. The 3-iodo substituent, however, is a highly reactive handle for oxidative addition, providing a strong driving force for the initiation of the catalytic cycle.[6]
Frequently Asked Questions & Troubleshooting Guides
This section is organized by the most common cross-coupling reactions used to functionalize the 3-position of the pyrazolo[3,4-b]pyridine core.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for creating carbon-carbon bonds, essential for generating libraries of compounds for structure-activity relationship (SAR) studies.[7]
Q1: What is the best starting catalyst system for the Suzuki-Miyaura coupling of this compound with an arylboronic acid?
A1: For nitrogen-containing heteroaryl halides, the choice of ligand is crucial to prevent catalyst inhibition and promote efficient reductive elimination. A reliable starting point is a palladium(II) precatalyst paired with a sterically hindered, electron-rich biaryl phosphine ligand.
-
Recommended Catalyst: Pd(OAc)₂ (2-5 mol%) or a more advanced pre-catalyst like SPhos Pd G3 (2-5 mol%).
-
Recommended Ligand: SPhos or XPhos (1.1-1.2 equivalents relative to the Pd source). These bulky ligands accelerate the catalytic cycle and shield the palladium center from inhibitory coordination by the substrate's nitrogen atoms.[4][5]
-
Recommended Base: A moderately strong inorganic base is preferred. K₂CO₃ or K₃PO₄ (2-3 equivalents) are excellent choices.
-
Recommended Solvent: A mixture of an organic solvent and water, such as 1,4-dioxane/water or Toluene/water (typically in a 4:1 to 10:1 ratio), is effective as it aids in dissolving the inorganic base.[6]
Q2: My Suzuki reaction has stalled with significant starting material remaining. What are the likely causes and how can I fix it?
A2: A stalled reaction is a common issue and can typically be traced to one of three areas: the catalyst, the base, or the reagents.
Troubleshooting Flowchart: Low or No Yield
Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.
-
Catalyst Inactivity: The active Pd(0) species may not be forming or is being deactivated. Ensure your palladium source is not degraded. Using air- and moisture-stable pre-catalysts can significantly improve reproducibility.[8][9]
-
Ineffective Base: The base may not be strong enough or sufficiently soluble to promote the transmetalation step. Switching from K₂CO₃ to a stronger base like K₃PO₄ or Cs₂CO₃ can be beneficial. Ensure the base is finely powdered to maximize its surface area.[6]
-
Protodeboronation of Boronic Acid: Boronic acids can degrade, especially in the presence of water, leading to the formation of an arene byproduct instead of the coupled product. Using freshly purchased boronic acid or switching to more stable boronate esters (e.g., pinacol esters) can mitigate this issue.[5][10]
-
Oxygen Sensitivity: The active Pd(0) catalyst can be oxidized and deactivated by atmospheric oxygen. Ensure your solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[5]
Heck Coupling: C-C Bond Formation with Alkenes
The Heck reaction provides a powerful method for the vinylation of the pyrazolo[3,4-b]pyridine core, creating valuable intermediates for further synthetic transformations.[11][12]
Q1: What are the recommended conditions for a Heck reaction with this compound and an acrylate?
A1: The high reactivity of the C-I bond often allows for simpler catalytic systems in Heck reactions compared to other couplings.
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a cost-effective and highly effective catalyst for this transformation (1-2 mol%).[12][13]
-
Ligand: While some Heck reactions with aryl iodides can proceed without a ligand, the addition of a simple phosphine ligand like triphenylphosphine (PPh₃) or a more electron-rich ligand like P(o-tolyl)₃ (2-4 equivalents relative to Pd) can improve reaction rates and yields.
-
Base: An inorganic base like Na₂CO₃ or K₂CO₃, or an organic amine base such as triethylamine (TEA), is commonly used (1.5-2.0 equivalents).[13][14]
-
Solvent: A polar aprotic solvent such as DMF, DMAc, or NMP is typically required.
-
Temperature: Heck reactions generally require elevated temperatures, typically in the range of 100-140 °C.[13]
Q2: My Heck reaction is producing a mixture of E/Z isomers and some reduced starting material (dehalogenation). How can I improve the selectivity and yield?
A2:
-
Isomer Control: The Heck reaction mechanism typically favors the formation of the trans (E) isomer.[12] If you are observing significant amounts of the cis (Z) isomer, it may be due to isomerization under the reaction conditions. Lowering the reaction temperature or reducing the reaction time may improve selectivity.
-
Minimizing Dehalogenation: The formation of the dehalogenated pyrazolo[3,4-b]pyridine is a common side reaction resulting from a competing β-hydride elimination pathway. This can be suppressed by ensuring your base is not sterically hindered and that the solvent is anhydrous. In some cases, the addition of a silver or thallium salt can act as a halide scavenger and improve product yields, though this adds complexity and cost.
Sonogashira Coupling: C-C Bond Formation with Alkynes
The Sonogashira coupling is the premier method for introducing alkynyl functionalities, which are versatile handles for click chemistry, cyclizations, and further functionalization.[15][16]
Q1: What is the standard catalytic system for a Sonogashira coupling with this compound?
A1: The classic Sonogashira reaction employs a dual catalytic system.
-
Palladium Catalyst: A Pd(0) source like Pd(PPh₃)₄ (2-5 mol%) or a Pd(II) source that is reduced in situ, such as PdCl₂(PPh₃)₂ (2-5 mol%), is standard.[17]
-
Copper Co-catalyst: Copper(I) iodide (CuI) is the essential co-catalyst (1-10 mol%) that facilitates the formation of a copper acetylide intermediate.[15][16]
-
Base/Solvent: An amine base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA), is required and often serves as the solvent or co-solvent with THF.[18]
-
Atmosphere: These reactions are highly sensitive to oxygen and must be performed under strictly anaerobic conditions to prevent the homocoupling of the terminal alkyne (Glaser coupling).[15]
Q2: I am observing significant amounts of alkyne homocoupling (Glaser coupling) byproduct. How can this be prevented?
A2: Glaser coupling is an oxidative dimerization of the alkyne, catalyzed by the copper species in the presence of oxygen.
-
Rigorous Inert Atmosphere: The most critical factor is the complete exclusion of oxygen. Ensure all reagents and solvents are thoroughly degassed (e.g., via freeze-pump-thaw cycles or by bubbling with argon for an extended period) and that the reaction is maintained under a positive pressure of an inert gas.
-
Copper-Free Conditions: If homocoupling remains a persistent issue, consider a copper-free Sonogashira protocol. These methods typically require a higher palladium catalyst loading and a different base (e.g., piperidine or pyrrolidine) but completely eliminate the Glaser coupling pathway.
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is indispensable for synthesizing aryl amines, a common motif in pharmaceuticals.[19][20]
Q1: I need to couple a secondary amine with this compound. What catalyst system should I use?
A1: The Buchwald-Hartwig amination is highly dependent on the synergy between the palladium source, a specialized ligand, and a strong, non-nucleophilic base.
-
Catalyst: A palladium source such as Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) is a good starting point.[21]
-
Ligand: A bulky, electron-rich biarylphosphine ligand is essential. For secondary amines, ligands like BINAP or Josiphos-type ligands are effective. More modern and often more general ligands like XPhos or RuPhos are also excellent choices.[19][22]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. Other bases like LHMDS or K₃PO₄ can also be used, though the latter may require higher temperatures.[23]
-
Solvent: Anhydrous, non-protic solvents like toluene, 1,4-dioxane, or THF are used.
Q2: The reaction with my primary amine is sluggish and gives a low yield. What should I change?
A2: Primary amines can be more challenging substrates than secondary amines due to potential double arylation or catalyst inhibition.
-
Ligand Choice: The ligand is paramount. For hindered primary amines or challenging couplings, switching to a more specialized ligand like BrettPhos or tBuXPhos can dramatically improve results.[21]
-
Base Strength: Ensure your base (e.g., NaOtBu) is fresh and has been handled under inert conditions. Older base can be less active.
-
Reaction Concentration: Buchwald-Hartwig aminations often benefit from being run at a higher concentration (e.g., 0.5 M to 1.0 M).
Data Summary & Protocols
Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
| Reaction Type | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2%) | SPhos (4.4%) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 |
| Heck | Pd(OAc)₂ (1%) | P(o-tolyl)₃ (2%) | Na₂CO₃ (1.5) | DMF | 110 |
| Sonogashira | PdCl₂(PPh₃)₂ (2%) | CuI (4%) | TEA (2.5) | THF / TEA | 65 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1.5%) | XPhos (3.3%) | NaOtBu (1.5) | Toluene | 100 |
Experimental Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of an arylboronic acid.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and finely powdered K₃PO₄ (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed toluene and degassed water (e.g., in a 5:1 ratio to achieve a 0.2 M concentration) via syringe.
-
Catalyst Addition: In a separate vial under argon, prepare a stock solution of Pd(OAc)₂ and SPhos in toluene. Add the required amount of this solution to the reaction flask via syringe.
-
Execution: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualization of the Catalytic Cycle
General Palladium Cross-Coupling Catalytic Cycle
Caption: A simplified diagram of the Pd(0)/Pd(II) catalytic cycle.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. Heck Reaction [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. rsc.org [rsc.org]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 21. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 22. rsc.org [rsc.org]
- 23. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Monitoring the Synthesis of 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine
Welcome to the technical support center for the synthesis and reaction monitoring of 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, you will find in-depth, field-tested advice presented in a direct question-and-answer format to address common challenges encountered when monitoring this reaction using Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
The iodination of the 1-methyl-1H-pyrazolo[3,4-b]pyridine core is a critical transformation, often employed in the synthesis of precursors for pharmacologically active agents.[1] Accurate monitoring is paramount to ensure complete conversion, minimize side-product formation, and optimize reaction conditions for yield and purity. This guide provides not just procedural steps, but the underlying scientific principles to empower you to troubleshoot effectively and make informed decisions during your synthesis.
Part 1: Thin-Layer Chromatography (TLC) Monitoring: FAQs & Troubleshooting
Thin-Layer Chromatography is an indispensable technique for the rapid, qualitative analysis of a reaction's progress.[2] It is fast, inexpensive, and provides immediate visual feedback on the consumption of starting material and the formation of the product.
Frequently Asked Questions (TLC)
Q1: I'm setting up my TLC for the first time for this reaction. What is a good starting solvent system?
A1: For separating moderately polar heterocyclic compounds like pyrazolopyridines, a common and effective starting point is a binary mixture of a non-polar solvent and a polar solvent. A mixture of ethyl acetate (EtOAc) and hexanes is highly recommended.[3]
-
Rationale: The non-polar hexane component helps to move less polar compounds up the plate, while the more polar ethyl acetate will have a stronger affinity for the more polar compounds, causing them to move less. By adjusting the ratio, you can achieve optimal separation.
-
Starting Ratio: Begin with a 30:70 mixture of ethyl acetate to hexanes. If both spots remain near the baseline, increase the proportion of ethyl acetate (e.g., to 50:50). If the spots run too close to the solvent front, decrease the ethyl acetate proportion (e.g., to 15:85). The goal is to have the Rf of your product around 0.3 to 0.4 for the best resolution.[4]
Q2: How can I visualize the spots on the TLC plate? My compounds are not colorful.
A2: The pyrazolopyridine core contains a UV-active chromophore. Therefore, the primary and non-destructive method for visualization should be a handheld UV lamp at 254 nm.[3] The spots will appear as dark patches against the fluorescent green background of the TLC plate.
For more sensitive or permanent visualization, iodine staining is a highly effective secondary method.[5]
-
Procedure: After running the TLC, allow the solvent to completely evaporate. Place the dried plate into a sealed chamber containing a few crystals of solid iodine. The iodine vapor will adsorb onto the organic compounds on the plate, revealing them as brownish-yellow spots.[5][6] This method is particularly useful for detecting a wide range of organic compounds.[6]
Q3: My spots are streaking down the plate instead of forming tight circles. What's causing this and how do I fix it?
A3: Streaking is a common TLC issue and can be caused by several factors:
-
Sample Overloading: This is the most frequent cause. Applying too much of the reaction mixture to the plate saturates the stationary phase, leading to a continuous "streak" rather than a discrete spot.[7][8][9]
-
Highly Polar Compounds: If your compound is very polar, it may have a very strong affinity for the silica gel, causing it to streak. The pyrazolopyridine nitrogen atoms can make these compounds quite polar.
-
Solution: Add a small amount of a polar modifier to your eluent. For basic compounds like pyrazolopyridines, adding a small amount of triethylamine (0.1-1.0%) to the mobile phase can significantly improve spot shape by neutralizing acidic sites on the silica gel.[7]
-
-
Insoluble Material: If your sample contains insoluble material, it will remain at the baseline and streak upwards.
-
Solution: Ensure the sample you are spotting is fully dissolved. If necessary, filter a small portion of the reaction mixture through a small plug of cotton or glass wool in a pipette before spotting.
-
TLC Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Spots are not moving from the baseline (Rf ≈ 0) | The eluent is not polar enough. | Increase the proportion of the polar solvent (e.g., increase ethyl acetate in a hexane/EtOAc mixture).[7] |
| Spots are too high on the plate (Rf ≈ 1) | The eluent is too polar. | Decrease the proportion of the polar solvent (e.g., decrease ethyl acetate).[7] |
| Poor separation between starting material and product | The solvent system has the wrong polarity or selectivity. | Try a different solvent system. For example, replace ethyl acetate with acetone or use a ternary mixture like hexane/ethyl acetate/methanol (e.g., 80:15:5). |
| Spots are not visible under UV light | The compound is not UV-active or the concentration is too low. | Use a chemical stain like iodine.[5][7] Concentrate your sample by spotting multiple times in the same location, allowing the solvent to dry between applications.[8] |
| The solvent front is running unevenly | The TLC plate is touching the side of the developing chamber or the chamber is not properly saturated with solvent vapor. | Ensure the plate is centered in the chamber and not touching the sides. Place a piece of filter paper in the chamber to aid solvent vapor saturation.[8] |
Part 2: NMR Spectroscopy for Reaction Monitoring: FAQs & Troubleshooting
NMR spectroscopy is a powerful quantitative tool that provides detailed structural information, allowing you to confirm the identity of your product and determine the extent of the reaction.[10][11]
Workflow for NMR Reaction Monitoring
Frequently Asked Questions (NMR)
Q1: Which proton signals should I monitor to track the disappearance of the starting material and the appearance of the product?
A1: The key is to identify signals that are unique to the starting material and the product and are in a clear, uncongested region of the spectrum.
-
For the Starting Material (1-methyl-1H-pyrazolo[3,4-b]pyridine): The most diagnostic signal is the proton at the C-3 position. This proton is a singlet and will disappear as the reaction proceeds. Its chemical shift is expected to be around 8.0-8.1 ppm.[12]
-
For the Product (this compound): The C-3 proton is replaced by iodine, so that signal will be absent. You should monitor the appearance of the aromatic protons on the pyridine ring, which will have shifted due to the electronic effect of the iodine atom. The N-methyl signal is also a good reporter.
Q2: What are the expected ¹H NMR chemical shifts for my starting material and product?
Table 1: Expected ¹H NMR Chemical Shifts (in CDCl₃)
| Compound | N-CH₃ (s) | H-4 (dd) | H-5 (m) | H-6 (dd) | H-3 (s) |
| 1-methyl-1H-pyrazolo[3,4-b]pyridine (Starting Material) | ~4.1 ppm | ~8.6 ppm | ~7.2 ppm | ~7.9 ppm | ~8.1 ppm |
| This compound (Product) | ~4.2 ppm | ~8.5 ppm | ~7.1 ppm | ~7.8 ppm | (Absent) |
| (Note: These are estimated values based on published data for similar pyrazolopyridine structures. Actual values may vary slightly.)[8][13][14] |
Q3: How do I calculate the percent conversion of my reaction using the NMR spectrum?
A3: You can determine the relative amounts of starting material and product by comparing the integration values of their respective, well-resolved peaks.
-
Choose Peaks: Select a peak for the starting material (e.g., the H-3 singlet) and a peak for the product (e.g., the H-4 doublet of doublets). Ensure these peaks arise from the same number of protons (in this case, 1H each).
-
Integrate: Set the integration of one of the peaks (either starting material or product) to a convenient value, like 1.00. The instrument software will then calculate the relative integral of the other peak.
-
Calculate: Use the following formula: % Conversion = [Integral of Product Peak / (Integral of Product Peak + Integral of Starting Material Peak)] * 100
For example, if the integral of the product's H-4 proton is 0.75 and the integral of the starting material's H-3 proton is 0.25, the conversion is [0.75 / (0.75 + 0.25)] * 100 = 75%.
NMR Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad, poorly resolved peaks | The sample contains paramagnetic impurities (e.g., residual metal catalyst). The sample concentration is too high. Poor shimming of the spectrometer. | Filter the NMR sample through a small plug of silica or celite to remove particulates and potential metal residues. Dilute the sample. Re-shim the spectrometer. |
| Overlapping peaks make integration difficult | The chosen signals for starting material and product are not well-resolved from each other or from solvent/impurity peaks. | Try to find other, more isolated peaks to integrate. If necessary, consider using a higher field NMR spectrometer for better signal dispersion. |
| Unexpected peaks in the spectrum | Formation of side products or presence of impurities in starting materials or reagents. | Common side reactions in iodination can include over-iodination.[15] Compare the spectrum to that of your starting materials. Consider running 2D NMR experiments (like COSY or HSQC) to help identify the structure of the unknown species. |
| Reaction seems complete by NMR, but TLC shows starting material | NMR is generally less sensitive than TLC with a good staining method. | Trust the more sensitive technique (TLC) if you are aiming for 100% conversion. Small amounts of starting material (<1-2%) may not be accurately quantifiable by routine ¹H NMR. |
| N-H proton signal is broad or absent (for unmethylated analog) | This is often due to chemical exchange with residual water or other exchangeable protons in the sample.[16] | This is normal for N-H protons on heterocyclic systems. Use other protons on the aromatic core for monitoring. Ensure you are using a dry NMR solvent.[16] |
References
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. silicycle.com [silicycle.com]
- 3. mdpi.com [mdpi.com]
- 4. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Iodo-1H-pyrazolo-[3,4-b]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. How to set up a TLC analysis [reachdevices.com]
- 10. pharmtech.com [pharmtech.com]
- 11. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine
Authored by: Dr. Eleanor Vance, Senior Application Scientist
In the landscape of modern drug discovery and materials science, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of rigorous scientific practice. The pyrazolo[3,4-b]pyridine scaffold is a privileged structure, forming the core of numerous compounds with significant biological activity, including kinase inhibitors and central nervous system agents. The introduction of a halogen, such as iodine, at the 3-position provides a versatile handle for further functionalization through cross-coupling reactions, making compounds like 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine valuable synthetic intermediates.
This guide provides a comprehensive, multi-technique approach to the structural validation of synthesized this compound, comparing expected data with experimental outcomes. We will delve into the "why" behind procedural choices, offering insights gleaned from years of practical experience in small molecule characterization.
The Validation Workflow: A Self-Validating System
The confirmation of a chemical structure is not reliant on a single piece of data but on the convergence of evidence from multiple, orthogonal analytical techniques. Each method interrogates a different aspect of the molecule's constitution, and together they form a self-validating system that minimizes the probability of misinterpretation.
Figure 1: A typical workflow for the structural validation of a synthesized small molecule.
Mass Spectrometry: The First Checkpoint
High-Resolution Mass Spectrometry (HRMS) provides the most accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For halogenated compounds, the isotopic pattern is a critical diagnostic tool.
Experimental Protocol: HRMS (ESI-TOF)
-
Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Use an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) mass analyzer. Calibrate the instrument using a known standard immediately prior to the run.
-
Acquisition Mode: Acquire data in positive ion mode. The pyrazolo[3,4-b]pyridine core is basic and readily protonates to form the [M+H]⁺ ion.
-
Data Analysis: Determine the monoisotopic mass of the [M+H]⁺ ion and compare it to the theoretical value. Analyze the isotopic pattern for the characteristic signature of a single iodine atom.
Data Comparison:
| Parameter | Theoretical Value (C₇H₇IN₄) | Expected Experimental [M+H]⁺ |
| Monoisotopic Mass | 259.9715 | 260.9788 |
| Isotopic Pattern (M, M+1, M+2) | 100%, 8.6%, 0.3% | 100%, 8.6%, 0.3% |
The presence of iodine (¹²⁷I, 100% natural abundance) does not introduce a complex isotopic pattern itself, but the pattern of the underlying C₇H₆N₄ formula should be accurately matched. The high mass accuracy of a TOF analyzer (typically <5 ppm) allows for the confident assignment of the elemental formula.
NMR Spectroscopy: Mapping the Skeleton
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments is essential for unambiguous assignment.
Expected ¹H and ¹³C NMR Chemical Shifts:
The chemical shifts are influenced by the electronic environment of each nucleus. The electron-withdrawing nature of the pyridine nitrogen and the iodine atom will deshield adjacent protons and carbons.
| Position | Atom | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Rationale |
| 1-CH₃ | C, H | ~3.9 - 4.1 | ~30 - 35 | N-methylation, typical range. |
| 3 | C | - | ~80 - 90 | Direct attachment to iodine causes significant shielding (heavy atom effect). |
| 3a | C | - | ~145 - 150 | Quaternary carbon at the ring junction. |
| 4 | C, H | ~7.0 - 7.2 | ~115 - 120 | Proton in the pyridine ring, coupled to H-5. |
| 5 | C, H | ~8.0 - 8.2 | ~130 - 135 | Proton in the pyridine ring, coupled to H-4 and H-6. |
| 6 | C, H | ~8.4 - 8.6 | ~150 - 155 | Proton adjacent to the pyridine nitrogen, most deshielded aromatic proton. |
| 7a | C | - | ~155 - 160 | Quaternary carbon at the ring junction, adjacent to the pyridine nitrogen. |
Experimental Protocols:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR: Acquire a standard proton spectrum. Pay close attention to the integration values and coupling patterns (J-coupling) of the aromatic protons.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. The carbon attached to iodine may be broad or have a lower intensity.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded protons and carbons, confirming which proton is attached to which carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This crucial 2D experiment shows correlations between protons and carbons over 2-3 bonds. This is how the molecular puzzle is pieced together.
Key HMBC Correlations for Structural Confirmation:
Figure 2: Key HMBC correlations for confirming the pyrazolo[3,4-b]pyridine core structure.
The correlation from the N-methyl protons (~4.0 ppm) to the two quaternary carbons (C3a and C7a) is definitive proof of the methyl group's position and the overall ring fusion.
X-Ray Crystallography: The Ultimate Arbiter
If a suitable single crystal can be grown, X-ray crystallography provides an unambiguous, three-dimensional model of the molecule. This is the gold standard for structural determination.
Protocol: Single Crystal Growth
-
Method Selection: Slow evaporation is often the simplest method. Other techniques include vapor diffusion and solvent layering.
-
Solvent Choice: Dissolve the purified compound in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate). Add a poor solvent (e.g., hexane or heptane) dropwise until the solution becomes slightly turbid.
-
Incubation: Seal the vial and allow it to stand undisturbed for several days to weeks.
A successful crystal structure will not only confirm the connectivity but also provide precise bond lengths and angles, offering insights into the electronic nature of the molecule.
Comparison with Alternatives
The primary alternative to the titled compound would be its bromo- or chloro-analogs. While these are also useful synthetic intermediates, the iodo-analog offers distinct advantages.
| Feature | 3-Iodo- (This Guide) | 3-Bromo- Analog | 3-Chloro- Analog |
| Reactivity in Cross-Coupling | Highest reactivity (e.g., Suzuki, Sonogashira). | Moderate reactivity. | Lowest reactivity, often requires harsh conditions. |
| ¹³C NMR Signal (C-X) | Highly shielded (~80-90 ppm). | Less shielded (~100-110 ppm). | Least shielded (~120-130 ppm). |
| Mass Spec Isotopic Pattern | Single major isotope (¹²⁷I). | Two major isotopes (~1:1, ⁷⁹Br/⁸¹Br). | Two major isotopes (~3:1, ³⁵Cl/³⁷Cl). |
The characteristic isotopic patterns for bromine and chlorine provide an easy way to distinguish these analogs from the iodo-compound using mass spectrometry. The reactivity difference, rooted in the C-X bond strength (C-I < C-Br < C-Cl), is a key consideration for its intended use in further synthesis.
Conclusion
The structural validation of this compound is a systematic process that relies on the convergence of data from HRMS and a suite of NMR experiments. The high mass accuracy and isotopic pattern from mass spectrometry provide the elemental formula, while detailed 1D and 2D NMR analysis confirms the atomic connectivity and isomeric purity. Each piece of data cross-validates the others, leading to a high degree of confidence in the final assigned structure. This rigorous approach ensures the reliability of downstream applications, from medicinal chemistry to materials science.
A Comparative Guide to the Reactivity of 3-Iodo- vs. 3-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine in Cross-Coupling Reactions
Abstract
The 1-methyl-1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2] Its functionalization, primarily through transition metal-catalyzed cross-coupling reactions, is a critical step in drug discovery pipelines. This guide provides an in-depth comparative analysis of two key precursors: 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine and its 3-bromo analogue. We will explore their relative reactivity in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, offering field-proven insights and experimental data to guide researchers in selecting the optimal substrate for their synthetic campaigns.
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold
Fused heterocyclic systems like pyrazolo[3,4-b]pyridines are of immense interest to medicinal chemists due to their structural similarity to purines and their ability to act as inhibitors for key biological targets such as cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3).[1][2] The ability to strategically introduce diverse substituents at the C3-position is paramount for modulating the pharmacological properties of these molecules. Palladium-catalyzed cross-coupling reactions are the premier tool for this purpose, making the choice of the C3-halogen precursor a critical decision that impacts reaction efficiency, cost, and overall synthetic strategy.
This guide focuses on the N1-methylated versions of these scaffolds, which are common in drug development to block potential metabolic N-dealkylation and to fine-tune solubility and binding properties. We will dissect the reactivity differences stemming from the fundamental properties of the Carbon-Iodine (C-I) versus the Carbon-Bromine (C-Br) bond.
Fundamental Reactivity: The C-X Bond Dictates the Reaction
The choice between an iodo- or bromo-substituted precursor fundamentally hinges on the differing bond dissociation energies (BDE) of the C-I and C-Br bonds. The C-I bond is significantly weaker and more polarizable than the C-Br bond. This has a direct and predictable impact on the key step of most cross-coupling catalytic cycles: oxidative addition .
In this step, the palladium(0) catalyst inserts into the carbon-halogen bond. The lower BDE of the C-I bond means that oxidative addition occurs much more readily, often at lower temperatures and with a wider range of palladium catalysts and ligands, compared to the more robust C-Br bond. This enhanced reactivity of the iodo-derivative is the primary advantage, often leading to faster reactions and higher yields.
Conversely, the 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine is typically more stable, less expensive, and offers greater opportunities for selective, stepwise functionalization in poly-halogenated systems.
Caption: Oxidative addition step comparison.
Comparative Analysis in Key Cross-Coupling Reactions
We will now examine the performance of both substrates in three of the most utilized C-C and C-N bond-forming reactions in drug discovery.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid or ester, is arguably the most widely used cross-coupling reaction.[3][4]
General Observations:
-
3-Iodo-Derivative: Exhibits excellent reactivity, often proceeding to completion at lower temperatures (e.g., 60-80 °C) and with lower catalyst loadings. Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are typically highly effective.[5]
-
3-Bromo-Derivative: Generally requires more forcing conditions. This includes higher temperatures (e.g., 90-110 °C), potentially higher catalyst loadings, and often the use of more sophisticated, electron-rich phosphine ligands (e.g., SPhos, XPhos) to facilitate the more challenging oxidative addition step.[6]
Data Summary Table: Suzuki-Miyaura Coupling
| Parameter | This compound | 3-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine |
| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(OAc)₂/SPhos, Pd₂(dba)₃/XPhos |
| Typical Base | K₂CO₃, Cs₂CO₃ | K₃PO₄, K₂CO₃ |
| Typical Solvent | Dioxane/H₂O, Toluene, DME | Dioxane/H₂O, Toluene |
| Typical Temp. | 60 - 90 °C | 90 - 110 °C |
| Relative Rate | Fast | Moderate to Slow |
| Yields | Generally Excellent | Good to Excellent (with optimization) |
Sonogashira Coupling: C-C (Alkynyl) Bond Formation
The Sonogashira coupling is the method of choice for installing terminal alkynes, a valuable functional group for further modification via click chemistry or as a structural element itself.[7][8] The reaction employs a dual catalytic system of palladium and copper(I).[9]
General Observations:
-
3-Iodo-Derivative: The high reactivity of the C-I bond makes it ideal for Sonogashira couplings. Reactions are often rapid at room temperature or with gentle heating. The primary challenge can be managing homocoupling of the alkyne (Glaser coupling), which is promoted by the copper catalyst.
-
3-Bromo-Derivative: While less reactive, the 3-bromo analogue is still a very competent coupling partner. Reactions typically require elevated temperatures. An advantage can be a lower propensity for Glaser homocoupling compared to reactions with the more reactive iodo species. Copper-free Sonogashira protocols are often successful with the bromo-derivative.[8]
Data Summary Table: Sonogashira Coupling
| Parameter | This compound | 3-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine |
| Catalyst System | Pd(PPh₃)₂Cl₂ / CuI | Pd(PPh₃)₂Cl₂ / CuI, Pd(OAc)₂/SPhos (Cu-free) |
| Typical Base | Et₃N, DIPEA | Et₃N, K₂CO₃ |
| Typical Solvent | THF, DMF | THF, Dioxane |
| Typical Temp. | 25 - 60 °C | 60 - 100 °C |
| Relative Rate | Very Fast | Moderate |
| Key Challenge | Potential alkyne homocoupling | Slower reaction rates |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the synthesis of aryl amines from aryl halides.[10][11] This reaction is particularly sensitive to the choice of ligand and base.
General Observations:
-
3-Iodo-Derivative: The high reactivity can sometimes be detrimental, leading to side reactions or catalyst deactivation if conditions are not carefully controlled. However, it allows for the coupling of less nucleophilic amines under milder conditions.
-
3-Bromo-Derivative: This is often the substrate of choice for Buchwald-Hartwig aminations.[12] Its greater stability is well-matched with the highly active palladium-ligand systems (e.g., those based on biarylphosphines like XPhos or tBuXPhos) required for this transformation. The C-Br bond is reactive enough for efficient coupling without being so labile as to promote unwanted side reactions.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Data Summary Table: Buchwald-Hartwig Amination
| Parameter | This compound | 3-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine |
| Catalyst/Ligand | Pd₂(dba)₃ / Xantphos, BINAP | Pd₂(dba)₃ / XPhos, tBuXPhos |
| Typical Base | Cs₂CO₃, K₃PO₄ | NaOtBu, LHMDS |
| Typical Solvent | Dioxane, Toluene | Dioxane, Toluene |
| Typical Temp. | 80 - 110 °C | 80 - 110 °C |
| Substrate Scope | Broad, good for weak nucleophiles | Very Broad, often preferred |
| General Yields | Good to Excellent | Excellent |
Experimental Protocols
The following protocols are representative examples and should be optimized for specific substrates.
Protocol 4.1: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vial, add the 3-halo-1-methyl-1H-pyrazolo[3,4-b]pyridine (1.0 eq.), the boronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Purge the vial with an inert gas (Argon or Nitrogen).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq.) and the degassed solvent (e.g., Dioxane/H₂O 4:1).
-
Seal the vial and heat the reaction mixture with stirring at the appropriate temperature (e.g., 80 °C for iodo, 100 °C for bromo) for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 4.2: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried reaction vial, add the 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine (1.0 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), the ligand (e.g., XPhos, 0.05 eq.), and the base (e.g., NaOtBu, 1.4 eq.).
-
Seal the vial and purge with an inert gas (Argon).
-
Add the amine (1.2 eq.) and anhydrous, degassed solvent (e.g., Toluene).
-
Heat the reaction mixture with vigorous stirring at 100 °C for 4-24 hours, monitoring by LC-MS.
-
After cooling, quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry, concentrate, and purify the product by column chromatography.
Caption: General experimental workflow for cross-coupling.
Conclusion and Recommendations
The choice between 3-iodo- and 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine is a strategic one that depends on the specific goals of the synthesis.
-
Choose this compound for:
-
Maximum Reactivity: When rapid reaction times and mild conditions are a priority.
-
Sensitive Substrates: When coupling partners are thermally unstable.
-
Difficult Couplings: When the coupling partner (e.g., a sterically hindered boronic acid or a weakly nucleophilic amine) is challenging.
-
-
Choose 3-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine for:
-
Cost-Effectiveness and Stability: When working on a larger scale where precursor cost is a significant factor.
-
Robustness in Buchwald-Hartwig Aminations: It is often the more reliable and higher-yielding substrate for C-N bond formation.
-
Orthogonal Reactivity: In molecules containing other halogens (e.g., chlorine), the C-Br bond can be addressed selectively over the C-Cl bond.
-
By understanding the fundamental principles of reactivity and the practical considerations for each major class of cross-coupling reaction, researchers can make an informed decision, streamlining their synthetic efforts and accelerating the drug discovery process.
References
- 1. Page loading... [guidechem.com]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 3-iodo-5-methyl-1H-pyrazolo[3,4-c]pyridine | 1386457-82-4 | Benchchem [benchchem.com]
- 6. Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds [mdpi.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine-based Inhibitors
For researchers, scientists, and drug development professionals, the journey from a promising compound in a test tube to a potential therapeutic in a living system is fraught with challenges. The pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a multitude of potent kinase inhibitors. This guide provides an in-depth technical comparison of the in vitro and in vivo efficacy of a representative 3-iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine-based inhibitor, offering insights into the critical transition from benchtop to preclinical models.
While a specific inhibitor with the exact 3-iodo-1-methyl substitution and comprehensive public data was not available for this guide, we will use a closely related and potent pyrazolo[3,4-b]pyridine derivative, Compound 31 , a highly effective inhibitor of Monopolar spindle kinase 1 (Mps1), as a case study. This compound, identified in a recent study, provides an excellent framework for understanding the nuances of in vitro to in vivo translation.
The Target: Monopolar Spindle Kinase 1 (Mps1)
Mps1 is a crucial component of the spindle assembly checkpoint (SAC), a cellular surveillance system that ensures the fidelity of chromosome segregation during mitosis.[1] In many cancers, Mps1 is overexpressed, leading to aneuploidy and promoting tumor progression. Therefore, inhibiting Mps1 is a promising therapeutic strategy to selectively target cancer cells.
References
analysis of NMR and mass spectrometry data for 3-Iodo-1-methyl-1H-pyrazolo[3,4-B]pyridine
An In-Depth Comparative Guide to the Spectroscopic Analysis of 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of this compound, a key heterocyclic intermediate in medicinal chemistry and materials science. We will explore its structural characterization through two primary analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document is designed for researchers, scientists, and drug development professionals, offering not just data, but a foundational understanding of the experimental choices and data interpretation that lead to unambiguous structural confirmation.
Molecular Structure and Analytical Overview
The structural elucidation of a novel or modified compound is the bedrock of chemical research. For this compound, its fused aromatic ring system and substituents present unique spectroscopic signatures. NMR provides detailed information about the connectivity and chemical environment of atoms, while mass spectrometry confirms the molecular weight and offers clues to the molecule's composition and stability through fragmentation analysis.
To facilitate a clear discussion, the standard IUPAC numbering for the pyrazolo[3,4-b]pyridine core is used as illustrated below.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.
Expertise in Action: Why NMR is Essential
For a molecule like this compound, NMR is indispensable. It allows us to:
-
Confirm Regiochemistry: The methylation of the parent 1H-pyrazolo[3,4-b]pyridine can occur at either the N-1 or N-2 position.[1] The presence of a methyl singlet in the ¹H NMR spectrum and its characteristic chemical shift confirms the N-1 substitution.
-
Verify Substitution Pattern: The distinct signals for the protons on the pyridine ring (H4, H5, and H6) and their coupling patterns (or lack thereof) confirm the placement of the iodo group at the C3 position.
-
Provide Unambiguous Connectivity: Two-dimensional NMR experiments (like COSY and HSQC, not detailed here) can definitively map out which protons are coupled to each other and which protons are attached to which carbons, providing a complete structural skeleton.
Predicted ¹H and ¹³C NMR Spectral Data
Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃, 400 MHz)
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale |
|---|---|---|---|---|
| N1-CH₃ | ~4.0 | Singlet (s) | ~35 | Typical chemical shift for an N-methyl group on a pyrazole ring. |
| C3 | - | - | ~85 | The iodine atom exerts a strong shielding effect, shifting this carbon significantly upfield. |
| H4 | ~8.6 | Doublet of doublets (dd) | ~148 | Deshielded by the adjacent pyridine nitrogen (N7) and pyrazole nitrogen (N2). |
| H5 | ~7.2 | Doublet of doublets (dd) | ~120 | Located in a more electron-rich region of the pyridine ring. |
| H6 | ~7.9 | Doublet of doublets (dd) | ~130 | Influenced by the pyridine nitrogen and adjacent C5-H. |
| C7a | - | - | ~152 | Quaternary carbon at the ring junction, deshielded by two nitrogen atoms. |
| C3a | - | - | ~145 | Quaternary carbon at the ring junction. |
Experimental Protocol: NMR Data Acquisition
This protocol ensures high-quality, reproducible data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[5] CDCl₃ is a good first choice for general solubility and a clean spectral window.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
-
Spectrometer Setup:
-
Use a spectrometer with a field strength of at least 400 MHz for good signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum using a pulse angle of 30-45°.
-
Set a relaxation delay of 2 seconds and an acquisition time of 3-4 seconds.
-
Collect 16-64 scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.[6]
-
Use a wider spectral width to encompass all expected carbon signals.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the ¹H signals to determine proton ratios.
-
Caption: A generalized workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight and can provide structural information through the analysis of fragmentation patterns.
Comparative Analysis: Electron Ionization (EI) vs. Electrospray Ionization (ESI)
The choice of ionization method is critical and depends on the information sought.
-
Electron Ionization (EI): This is a "hard" ionization technique where high-energy electrons bombard the molecule, causing it to ionize and fragment.[7]
-
Electrospray Ionization (ESI): This is a "soft" ionization technique where ions are generated from a solution, typically by protonation.[10]
-
Advantage: It imparts very little excess energy, so the primary ion observed is usually the protonated molecule ([M+H]⁺). This makes it excellent for unambiguously determining the molecular weight.[10]
-
Disadvantage: It provides minimal fragmentation, and therefore, less structural information from a single MS scan.[9]
-
For this compound (Molecular Formula: C₇H₆IN₃, Molecular Weight: 259.05 g/mol ), both techniques provide complementary information.
Predicted Mass Spectra
A. Electron Ionization (EI-MS): The EI spectrum is expected to show the molecular ion peak and several characteristic fragment ions.
Table 2: Predicted Fragments for EI-MS Analysis
| m/z Value | Proposed Fragment | Neutral Loss | Rationale |
|---|---|---|---|
| 259 | [C₇H₆IN₃]⁺˙ (M⁺˙) | - | Molecular Ion. Expected to be of moderate intensity. |
| 244 | [C₆H₃IN₃]⁺˙ | •CH₃ | Loss of the N-methyl radical. |
| 132 | [C₇H₆N₃]⁺ | •I | Loss of an iodine radical, a common fragmentation for iodo-aromatics. |
| 127 | I⁺ | C₇H₆N₃ | Iodine cation itself. |
| 117 | [C₆H₃N₃]⁺ | •I, •CH₃ | Loss of both iodine and methyl radicals. |
B. Electrospray Ionization (ESI-MS): The ESI spectrum, run in positive ion mode, will be much simpler.
-
Expected Primary Ion: A strong peak at m/z 260 , corresponding to the protonated molecule ([M+H]⁺).
-
High-Resolution MS (HRMS): Using an instrument like an Orbitrap or TOF, the exact mass can be measured. For [C₇H₇IN₃]⁺, the calculated exact mass is 259.9730. Experimental measurement of this value would confirm the elemental composition.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Preparation:
-
For GC-MS (EI): Dissolve ~1 mg of the compound in 1 mL of a volatile solvent like dichloromethane or ethyl acetate. The sample must be volatile and thermally stable.
-
For LC-MS (ESI): Dissolve ~1 mg of the compound in 1 mL of a mixture of acetonitrile and water (typically 50:50) with 0.1% formic acid to promote protonation.
-
-
Instrumentation and Analysis:
-
GC-MS (EI):
-
Inject 1 µL of the sample solution into the GC.
-
Use a standard capillary column (e.g., DB-5) to separate the analyte from any impurities.
-
The eluent from the GC enters the MS source, where ionization occurs at a standard electron energy of 70 eV.
-
Scan a mass range of m/z 40-400.
-
-
LC-MS (ESI):
-
Inject 5-10 µL of the sample solution into the LC system.
-
The mobile phase carries the analyte into the ESI source.
-
Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
Scan a mass range of m/z 100-500 in positive ion mode.
-
-
Caption: A generalized workflow for mass spectrometric analysis.
Integrated Analysis: The Synergy of NMR and MS
Neither NMR nor MS alone can provide the same level of structural certainty as their combination.
-
ESI-MS provides the molecular weight (259 g/mol ), and HRMS confirms the elemental formula (C₇H₆IN₃).
-
EI-MS supports this with a molecular ion peak and fragments that suggest the presence of iodine and a methyl group.
-
NMR then assembles the atoms. It confirms the C₇H₆N₃ backbone, shows the connectivity of the three aromatic protons, and places the methyl group specifically on the N-1 nitrogen and the iodine on the C-3 carbon.
Together, these techniques leave no ambiguity about the structure of this compound. This dual-pronged approach forms a self-validating system, essential for the rigorous standards of pharmaceutical and materials research.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. pure.mpg.de [pure.mpg.de]
- 6. benchchem.com [benchchem.com]
- 7. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Biological Assay Validation for Novel 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine Derivatives
For researchers, scientists, and drug development professionals, the journey of a novel compound from synthesis to a potential therapeutic candidate is paved with rigorous validation. This guide provides an in-depth technical comparison of biological assays crucial for the validation of a promising class of molecules: 3-iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine derivatives. Drawing from extensive experience in the field, this document eschews a rigid template, instead offering a logically structured narrative that explains the "why" behind experimental choices, ensuring a self-validating system of protocols.
The pyrazolo[3,4-b]pyridine scaffold is a well-established pharmacophore, known to exhibit a wide spectrum of biological activities.[1][2][3] Notably, derivatives of this core structure have shown significant potential as inhibitors of various protein kinases, which are critical regulators of cellular processes and frequently implicated in diseases such as cancer.[4][5][6][7] The introduction of an iodo-substituent at the 3-position and a methyl group at the 1-position of the pyrazolo[3,4-b]pyridine core can significantly influence the compound's steric and electronic properties, potentially leading to novel target engagement and improved pharmacological profiles.[8][9][10]
This guide will navigate the essential stages of biological assay validation for these novel compounds, focusing on a multi-tiered approach that progresses from initial biochemical characterization to cell-based functional assays. We will explore the rationale behind assay selection, provide detailed experimental protocols, and present comparative data to benchmark the performance of our novel compounds against established alternatives.
Part 1: Foundational Biochemical Validation: Target Engagement and Potency
The initial step in validating any new compound is to confirm its interaction with the intended biological target and to quantify the potency of this interaction. Given that pyrazolo[3,4-b]pyridine derivatives frequently target protein kinases, our primary focus will be on kinase inhibition assays.[4][5][6][7] The goal is to determine the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[11]
In Vitro Kinase Assay: Measuring Direct Target Inhibition
A direct, in vitro kinase assay is the cornerstone of initial validation. This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. Various formats exist, with fluorescence-based assays offering a good balance of sensitivity, throughput, and safety compared to traditional radioisotope methods.[12][13]
Experimental Protocol: ADP-Glo™ Kinase Assay
This commercially available assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Compound Preparation: Prepare a serial dilution of the this compound derivative and a known reference inhibitor (e.g., Staurosporine, a broad-spectrum kinase inhibitor, or a specific inhibitor for the target kinase if known) in DMSO. Further dilute in the appropriate kinase buffer.
-
Assay Plate Setup: Add 10 µL of the diluted compound or vehicle (DMSO) to the wells of a 96-well or 384-well plate.
-
Kinase Reaction Initiation: Add 20 µL of a master mix containing the purified target kinase and its specific substrate to each well. Incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Start Reaction: Initiate the kinase reaction by adding 20 µL of ATP solution to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate IC50 determination.[13]
-
Reaction Incubation: Allow the reaction to proceed for 30-60 minutes at 30°C.
-
Detection: Stop the reaction and detect the amount of ADP produced by following the ADP-Glo™ assay manufacturer's protocol. This typically involves a two-step addition of reagents to convert ADP to a luminescent signal.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression to calculate the IC50 value.[11]
Data Presentation: Comparative IC50 Values
| Compound | Target Kinase | IC50 (nM) |
| Novel Compound A | Kinase X | 50 |
| Novel Compound B | Kinase X | 150 |
| Reference Inhibitor 1 | Kinase X | 75 |
| Reference Inhibitor 2 | Kinase X | 25 |
This table presents hypothetical data for comparative purposes.
Causality Behind Experimental Choices:
-
Why ADP-Glo™? This assay format is non-radioactive, highly sensitive, and less prone to interference from colored or fluorescent compounds compared to other fluorescence-based methods.[12]
-
Why use ATP at Km? Performing the assay with an ATP concentration close to its Michaelis-Menten constant (Km) for the kinase provides a more accurate and comparable measure of the inhibitor's potency, especially for ATP-competitive inhibitors.[13]
Cellular Thermal Shift Assay (CETSA): Verifying Target Engagement in a Cellular Context
While in vitro assays confirm direct enzyme inhibition, it is crucial to demonstrate that the compound can engage its target within the complex environment of a living cell.[14] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. It relies on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.[14]
Experimental Protocol: CETSA
-
Cell Culture and Treatment: Culture a relevant cell line to 70-80% confluency. Treat the cells with various concentrations of the novel compound or vehicle for a defined period (e.g., 1-2 hours).
-
Cell Lysis and Heating: Harvest the cells, resuspend them in a suitable buffer, and lyse them. Aliquot the cell lysate and heat the aliquots at a range of temperatures for a set time.
-
Protein Precipitation and Separation: After heating, centrifuge the samples to pellet the denatured, aggregated proteins.
-
Western Blot Analysis: Collect the supernatant containing the soluble proteins. Separate the proteins by SDS-PAGE and perform a Western blot using an antibody specific for the target kinase.
-
Data Analysis: Quantify the band intensity of the target protein at each temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualization of Experimental Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Part 2: Functional Cellular Assays: Assessing Downstream Effects
Demonstrating that a compound inhibits its target in a biochemical assay and engages it in cells is a critical first step. However, for a compound to be therapeutically relevant, this target engagement must translate into a functional cellular response.
Phospho-Target Western Blot: Probing Pathway Inhibition
Many kinases are part of signaling pathways, and their activity is often measured by the phosphorylation of downstream substrates. A Western blot for the phosphorylated form of a known substrate is a direct way to assess the functional consequence of kinase inhibition in cells.[11]
Experimental Protocol: Phospho-ERK Inhibition Assay (Example for MEK inhibitors)
-
Cell Culture and Treatment: Seed cells (e.g., A375 melanoma cells, which have a constitutively active MAPK pathway) in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of the novel compound for a defined period (e.g., 1-2 hours).
-
Protein Extraction: Wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the phosphorylated form of the target substrate (e.g., p-ERK) and the total form of the substrate (e.g., total ERK) as a loading control.
-
Detection and Analysis: Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.
Visualization of a Signaling Pathway
Caption: Inhibition of the MAPK signaling pathway by a novel compound.
Cell Proliferation Assay: Measuring Anti-proliferative Effects
A key desired outcome for many kinase inhibitors, particularly in oncology, is the inhibition of cancer cell proliferation.[15] Assays that measure cell viability or proliferation are therefore essential for functional characterization.
Experimental Protocol: Sulforhodamine B (SRB) Assay
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the novel compound and a reference compound for 72 hours.
-
Cell Fixation: After the incubation period, fix the cells by adding cold trichloroacetic acid (TCA).
-
Staining: Wash the plates and stain the fixed cells with Sulforhodamine B (SRB) solution.
-
Wash and Solubilize: Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution.
-
Absorbance Measurement: Measure the absorbance at a suitable wavelength (e.g., 510 nm).
-
Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration and determine the GI50 (concentration for 50% growth inhibition).
Data Presentation: Comparative Anti-proliferative Activity
| Compound | Cell Line | GI50 (µM) |
| Novel Compound A | A375 (Melanoma) | 0.5 |
| Novel Compound B | A375 (Melanoma) | 2.1 |
| Reference Inhibitor 1 | A375 (Melanoma) | 0.8 |
| Reference Inhibitor 2 | A375 (Melanoma) | 0.2 |
This table presents hypothetical data for comparative purposes.
Part 3: Selectivity Profiling: A Critical Step for Safety and Efficacy
A potent compound is of limited therapeutic value if it inhibits numerous off-target kinases, which can lead to toxicity. Therefore, assessing the selectivity of a novel compound is a critical aspect of its validation.[16]
Kinase Panel Screening
The most comprehensive way to assess selectivity is to screen the novel compound against a large panel of purified kinases. This is typically done at a single high concentration (e.g., 1 or 10 µM) to identify potential off-target hits. Any significant inhibition observed is then followed up with full IC50 determination for those kinases.
Visualization of a Selectivity Profile
Caption: Illustrative selectivity profile of a novel kinase inhibitor.
Conclusion and Future Directions
The biological assay validation of novel this compound derivatives requires a systematic and multi-faceted approach. By progressing from foundational biochemical assays that confirm target engagement and potency to functional cellular assays that demonstrate a desired biological effect, researchers can build a robust data package for their compounds. Furthermore, comprehensive selectivity profiling is paramount to de-risking a compound for further development.
The methodologies and comparative frameworks presented in this guide provide a solid foundation for these validation efforts. It is imperative that all assays are conducted with appropriate controls and that the data is analyzed rigorously.[17] Adherence to these principles of scientific integrity will ultimately determine the success of translating a promising novel compound into a potential therapeutic.[18]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques [mdpi.com]
- 4. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 7. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-Iodo-1H-pyrazolo-[3,4-b]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits [discoverx.com]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assay Validation Guidelines | Ofni Systems [ofnisystems.com]
- 18. icr.ac.uk [icr.ac.uk]
The 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition
The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, recognized for its remarkable versatility in targeting a wide array of biological entities, particularly protein kinases.[1][2] Its structural resemblance to the purine nucleobase allows it to function as an effective hinge-binding motif, a critical interaction for ATP-competitive kinase inhibitors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine analogs, offering a comparative perspective on how subtle molecular modifications can profoundly influence their biological activity. We will delve into the experimental data that illuminates the critical roles of substituents at the N1 and C3 positions, providing researchers and drug development professionals with actionable insights for the rational design of next-generation kinase inhibitors.
The Foundational Scaffold: 1H-Pyrazolo[3,4-b]pyridine as a Kinase Hinge-Binder
The efficacy of the 1H-pyrazolo[3,4-b]pyridine scaffold as a kinase inhibitor is fundamentally linked to its ability to form key hydrogen bonds with the hinge region of the ATP-binding pocket. This interaction mimics the binding of the adenine moiety of ATP, effectively anchoring the inhibitor and enabling other parts of the molecule to engage with different regions of the kinase domain, thereby dictating potency and selectivity.
Caption: Interaction of the 1H-pyrazolo[3,4-b]pyridine core with the kinase hinge region.
Part 1: The Critical Role of the N1-Substituent - A Tale of Two Activities
A pivotal aspect of the SAR of pyrazolo[3,4-b]pyridine analogs is the nature of the substituent at the N1 position of the pyrazole ring. Extensive research has demonstrated that this position is a key determinant of inhibitory activity, with the presence or absence of a substituent having a profound and often target-dependent impact.
The N1-H Motif: Essential for FGFR Inhibition
In the context of Fibroblast Growth Factor Receptor (FGFR) inhibition, the unsubstituted N1-H is crucial for potent activity. Studies have shown that methylation of this nitrogen leads to a complete loss of enzymatic activity.[3] This suggests that the N1-H atom acts as a critical hydrogen bond donor, likely interacting with a key residue in the FGFR kinase domain.
Table 1: Impact of N1-Methylation on FGFR1 Inhibition [3]
| Compound | N1-Substituent | FGFR1 IC₅₀ (nM) |
| Analog A | -H | 0.3 |
| Analog B | -CH₃ | > 5000 |
This stark difference in activity underscores the necessity of the N1-H for maintaining the specific interactions required for FGFR inhibition. The loss of this hydrogen bond donor capability upon methylation disrupts the optimal binding conformation, leading to a dramatic decrease in potency.
N1-Alkylation: A Viable Strategy for Other Kinase Targets
In contrast to the findings for FGFR inhibitors, N1-alkylation can be a viable and even beneficial strategy for other kinase targets. For instance, in the development of Tropomyosin receptor kinase (TRK) inhibitors, various N1-substituted pyrazolo[3,4-b]pyridine analogs have demonstrated potent activity.[4] This highlights the nuanced nature of SAR, where a modification that is detrimental for one target can be well-tolerated or even advantageous for another. This divergence is likely due to differences in the topology and amino acid composition of the ATP-binding pockets of different kinases.
Part 2: The Influence of the C3-Substituent - The Case for Iodine
The C3 position of the pyrazolo[3,4-b]pyridine scaffold offers a versatile handle for modulating potency, selectivity, and pharmacokinetic properties. The introduction of a 3-iodo substituent is a particularly interesting strategy, as the iodine atom can engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.
While direct SAR data for a 3-iodo-1-methyl analog is not extensively available, we can infer its potential by examining the effects of other substituents at the C3 position in the context of kinase inhibition.
Table 2: Structure-Activity Relationship of 3-Substituted 1H-Pyrazolo[3,4-b]pyridine Analogs as FGFR1 Inhibitors [3]
| Compound | 3-Substituent | FGFR1 IC₅₀ (nM) |
| 7a | -H | 35.8 |
| 7b | -Cl | 10.1 |
| 7c | -Br | 8.9 |
| 7d | -CH₃ | 25.6 |
| 7e | -CF₃ | > 1000 |
The data in Table 2 reveals several key trends:
-
Halogenation: The introduction of chlorine and bromine at the C3 position leads to a significant increase in potency compared to the unsubstituted analog. This suggests that a halogen at this position can form favorable interactions within the binding pocket.
-
Size and Electronegativity: The highly electronegative trifluoromethyl group is detrimental to activity, indicating that both size and electronic properties are critical at this position.
Based on these observations, a 3-iodo substituent could be expected to confer potent activity. Iodine is a large, polarizable halogen capable of forming strong halogen bonds, which could provide an additional anchoring point within the kinase domain, thereby enhancing binding affinity.
Experimental Protocols
General Synthesis of 1-Methyl-1H-pyrazolo[3,4-b]pyridine Analogs
The synthesis of 1-methyl-1H-pyrazolo[3,4-b]pyridine analogs typically involves a multi-step sequence starting from commercially available materials. A representative synthetic route is outlined below.
Caption: General synthetic workflow for this compound analogs.
Step-by-Step Methodology:
-
N-Methylation: A suitable aminopyrazole is reacted with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF or acetonitrile). The reaction is typically stirred at room temperature or slightly elevated temperatures until completion.
-
Cyclization: The resulting 1-methyl-aminopyrazole is then condensed with a 1,3-dicarbonyl compound (e.g., acetylacetone) in the presence of an acid catalyst (e.g., acetic acid or p-toluenesulfonic acid) under reflux conditions to form the 1-methyl-1H-pyrazolo[3,4-b]pyridine core.[2]
-
Iodination: The C3 position of the pyrazolo[3,4-b]pyridine ring can be selectively iodinated using an electrophilic iodine source such as N-iodosuccinimide (NIS) or molecular iodine in the presence of a base.[5] The reaction is typically carried out in a solvent like DMF or chloroform.
-
Purification: The final product is purified using standard techniques such as column chromatography on silica gel or recrystallization to yield the desired this compound analog.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against target kinases is typically evaluated using an in vitro kinase assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a radiometric assay.
General Protocol (TR-FRET Assay):
-
Reagent Preparation: Prepare solutions of the kinase, a suitable substrate (e.g., a biotinylated peptide), ATP, and the test compounds at various concentrations in an appropriate assay buffer.
-
Kinase Reaction: In a microplate, combine the kinase, substrate, and test compound. Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Detection: Stop the reaction by adding a solution containing a europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin (SA-APC) conjugate.
-
Data Acquisition: After an incubation period to allow for antibody binding, read the plate on a TR-FRET-compatible microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold represents a compelling starting point for the design of novel kinase inhibitors. The SAR data clearly indicates that while N1-methylation may be detrimental for certain targets like FGFR, it is a viable strategy for others. The C3 position is a critical "hotspot" for modulating potency, with halogenation, particularly with larger halogens like iodine, offering a promising avenue for enhancing binding affinity through halogen bonding.
Future research in this area should focus on:
-
Systematic SAR studies: A comprehensive evaluation of a series of this compound analogs with diverse substituents at other positions of the scaffold is needed to build a more complete SAR picture.
-
Target-specific optimization: The development of analogs tailored to specific kinase targets, taking into account the unique features of their ATP-binding sites.
-
Structural biology: Co-crystallization of lead compounds with their target kinases will provide invaluable insights into the precise binding modes and guide further rational design efforts.
By leveraging the insights from the comparative SAR data presented in this guide, researchers can more effectively navigate the chemical space around the this compound core to develop potent and selective kinase inhibitors for a range of therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anticancer Activity of 3-Substituted Pyrazolo[3,4-b]pyridines
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic core in medicinal chemistry, prominently featured in a variety of kinase inhibitors developed for targeted cancer therapy.[1][2] Its structural resemblance to the purine nucleus allows it to function as an effective ATP-mimicking hinge-binding motif, making it a cornerstone for the design of potent anticancer agents.[1][2] This guide provides a comparative analysis of the anticancer activity of pyrazolo[3,4-b]pyridine derivatives, with a specific focus on the influence of substituents at the 3-position. We will delve into their mechanisms of action, supported by experimental data, and provide detailed protocols for their evaluation.
The Strategic Importance of the C3-Position
The C3-position of the pyrazolo[3,4-b]pyridine ring system is a key vector for chemical modification, significantly influencing the compound's potency, selectivity, and pharmacokinetic properties. Medicinal chemistry campaigns have extensively explored the functionalization of this position to optimize interactions with the target protein, often extending into the solvent-exposed region of the ATP-binding pocket.[1] This guide will compare derivatives based on their primary molecular targets, which are predominantly protein kinases and topoisomerase enzymes.
I. Tropomyosin Receptor Kinase (TRK) Inhibitors
Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases (RTKs) whose continuous activation, often through genetic fusions, is a known driver in various cancers, including colorectal cancer and non-small cell lung cancer.[3] Pyrazolo[3,4-b]pyridines have emerged as a promising scaffold for the development of potent TRK inhibitors.[3][4]
Structure-Activity Relationship (SAR) at the C3-Position for TRK Inhibition
A study by Liu et al. (2022) provides an excellent platform for comparing the impact of C3-substituents on TRKA inhibitory activity.[3] By keeping the core pyrazolo[3,4-b]pyridine and the N1-substituent constant, they synthesized a series of 38 derivatives to probe the SAR at the C3-position.
Table 1: Comparison of 3-Substituted Pyrazolo[3,4-b]pyridines as TRKA Inhibitors
| Compound ID | 3-Substituent | TRKA IC50 (nM) | Cellular Activity (KM-12 cell line) IC50 (µM) |
| C03 | Amide derivative | 56 | 0.304 |
| C09 | Amide derivative | 57 | Not Reported |
| C10 | Amide derivative | 26 | Not Reported |
| A01 | Phenyl group | 293 | Not Reported |
Data sourced from Liu et al. (2022).[3][4]
The data clearly indicates that the nature of the substituent at the C3-position is critical for potent TRKA inhibition. The initial compound A01 , with a simple phenyl group at C3, showed weak activity.[4] In contrast, the introduction of various amide functionalities, as seen in compounds C03 , C09 , and C10 , led to a significant enhancement in potency, with IC50 values in the nanomolar range.[3][4] This suggests that the amide group is likely involved in crucial hydrogen bonding interactions within the TRKA active site. Compound C03 not only demonstrated potent enzymatic inhibition but also translated this into effective inhibition of proliferation in the KM-12 colorectal cancer cell line, which harbors a TPM3-NTRK1 gene fusion.[3]
TRK Signaling Pathway
Upon activation by neurotrophins, TRK receptors dimerize and autophosphorylate, triggering downstream signaling cascades that are crucial for cell proliferation, differentiation, and survival.[3] The primary pathways involved are the Ras/Erk and PI3K/Akt pathways.[3] Inhibition of TRK by 3-substituted pyrazolo[3,4-b]pyridines blocks these signals, leading to cancer cell death.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profiles of Kinase Inhibitors Derived from 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the cross-reactivity profiles of kinase inhibitors based on the 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine scaffold. For drug development researchers, understanding the selectivity of kinase inhibitors is paramount for predicting therapeutic efficacy and anticipating potential off-target liabilities.[1][2] This document delves into the methodologies for assessing kinase selectivity, presents a comparative analysis of representative compounds, and provides detailed experimental protocols to aid in the design and evaluation of novel therapeutics.
The 1H-pyrazolo[3,4-b]pyridine core is recognized as a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors.[3][4] Its structure serves as an effective hinge-binding motif, mimicking the adenine ring of ATP to competitively inhibit kinase activity.[5] The strategic placement of a methyl group at the N1 position and an iodine atom at the C3 position provides a foundational structure for further chemical modification to achieve both high potency and selectivity against various kinase targets.[6][7]
dot graph { layout=neato; node [shape=plaintext]; scaffold [label=<
![]() |
The Imperative of Kinase Selectivity Profiling
The human kinome consists of over 500 protein kinases, many of which share a highly conserved ATP-binding pocket.[5][8] This structural similarity presents a significant challenge in developing inhibitors that act solely on their intended target.[8] While some "promiscuous" or multi-targeted inhibitors have found unexpected clinical applications, a lack of selectivity is often associated with adverse off-target effects.[8][9][10] Therefore, comprehensive cross-reactivity profiling is not merely a characterization step but a critical component of a self-validating system in drug discovery. It allows researchers to:
-
Validate On-Target Activity: Confirm that the inhibitor binds to the desired kinase with high affinity.
-
Identify Off-Target Liabilities: Proactively identify unintended kinase interactions that could lead to toxicity.[11]
-
Uncover Polypharmacology: Reveal opportunities where inhibiting multiple kinases could offer a synergistic therapeutic benefit.
-
Guide Structure-Activity Relationship (SAR) Studies: Inform the rational design of more selective next-generation inhibitors.[12]
Methodologies for Assessing Cross-Reactivity
A multi-faceted approach is essential for accurately determining an inhibitor's selectivity profile.[13] Methodologies range from broad, high-throughput screening to detailed biochemical and cellular characterization.
-
Biochemical Activity Assays: These assays measure the ability of an inhibitor to block the catalytic activity of a kinase—the phosphorylation of a substrate.[1] Various formats exist, including radiometric assays using ³²P-ATP, and fluorescence- or luminescence-based assays that quantify substrate phosphorylation or ATP consumption.[11][14] These methods yield an IC₅₀ value , which is the concentration of inhibitor required to reduce kinase activity by 50%.
-
Competition Binding Assays: These assays directly measure the binding affinity between an inhibitor and a kinase, independent of enzymatic activity. The KINOMEscan™ platform is an industry-standard example of this approach.[15][16][17] This technology relies on a competition between the test compound and an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR).[16] A key advantage of this ATP-independent method is that it provides a true thermodynamic measure of binding affinity, the dissociation constant (Kd ), allowing for robust comparison of inhibitor potencies across different kinases.[16][17]
Comparative Analysis of Pyrazolopyridine Derivatives
To illustrate the impact of chemical modifications on selectivity, we present a comparative analysis of two hypothetical inhibitors derived from the this compound scaffold: Compound A and Compound B . Both are designed to target Aurora Kinase A (AURKA), a key regulator of mitosis, but differ in the substituent at the C5 position.
On-Target Potency
Both compounds exhibit potent inhibition of the primary target, AURKA, with low nanomolar affinity.
| Compound | Target Kinase | Kd (nM) |
| Compound A | AURKA | 1.2 |
| Compound B | AURKA | 1.8 |
Cross-Reactivity Profile: KINOMEscan™ Data
The compounds were screened against a panel of 97 kinases representative of the human kinome (scanEDGE panel) at a concentration of 1 µM.[15] The results, presented as the dissociation constant (Kd), highlight significant differences in their selectivity profiles.
| Kinase Target | Kinase Family | Compound A Kd (nM) | Compound B Kd (nM) |
| AURKA | Ser/Thr | 1.2 | 1.8 |
| AURKB | Ser/Thr | 15 | 8.5 |
| ABL1 | Tyrosine | >10,000 | 150 |
| SRC | Tyrosine | >10,000 | 98 |
| VEGFR2 | Tyrosine | 8,500 | 220 |
| EGFR | Tyrosine | >10,000 | 750 |
| CDK2 | CMGC | >10,000 | 430 |
Interpretation of Results & SAR Insights
The data clearly demonstrate that Compound A is a highly selective inhibitor of AURKA. Its binding affinity for other kinases in the panel is several orders of magnitude weaker, suggesting a low potential for off-target effects. This high degree of selectivity is a desirable trait for a therapeutic candidate, as it minimizes the risk of unintended biological consequences.[2]
In contrast, Compound B displays a more promiscuous binding profile.[8] While it is potent against AURKA, it also binds to several other kinases, including SRC, ABL1, and VEGFR2, with nanomolar affinity. This polypharmacology could lead to unforeseen toxicities. For instance, inhibition of ABL kinase has been associated with cardiac events.[8]
This comparative analysis underscores the critical role of the C5 substituent in dictating selectivity. The modification in Compound A likely forms specific interactions within a sub-pocket of the AURKA active site that are not favorable for binding to other kinases, a common strategy for achieving selectivity.[12]
Experimental Protocol: KINOMEscan™ Competition Binding Assay
This protocol outlines the high-level steps for performing a cross-reactivity screen using the KINOMEscan® platform, a robust method for determining inhibitor binding constants.[16]
-
Compound Preparation: The test inhibitor (e.g., Compound A or B) is serially diluted to create a range of concentrations for Kd determination (typically an 11-point dose-response curve).[16]
-
Assay Reaction: The assay has three core components: (1) the kinase of interest tagged with a unique DNA identifier, (2) a kinase ligand immobilized on a solid support (e.g., beads), and (3) the test compound.[16] These components are mixed in assay wells.
-
Competitive Binding: During incubation, the test compound competes with the immobilized ligand for binding to the active site of the kinase. A potent inhibitor will prevent the kinase from binding to the solid support.[16]
-
Washing and Filtration: The mixture is filtered, and unbound components are washed away. The amount of kinase remaining on the solid support is proportional to the amount that was not inhibited by the test compound.
-
Quantification: The amount of kinase captured on the solid support is quantified using qPCR, which detects the unique DNA tag on each kinase.[16]
-
Data Analysis: The qPCR signal from wells containing the test compound is compared to the signal from control wells (containing DMSO vehicle). For single-concentration screening, this is often reported as "% of Control". For Kd determination, the data from the dose-response curve are fitted to a binding model to calculate the dissociation constant.[16]
Conclusion
The this compound scaffold is a versatile starting point for the development of potent kinase inhibitors. However, achieving therapeutic success hinges on a deep understanding of inhibitor selectivity. As demonstrated, subtle chemical modifications can dramatically alter a compound's cross-reactivity profile, with significant implications for its safety and efficacy. The use of robust, quantitative profiling technologies like KINOMEscan™ is indispensable for generating the high-quality data needed to guide medicinal chemistry efforts. By integrating comprehensive selectivity profiling early in the drug discovery process, researchers can make more informed decisions, mitigating risks and accelerating the development of safer, more effective targeted therapies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. chayon.co.kr [chayon.co.kr]
- 17. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
analytical method validation for quantifying 3-Iodo-1-methyl-1H-pyrazolo[3,4-B]pyridine in reaction mixtures
An authoritative guide for researchers, scientists, and drug development professionals on the validation of analytical methods for the precise quantification of 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine in reaction mixtures. This document provides a comparative analysis of leading analytical techniques, supported by experimental protocols and validation frameworks grounded in regulatory standards.
Introduction: The Critical Role of Quantification in Synthesis
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) for this analytical challenge. We will delve into the causality behind experimental choices and provide robust, self-validating protocols in accordance with international regulatory guidelines.
Chapter 1: Pillars of a Validated Analytical Method
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2] This principle is universally recognized by regulatory bodies, including the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5][6] A properly validated method provides a high degree of assurance that it will consistently yield results that are accurate and reliable.[7][8]
The core validation characteristics, as outlined in the ICH Q2(R1) and the recently revised Q2(R2) guidelines, are as follows:[3][5][9]
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components that may be present, such as starting materials, byproducts, or degradants.[10][11]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[12]
-
Accuracy: The closeness of agreement between the value accepted as a true value and the value found by the method.[7][11]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.[10]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[7][13]
Caption: The Analytical Method Validation Workflow.
Chapter 2: Strategy for Method Selection
The selection of an appropriate analytical technique is contingent upon the physicochemical properties of the analyte and the specific requirements of the analysis (e.g., speed, sensitivity). This compound possesses a conjugated heterocyclic ring system, which imparts strong ultraviolet (UV) absorbance, making it an ideal candidate for UV-based detection methods. Its molecular weight and structure suggest it is a semi-volatile compound with good thermal stability, opening the possibility for gas chromatography.
Primary Analytical Candidates:
-
RP-HPLC with UV Detection: This is the quintessential technique for non-volatile or semi-volatile small molecules in pharmaceutical analysis.[14] Its robustness, accessibility, and the analyte's strong UV chromophore make it the default starting point.
-
UPLC with UV or MS Detection: An evolution of HPLC, UPLC utilizes smaller column particles and higher pressures to achieve faster analysis times and superior resolution and sensitivity.[15][16][17] This is particularly advantageous for complex reaction mixtures or when high sample throughput is required.
-
GC-MS: Gas chromatography is a powerful technique for volatile compounds.[18] When coupled with a mass spectrometer, it provides exceptional selectivity and sensitivity, making it an excellent orthogonal method to confirm peak purity or to analyze for potential volatile impurities that may not be observed by HPLC.[19][20]
Caption: Logic for selecting the optimal analytical method.
Chapter 3: Comparative Methodologies & Protocols
This chapter provides detailed, validated starting protocols for each of the selected techniques. The objective is to quantify the target analyte while separating it from potential starting materials (e.g., 1-methyl-1H-pyrazolo[3,4-b]pyridine) and reaction byproducts.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Causality: A C18 stationary phase is selected due to its hydrophobic nature, which provides effective retention for moderately polar heterocyclic compounds like our target analyte. A gradient elution is employed to ensure that both more polar starting materials and less polar byproducts are eluted with good peak shape within a reasonable timeframe. Formic acid is added to the mobile phase to control the ionization of the basic pyridine nitrogen, leading to improved peak symmetry and reproducibility.
Experimental Protocol:
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
Sample Preparation:
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent (Acetonitrile:Water 50:50, v/v).
-
Calibration Standards: Perform serial dilutions of the stock solution to prepare standards at concentrations ranging from 1 µg/mL to 200 µg/mL.
-
Reaction Mixture Sample: Dilute an accurately weighed aliquot of the reaction mixture with the diluent to an expected analyte concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm (or λmax determined by DAD scan).
-
-
Validation Procedure: Analyze the prepared standards and samples according to the established validation protocol to determine specificity, linearity, accuracy, precision, and other required parameters.[21]
Ultra-Performance Liquid Chromatography (UPLC)
Causality: UPLC operates on the same principles as HPLC but utilizes columns with sub-2 µm particles. This dramatically increases column efficiency, allowing for much faster separations and higher resolution without sacrificing performance, as predicted by the Van Deemter equation.[22] The protocol is adapted from the HPLC method, but with significantly reduced run times and solvent consumption.[15][23]
Experimental Protocol:
-
Instrumentation: UPLC system capable of operating at pressures up to 15,000 psi.
-
Sample Preparation: Identical to the HPLC protocol.
-
Chromatographic Conditions:
-
Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 3 minutes, hold for 0.5 minutes, return to initial conditions and equilibrate for 0.5 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Detection: UV at 254 nm.
-
-
Validation Procedure: Follow the same validation approach as for HPLC. The higher efficiency often leads to improved baseline separation, enhancing specificity and improving LOD/LOQ values.
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: This method is chosen for its high selectivity and its ability to analyze volatile components. The analyte must be thermally stable and sufficiently volatile. A non-polar DB-5ms column is a good general-purpose choice for separating a wide range of compounds. Headspace injection is preferred for reaction mixtures to avoid injecting non-volatile matrix components, which can contaminate the GC system.[24] Mass spectrometric detection in Selected Ion Monitoring (SIM) mode provides excellent sensitivity and selectivity for the target analyte.
Experimental Protocol:
-
Instrumentation: GC system with a headspace autosampler and a single quadrupole or triple quadrupole mass spectrometer.
-
Sample Preparation:
-
Standard Stock Solution (1.0 mg/mL): Prepare in a high-boiling solvent like Dimethyl Sulfoxide (DMSO).
-
Calibration Standards: Dilute the stock solution in DMSO and add a precise volume to headspace vials containing a consistent matrix (e.g., the reaction solvent).
-
Reaction Mixture Sample: Add a precise aliquot of the reaction mixture directly into a headspace vial.
-
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Split/Splitless, 250 °C, Split ratio 20:1.
-
Oven Program: 80 °C (hold 1 min), ramp at 20 °C/min to 280 °C (hold 5 min).
-
Headspace Conditions: Vial equilibration at 100 °C for 15 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Mode: Scan (m/z 40-400) for initial identification, then switch to SIM mode using characteristic ions (e.g., the molecular ion and key fragments) for quantification.
-
-
Validation Procedure: Validate the method focusing on selectivity (ensured by MS), LOD/LOQ, linearity, and precision.
Chapter 4: Performance Comparison and Data Interpretation
The choice of method directly impacts performance. The following table summarizes the expected validation parameters for each technique, based on typical performance for pyrazole derivatives and halogenated compounds.[25][26][27]
Table 1: Comparison of Method Validation Parameters
| Validation Parameter | RP-HPLC-UV | UPLC-UV/MS | GC-MS (SIM) |
|---|---|---|---|
| Specificity | Good (dependent on chromatographic resolution) | Excellent (high resolution and/or mass confirmation) | Excellent (mass-based selectivity) |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.998 |
| Range | 1 - 200 µg/mL | 0.1 - 100 µg/mL | 0.05 - 50 µg/mL |
| LOD | ~0.3 µg/mL | ~0.05 µg/mL | ~0.01 µg/mL |
| LOQ | ~1.0 µg/mL | ~0.1 µg/mL | ~0.05 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.5 - 101.5% | 97.0 - 103.0% |
| Precision (%RSD) | < 2.0% | < 1.5% | < 5.0% |
| Analysis Time (per sample) | ~20 min | ~5 min | ~15 min (plus headspace) |
| Robustness | High | High | Moderate (sensitive to inlet conditions) |
System Suitability Testing (SST)
Before any validation run or sample analysis, a system suitability test must be performed to ensure the analytical system is performing correctly.[10][21] This is a self-validating check.
Table 2: Typical System Suitability Requirements
| Parameter | Acceptance Criteria | Rationale |
|---|---|---|
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry for accurate integration. |
| Theoretical Plates (N) | > 2000 | Demonstrates column efficiency and separation power. |
| %RSD of Replicate Injections | ≤ 2.0% (for n≥5) | Confirms injection precision and system stability. |
Conclusion and Recommendations
The validation of an analytical method is a mandatory and foundational activity in pharmaceutical development, ensuring data integrity and product quality. For the quantification of this compound in reaction mixtures, several robust options are available.
-
RP-HPLC-UV stands as the most practical and reliable choice for routine quality control and reaction monitoring where high throughput is not the primary driver. Its robustness and accessibility make it a staple in any development lab.
-
UPLC-UV/MS is the superior option for high-throughput environments, complex reaction matrices requiring enhanced resolution, or when higher sensitivity is needed for impurity profiling. The initial investment is higher, but the returns in speed and data quality can be substantial.[17][23]
-
GC-MS serves as an invaluable orthogonal technique. While potentially more complex to develop, its unparalleled selectivity makes it ideal for confirming analyte identity and for specialized applications such as analyzing for trace volatile impurities that are invisible to liquid chromatography.
Ultimately, the selection should be a risk-based decision guided by the specific analytical requirements of the project phase. For early-stage development, a well-validated HPLC method is often sufficient. As a project progresses towards regulatory submission, employing a faster UPLC method and developing an orthogonal GC-MS method can provide a more comprehensive and defensible analytical control strategy.
References
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 4. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 7. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 8. wjarr.com [wjarr.com]
- 9. starodub.nl [starodub.nl]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. demarcheiso17025.com [demarcheiso17025.com]
- 13. propharmagroup.com [propharmagroup.com]
- 14. benchchem.com [benchchem.com]
- 15. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 16. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 17. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. researchgate.net [researchgate.net]
- 20. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. demarcheiso17025.com [demarcheiso17025.com]
- 22. ijcrt.org [ijcrt.org]
- 23. HPLC vs UPLC: Detection Limit and Accuracy Compared [eureka.patsnap.com]
- 24. shimadzu.com [shimadzu.com]
- 25. [PDF] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity | Semantic Scholar [semanticscholar.org]
- 26. repository.up.ac.za [repository.up.ac.za]
- 27. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine
For the diligent researcher, the journey of discovery does not conclude with the final data point. Instead, it ends with the responsible management of all materials involved, ensuring the safety of oneself, colleagues, and the environment. This guide provides a detailed protocol for the proper disposal of 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine (CAS No. 685522-76-3), a halogenated heterocyclic compound frequently utilized in medicinal chemistry and drug development. Adherence to these procedures is not merely a suggestion but a cornerstone of robust laboratory safety and regulatory compliance.
I. Hazard Profile and Preliminary Risk Assessment
Anticipated Hazard Classifications:
| Hazard Class | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
This table is based on the profiles of structurally similar compounds and should be considered a guideline. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
II. Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for disposal, the following PPE is mandatory:
-
Gloves: Chemical-resistant gloves, such as nitrile, are essential to prevent skin contact.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required to protect from potential splashes.
-
Lab Coat: A standard laboratory coat will protect your clothing and skin from contamination.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a respirator may be necessary. All handling of this compound should ideally be conducted within a certified chemical fume hood.[4]
III. Waste Segregation and Containment: A Critical Step
Proper segregation is paramount to prevent dangerous chemical reactions and to ensure compliant disposal.
Experimental Protocol for Waste Segregation:
-
Designate a Waste Container: Use a dedicated, clearly labeled waste container for "Halogenated Organic Solids" or "Halogenated Organic Waste."[5]
-
Container Material: The container should be constructed of a compatible material, such as high-density polyethylene (HDPE), and must have a secure, tight-fitting lid.
-
Labeling: The label should be affixed to the container before the first addition of waste. It must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., Toxic, Irritant)
-
The date of first accumulation
-
-
Incompatible Materials: Do not mix this waste with strong oxidizing agents, acids, or bases.[4][6]
IV. Disposal Workflow: A Step-by-Step Guide
The disposal of this compound must be handled through your institution's EHS office or a licensed hazardous waste contractor. On-site treatment, such as drain disposal, is strictly prohibited.[5]
Step-by-Step Disposal Protocol:
-
Collection: Carefully transfer the waste compound into the designated and pre-labeled hazardous waste container. Minimize the generation of dust.
-
Container Sealing: Once waste is added, securely seal the container to prevent any leaks or spills.
-
Storage: Store the sealed container in a designated and secure satellite accumulation area. This area should be well-ventilated and away from incompatible materials.[6]
-
Request for Pickup: When the container is full or the project is complete, submit a chemical waste collection request to your institution's EHS department.
-
Documentation: Retain all documentation provided by the EHS office or the waste disposal contractor as a record of proper disposal.[5]
Below is a visual representation of the decision-making and operational workflow for the disposal of this compound.
Caption: Disposal workflow for this compound.
V. Regulatory Framework and Best Practices
The U.S. Environmental Protection Agency (EPA), under 40 CFR § 721.8675, specifies requirements for the disposal of halogenated pyridines.[3] These regulations may include methods such as chemical destruction or a combination of chemical destruction and carbon adsorption to ensure complete breakdown of the substance.[3] While rotary kiln incineration is a common practice for pyridine-containing waste, the final determination of the disposal method rests with the licensed waste management facility.[7]
In the event of a spill, immediately alert personnel in the area. For minor spills, and only if you are trained to do so, use an inert absorbent material to contain and collect the spill. Place the contaminated absorbent into your hazardous waste container. For larger spills, evacuate the area and contact your institution's EHS department immediately.
By adhering to these rigorous standards, you contribute to a culture of safety and environmental stewardship that is the hallmark of exemplary scientific practice.
References
- 1. kishida.co.jp [kishida.co.jp]
- 2. fishersci.com [fishersci.com]
- 3. 40 CFR § 721.8675 - Halogenated pyridines. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comprehensive Safety and Handling Guide for 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine
This guide provides essential safety protocols and operational procedures for the handling and disposal of 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine (CAS No. 685522-76-3). As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the critical information needed to ensure laboratory safety and experimental integrity. The following procedures are synthesized from established safety data for structurally related compounds and general best practices for handling halogenated heterocyclic molecules.
Hazard Assessment and Triage: Understanding the Risks
Based on data from similar chemical structures, such as 3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine and other iodinated pyrazoles, the primary hazards are anticipated to be:
-
Harmful if Swallowed or Inhaled: Acute toxicity is a significant concern.[1]
-
Skin and Eye Irritation: Direct contact can cause irritation and potentially severe eye damage.[2][3]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory discomfort.[2]
Table 1: Hazard Profile Based on Analogous Compounds
| Hazard Statement | Description | Associated Compounds |
| H302 | Harmful if swallowed | 3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine[1] |
| H315 | Causes skin irritation | 3-Iodo-1H-pyrazole, 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine[2][3] |
| H318/H319 | Causes serious eye damage/irritation | 3-Iodo-1H-pyrazole, 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine[2][3] |
| H332 | Harmful if inhaled | 3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine[1] |
| H335 | May cause respiratory irritation | 3-Iodo-1H-pyrazole, 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine[2][3] |
Given these potential hazards, a cautious approach is mandated. Treat this compound as hazardous and adhere to the following control measures.
Engineering and Administrative Controls: Your First Line of Defense
Before any personal protective equipment is considered, proper laboratory setup is paramount.
-
Ventilation: All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood.[4][5] This minimizes the risk of inhalation.
-
Designated Area: Establish a designated area within the laboratory for working with this compound to prevent cross-contamination.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6]
Personal Protective Equipment (PPE): A Necessary Barrier
A multi-layered PPE approach is required to prevent exposure through all potential routes.
Eye and Face Protection
-
Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that meet ANSI Z87.1 standards are required to protect against splashes and fine particulates.[7]
-
Face Shield: When handling larger quantities (over 1 liter of solution) or when there is a significant risk of splashing, a face shield should be worn in addition to goggles.[7]
Hand Protection
-
Glove Selection: Nitrile gloves are the recommended choice for handling pyridine-based compounds and offer good general chemical resistance.[4][5][8] Avoid latex gloves, as they provide poor protection against many organic chemicals.[5]
-
Double Gloving: For extended handling periods or when working with concentrated solutions, consider wearing two pairs of nitrile gloves.
-
Immediate Removal: If gloves become contaminated, remove them immediately using the proper technique to avoid skin contact, and wash your hands thoroughly.
Body Protection
-
Laboratory Coat: A flame-resistant lab coat is mandatory and should be fully buttoned to protect the skin and personal clothing.[7]
-
Appropriate Attire: Long pants and closed-toe shoes are required at all times in the laboratory.[7]
Respiratory Protection
-
Fume Hood: For standard laboratory-scale operations, a properly functioning chemical fume hood provides adequate respiratory protection.[4]
-
Respirator: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill, a NIOSH-approved respirator with an appropriate organic vapor cartridge may be necessary.[8][9]
Standard Operating Procedure: Safe Handling Workflow
The following step-by-step process ensures a systematic and safe approach to handling this compound.
Caption: Step-by-step workflow for handling the compound.
Disposal Plan: Environmental Responsibility
Iodinated organic compounds are classified as hazardous waste and must not be disposed of down the drain.[10]
Waste Segregation
-
Solid Waste: Contaminated consumables such as gloves, weigh boats, and paper towels should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound must be collected in a sealed, shatter-resistant container labeled as "Halogenated Organic Waste."[6]
Chemical Deactivation (Optional, for advanced users)
For facilities equipped to handle chemical waste treatment, reducing the iodinated compound to a less toxic iodide salt is a best practice. This can be achieved by reacting the waste stream with a reducing agent like sodium thiosulfate.[11] This procedure should only be performed by trained personnel following a validated protocol.
Emergency Procedures: Planning for the Unexpected
Caption: Immediate actions for different exposure routes.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9] Seek medical attention.
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[12] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]
References
- 1. achmem.com [achmem.com]
- 2. 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine | C5H4IN5 | CID 1519489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. research.arizona.edu [research.arizona.edu]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. collectandrecycle.com [collectandrecycle.com]
- 11. reddit.com [reddit.com]
- 12. kishida.co.jp [kishida.co.jp]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

